Enolicam
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59755-82-7 |
|---|---|
Molecular Formula |
C17H12Cl3NO4S |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
7-chloro-N-(3,4-dichlorophenyl)-5-hydroxy-1,1-dioxo-2,3-dihydro-1λ6-benzothiepine-4-carboxamide |
InChI |
InChI=1S/C17H12Cl3NO4S/c18-9-1-4-15-12(7-9)16(22)11(5-6-26(15,24)25)17(23)21-10-2-3-13(19)14(20)8-10/h1-4,7-8,22H,5-6H2,(H,21,23) |
InChI Key |
ANOGOQXCGBMIJV-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Other CAS No. |
59755-82-7 |
Synonyms |
CGS 5391B CGS-5391B enolicam enolicam, sodium salt |
Origin of Product |
United States |
Foundational & Exploratory
Enolicam Mechanism of Action in Cyclooxygenase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of enolicam non-steroidal anti-inflammatory drugs (NSAIDs) in the inhibition of cyclooxygenase (COX) enzymes. It covers the molecular interactions, isoenzyme selectivity, quantitative inhibitory data, and the experimental protocols used for their characterization.
Introduction to Cyclooxygenase and Enolicams
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] Two primary isoforms of this enzyme exist: COX-1 and COX-2.
-
COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that regulate physiological processes, including gastric mucosa protection, platelet aggregation, and renal blood flow.[2][3]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][3] Its activity is primarily responsible for the synthesis of pro-inflammatory prostaglandins.[1]
The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[1][4]
Enolicams, also known as oxicams, are a distinct class of NSAIDs characterized by their acidic enol group. This class includes piroxicam, meloxicam, tenoxicam, and lornoxicam.[5] They are potent anti-inflammatory and analgesic agents that, like other NSAIDs, exert their effect through the inhibition of COX enzymes.
General and Specific Mechanisms of COX Inhibition
The Cyclooxygenase Active Site
The COX enzyme functions as a homodimer, with each monomer containing a long, hydrophobic channel that serves as the active site for arachidonic acid binding and catalysis.[4] Key amino acid residues within this channel are critical for substrate binding and are the primary targets for NSAIDs. Important residues include Arginine-120 (Arg-120) and Tyrosine-355 (Tyr-355) at the channel's entrance, and Serine-530 (Ser-530), which is located further up the channel.[4][6][7]
Binding Modes of NSAIDs
NSAIDs act as competitive inhibitors by binding within the COX active site, preventing arachidonic acid from accessing the catalytic domain.[4] Different classes of NSAIDs exhibit distinct binding modes:
-
Traditional NSAIDs (e.g., Ibuprofen, Naproxen): These drugs typically contain a carboxylate group that forms an ionic bond with the positively charged Arg-120 residue at the base of the active site.[6][7]
-
Aspirin: Uniquely, aspirin acts as an irreversible inhibitor by covalently acetylating the hydroxyl group of Ser-530, permanently blocking the active site.[4][7]
-
Diclofenac: This NSAID binds in an inverted orientation, where its carboxylate group forms hydrogen bonds with Tyr-385 and Ser-530 at the apex of the active site, rather than with Arg-120.[6][8]
The Unique Binding Mechanism of Enolicams (Oxicams)
Crystallographic studies have revealed that oxicams bind to the COX active site in a novel manner, distinct from other NSAIDs. Instead of direct ionic interactions with Arg-120, their binding is mediated by a highly coordinated, two-water-molecule bridge. This network of hydrogen bonds connects the this compound to the active site residues.[7] Mutagenesis studies also indicate that Ser-530 plays an important role in the time-dependent inhibition by piroxicam.[8] This unique binding mode contributes to the specific inhibitory profiles and selectivity ratios observed within the this compound class.
COX-1 and COX-2 Isoform Selectivity
The primary structural difference that influences the selectivity of NSAIDs is the substitution of a bulky isoleucine (Ile-523) in COX-1 with a smaller valine (Val-523) in COX-2. This change creates a larger, more accessible active site and a hydrophobic side pocket in COX-2, which can accommodate the bulkier structures of COX-2 selective inhibitors.[4]
Enolicams exhibit a range of selectivities for COX-1 versus COX-2:
-
Meloxicam is recognized as a moderately selective COX-2 inhibitor, showing a preferential, but not exclusive, inhibition of the COX-2 isoform.[1][9][10] This selectivity is thought to contribute to its improved gastrointestinal safety profile compared to non-selective NSAIDs like piroxicam.[9][11]
-
Lornoxicam is characterized as a potent and balanced inhibitor of both COX-1 and COX-2.[10][12] It demonstrates very low IC50 values for both isoforms, indicating high potency.
-
Piroxicam and Tenoxicam are generally considered non-selective or slightly COX-1 preferential inhibitors, similar to traditional NSAIDs.[6][13] Clinical comparisons suggest similar efficacy and safety profiles between tenoxicam and piroxicam.[4][6][14][15]
The following diagram illustrates the relationship between COX isoform inhibition and the resulting physiological effects.
Quantitative Data: Inhibitory Potency (IC50)
The inhibitory potency of a drug is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 (COX-1) / IC50 (COX-2) is commonly used to express the selectivity of an NSAID. It is crucial to note that absolute IC50 values can vary significantly based on the experimental assay employed (e.g., isolated enzyme vs. whole blood assays). The following tables summarize representative IC50 values for enolicams from various in vitro assays.
Table 1: IC50 Values from Human Whole Blood & Cell-Based Assays
| This compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Assay Type / Source |
| Lornoxicam | 0.005 | 0.008 | 0.625 | Intact Human Cells[14] |
| Meloxicam | 37 | 6.1 | 6.1 | Human Monocytes[6] |
| 36.6 | 4.7 | 7.8 (Ratio reported as 0.12 COX-2/COX-1) | Human Chondrocytes | |
| Piroxicam | 47 | 25 | 1.9 | Human Monocytes[6] |
| 0.56 | 4.4 | 0.13 (Ratio reported as ~8x more active on COX-1) | Human Chondrocytes |
Table 2: IC50 Values from Isolated Enzyme Assays
| This compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Assay Type / Source |
| Lornoxicam | 0.005 | 0.008 | 0.625 | Purified Enzyme |
| Meloxicam | 0.99 | 0.15 | 6.6 | Ovine COX-1 / Mouse COX-2 |
| Piroxicam | 0.76 | 8.99 | 0.08 | Not Specified[4] |
| Tenoxicam | N/A | N/A | Non-selective to slightly COX-1 preferential | Qualitative Assessment[7] |
Note on Tenoxicam: Specific IC50 values for tenoxicam are not consistently reported in the literature. However, it is generally classified along with piroxicam as a non-selective COX inhibitor.
Experimental Protocols for COX Inhibition Assays
The determination of COX inhibitory activity is fundamental to characterizing NSAIDs. The Human Whole Blood Assay is a widely used ex vivo method that closely mimics physiological conditions.[9]
Human Whole Blood Assay Protocol
This assay measures the production of specific prostaglandins as markers for COX-1 and COX-2 activity. Thromboxane B2 (TXB2), produced during blood clotting, serves as the marker for platelet COX-1 activity. Prostaglandin E2 (PGE2), produced by monocytes stimulated with lipopolysaccharide (LPS), serves as the marker for COX-2 activity.[5]
Materials:
-
Freshly drawn human venous blood (anticoagulant: heparin).
-
Test inhibitor (this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Vehicle control (e.g., DMSO).
-
Prostaglandin standards (PGE2, TXB2).
-
Enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS system for prostaglandin quantification.
Methodology:
-
COX-1 Activity Assay (TXB2 Production):
-
Aliquots of fresh whole blood (1 mL) are distributed into tubes.
-
Add various concentrations of the test this compound or vehicle control.
-
Incubate the tubes at 37°C for 1 hour to allow for drug-enzyme interaction.
-
Allow the blood to clot by continuing the incubation for a specified time (e.g., 60 minutes).
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and quantify the concentration of TXB2 using ELISA or LC-MS/MS.
-
-
COX-2 Activity Assay (PGE2 Production):
-
Aliquots of fresh whole blood (1 mL) are distributed into tubes.
-
Add various concentrations of the test this compound or vehicle control.
-
Add LPS (e.g., final concentration of 10 µg/mL) to induce COX-2 expression and activity.
-
Incubate the tubes at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and quantify the concentration of PGE2 using ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage inhibition of prostaglandin production for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The following diagram outlines the workflow for this experimental protocol.
Conclusion
Enolicams represent a potent class of NSAIDs that inhibit prostaglandin synthesis through a unique, water-mediated binding mechanism within the cyclooxygenase active site. They exhibit a spectrum of selectivity, from the relatively COX-2 selective meloxicam to the potent, balanced inhibition of lornoxicam and the non-selective profiles of piroxicam and tenoxicam. This variation in COX-1/COX-2 inhibition directly influences their clinical balance of anti-inflammatory efficacy and potential for adverse effects. A thorough understanding of their molecular mechanism of action, supported by robust quantitative data from standardized in vitro and ex vivo assays, is essential for the continued development and targeted application of these important therapeutic agents.
Prostaglandin Synthesis Pathway
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to various prostanoids.
References
- 1. mdpi.com [mdpi.com]
- 2. A parallel group comparison of tenoxicam and piroxicam in patients with ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double-blind, parallel study of tenoxicam and piroxicam in patients with osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. A study to determine the efficacy and safety of tenoxicam versus piroxicam, diclofenac and indomethacin in patients with osteoarthritis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of tenoxicam and piroxicam in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajmc.com [ajmc.com]
- 15. A comparison of the effects of tenoxicam and piroxicam on grip strength in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enolicam Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enolicams, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the oxicam family, have been a subject of extensive research due to their potent anti-inflammatory and analgesic properties. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing selectivity towards COX-2. More recently, the enolicam scaffold has emerged as a promising template for the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, a downstream target in the inflammatory cascade. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of enolicams, detailing the impact of structural modifications on their biological activity. It includes a compilation of quantitative inhibitory data, comprehensive experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the rational design of novel this compound-based therapeutic agents.
Introduction
Enolicams are characterized by their acidic enolic proton within a 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide core structure. This structural feature is pivotal for their interaction with the active site of COX enzymes. The major approved enolicams include piroxicam, meloxicam, tenoxicam, and lornoxicam, each exhibiting distinct pharmacological profiles. Understanding the SAR of this class of compounds is crucial for the development of new analogs with improved efficacy, selectivity, and safety profiles. This guide will explore the key structural modifications on the this compound scaffold and their influence on the inhibition of COX-1, COX-2, and mPGES-1.
Mechanism of Action and Signaling Pathways
The primary anti-inflammatory effect of enolicams is achieved through the inhibition of the cyclooxygenase (COX) pathway. COX enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[1] Selective inhibition of COX-2 is a key objective in modern NSAID design to minimize gastrointestinal side effects associated with COX-1 inhibition.
A secondary and more recent target for this compound-based drugs is microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme acts downstream of COX-2, specifically catalyzing the conversion of PGH2 to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2] Inhibition of mPGES-1 offers a more targeted approach to reducing inflammation with a potentially better safety profile than traditional COX inhibitors.[3]
Signaling Pathway Diagram
Caption: this compound mechanism of action via inhibition of COX and mPGES-1 pathways.
Structure-Activity Relationship (SAR) Studies
The anti-inflammatory activity of enolicams is highly dependent on their chemical structure. Modifications to the benzothiazine core, the N-methyl group, and the carboxamide side chain can significantly impact potency and selectivity for COX-1 and COX-2.
Modifications of the Benzothiazine Core
The 4-hydroxy group of the benzothiazine ring is a critical feature for the biological activity of enolicams. It acts as a key hydrogen bond donor, interacting with the serine residue (Ser-530) in the active site of both COX isoforms. Esterification or removal of this hydroxyl group generally leads to a significant loss of inhibitory activity.
Substitution at the N-2 Position
The substituent at the N-2 position of the benzothiazine ring plays a crucial role in determining the potency and selectivity of enolicams. A methyl group at this position, as seen in piroxicam and meloxicam, is generally favorable for activity.
Variation of the Carboxamide Side Chain
The nature of the heterocyclic ring attached to the carboxamide at the C-3 position is a major determinant of the COX-2 selectivity of enolicams.
-
Piroxicam , with a pyridyl group, is a non-selective COX inhibitor.
-
Meloxicam , which features a 5-methyl-2-thiazolyl moiety, exhibits preferential inhibition of COX-2 over COX-1.[1][4]
-
Lornoxicam and Tenoxicam incorporate a 2-pyridyl group attached to a thieno[2,3-e]thiazine ring, leading to potent, non-selective COX inhibition.
The introduction of bulkier or more rigid substituents at this position can enhance COX-2 selectivity by exploiting the larger active site of the COX-2 enzyme compared to COX-1.
Quantitative SAR Data for COX Inhibition
The following table summarizes the in vitro inhibitory activities of key this compound derivatives against COX-1 and COX-2. It is important to note that IC50 values can vary between different assay systems.[5]
| Compound | R (Carboxamide) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Piroxicam | 2-Pyridyl | 2.5 | 3.3 | 0.76 | [6] |
| Meloxicam | 5-Methyl-2-thiazolyl | 2.0 | 1.0 | 2.0 | [6] |
| Diclofenac (Reference) | - | 0.8 | 0.27 | 3.0 | [6] |
| Indomethacin (Reference) | - | 0.1 | 0.4 | 0.25 | [6] |
| Celecoxib (Reference) | - | 2.6 | 0.035 | 74.3 | [6] |
Data compiled from human whole blood assays.[6]
Enolicams as mPGES-1 Inhibitors
The this compound scaffold has been identified as a promising starting point for the development of potent and selective mPGES-1 inhibitors.[3][7] Structure-activity relationship studies have shown that modifications to the oxicam template can lead to compounds with low nanomolar mPGES-1 inhibition.
Quantitative SAR Data for mPGES-1 Inhibition
The following table presents the inhibitory activity of representative oxicam-based compounds against mPGES-1.
| Compound | Modifications from Piroxicam | mPGES-1 IC50 (nM) | Reference |
| 13j | 2-Pyridyl replaced with 4-(trifluoromethyl)phenyl | 8 | [3][7] |
| PF-4693627 | Oxicam derivative | 3 | [8] |
Experimental Protocols
General Synthesis of the this compound Core
A common synthetic route to the 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide core starts from saccharin.[9][10]
Caption: General synthetic workflow for this compound derivatives.
Detailed Protocol for the Synthesis of Piroxicam Analogs:
The synthesis of piroxicam analogs can be achieved through a multi-step process starting from commercially available ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.[11]
-
Hydrazinolysis: The starting ester is refluxed with hydrazine monohydrate in ethanol to yield the corresponding hydrazide intermediate.
-
Condensation: The hydrazide is then condensed with an appropriate aldehyde or ketone under acidic catalysis to afford the final N-acylhydrazone derivatives.
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)
This assay measures the ability of a compound to inhibit COX-1 and COX-2 in a physiologically relevant environment.[6]
Workflow for Human Whole Blood COX Inhibition Assay:
Caption: Workflow for the human whole blood COX-1 and COX-2 inhibition assay.
Protocol:
-
COX-1 Assay:
-
Freshly drawn human venous blood is collected into tubes containing an anticoagulant.
-
Aliquots of the blood are pre-incubated with various concentrations of the test compound or vehicle for a specified time at 37°C.
-
Blood clotting is initiated, and the samples are incubated to allow for platelet aggregation and thromboxane B2 (TXB2) production.
-
The reaction is stopped, and plasma is collected by centrifugation.
-
TXB2 levels are quantified by a specific immunoassay.
-
-
COX-2 Assay:
-
Aliquots of anticoagulated blood are incubated with the test compound and lipopolysaccharide (LPS) to induce COX-2 expression and activity.
-
After incubation, plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels are measured by a specific immunoassay.
-
-
Data Analysis:
-
The percent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
Conclusion
The structure-activity relationship of enolicams is a well-established field that continues to evolve. The core 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold is a versatile template for the design of potent anti-inflammatory agents. Key structural modifications, particularly at the N-2 position of the benzothiazine ring and the C-3 carboxamide side chain, are critical for modulating the potency and selectivity of these compounds for COX-1 and COX-2. Furthermore, the emergence of the this compound scaffold as a platform for developing mPGES-1 inhibitors opens new avenues for the creation of next-generation anti-inflammatory drugs with potentially improved safety profiles. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery to aid in the rational design and development of novel this compound-based therapeutics.
References
- 1. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of COX-2/mPGES-1/Prostaglandin E2 Cascade in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inducible microsomal prostaglandin E(2) synthase-1 (mPGES-1) inhibitors derived from an oxicam template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medscape.com [medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Pain Relief: A Technical Guide to the Discovery and Synthesis of Novel Enolicam Analogues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and synthesis of novel analogues of enolicams, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). By delving into their mechanism of action, detailing synthetic methodologies, and presenting key biological data, this document serves as a comprehensive resource for professionals engaged in the pursuit of more effective and safer anti-inflammatory and analgesic agents.
Introduction: The Enduring Legacy of Enolicams
Enolicams, also known as oxicams, have been a cornerstone in the management of pain and inflammation for decades.[1][2] This class of drugs, which includes well-known members like piroxicam, meloxicam, tenoxicam, and lornoxicam, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] The enolicam scaffold, characterized by a 4-hydroxy-1,2-benzothiazine carboxamide 1,1-dioxide core, offers a versatile platform for structural modifications aimed at enhancing potency, selectivity, and safety profiles. This guide will navigate the synthetic pathways to novel this compound analogues and the experimental protocols used to evaluate their therapeutic potential.
Mechanism of Action: Beyond COX Inhibition
The primary mechanism of action for enolicams is the inhibition of COX-1 and COX-2 enzymes.[3] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The differential inhibition of these isoenzymes is a key consideration in drug design to minimize gastrointestinal side effects associated with non-selective NSAIDs.
However, the anti-inflammatory effects of enolicams may extend beyond simple COX inhibition. Research suggests the involvement of COX-independent pathways, including the modulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of the inflammatory response.[3][4]
Below is a diagram illustrating the signaling pathway of this compound action.
Synthesis of Novel this compound Analogues
The synthesis of novel this compound analogues often involves the modification of the core benzothiazine N-acylhydrazone structure. A general synthetic approach is outlined below, based on the synthesis of novel piroxicam analogues.[2]
General Synthetic Workflow
The synthesis typically proceeds in two main steps:
-
Formation of the Hydrazide Intermediate: The starting material, an ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, is reacted with hydrazine monohydrate to yield the corresponding carbohydrazide.
-
Condensation to form N-acylhydrazones: The hydrazide intermediate is then condensed with various aromatic or heteroaromatic aldehydes under acidic catalysis to produce the final N-acylhydrazone analogues.
The following diagram illustrates this synthetic workflow.
Detailed Experimental Protocols
Synthesis of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide [2]
A mixture of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (7.06 mmol) and hydrazine hydrate 80% (137.4 mmol) in ethanol (40.0 mL) is stirred under reflux for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is partially concentrated under vacuum. Water and 37% HCl are added until precipitation occurs. The resulting solid is filtered and washed with water and cold ethanol to yield the desired carbohydrazide.
General Procedure for the Synthesis of N'-[(E)-arylmethylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides [2]
To a solution of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide in ethanol, a catalytic amount of concentrated HCl is added, followed by the dropwise addition of the appropriate aromatic or heteroaromatic aldehyde. The reaction mixture is stirred at room temperature for 30-50 minutes. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the final N-acylhydrazone product.
Biological Evaluation of Novel Analogues
The newly synthesized this compound analogues are subjected to a battery of in vitro and in vivo assays to determine their pharmacological profile.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 is a primary determinant of their anti-inflammatory activity and potential for gastrointestinal side effects.
Experimental Protocol: COX Inhibition Assay [5]
The inhibitory activity of the compounds on COX-1 and COX-2 is determined using a whole blood assay. For COX-1 inhibition, thromboxane B2 (TXB2) formation is measured after blood clotting. For COX-2 inhibition, prostaglandin E2 (PGE2) levels are measured in lipopolysaccharide (LPS)-stimulated whole blood. The concentration of the test compound that causes 50% inhibition (IC50) is calculated.
Table 1: In Vitro COX-1 and COX-2 Inhibition of Selected Enolicams
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| Piroxicam | 0.76 | 8.99 | 0.08 |
| Meloxicam | 36.6 | 4.7 | 7.8 |
| Lornoxicam | 0.005 | 0.008 | 0.625 |
| Indomethacin | 0.063 | 0.48 | 0.13 |
| Diclofenac | 0.611 | 0.63 | 0.97 |
| Aspirin | 3.57 | 29.3 | 0.12 |
| Data sourced from multiple studies for comparison.[5][6] |
In Vivo Anti-inflammatory and Analgesic Activity
The therapeutic efficacy of the novel analogues is further evaluated in animal models of inflammation and pain.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [7][8]
Acute inflammation is induced by subplantar injection of carrageenan into the hind paw of rats. The test compounds or vehicle are administered orally prior to carrageenan injection. The paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Table 2: Anti-inflammatory Activity of Meloxicam Analogues in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema |
| Meloxicam | 3 | 3 | 45.2 |
| Meloxicam | 10 | 3 | 58.7 |
| Meloxicam | 30 | 3 | 65.1 |
| Aminoguanidine + Meloxicam (1 mg/kg) | 30 | 3 | 38.5 |
| Aminoguanidine + Meloxicam (1 mg/kg) | 100 | 3 | 52.1 |
| Aminoguanidine + Meloxicam (1 mg/kg) | 300 | 3 | 61.3 |
| Data adapted from a study on the synergistic effect of meloxicam and aminoguanidine.[8] |
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice [2][9]
The analgesic activity is assessed by the acetic acid-induced writhing test. Mice are administered the test compounds or vehicle orally. After a set period, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhings). The number of writhings is counted for a specific duration. The percentage of inhibition of writhing is calculated by comparing the treated groups with the control group.
Table 3: Analgesic Activity of Piroxicam Analogues in Acetic Acid-Induced Writhing Test
| Compound | Dose (µmol/kg) | % Inhibition of Writhing | ID50 (µmol/kg) |
| Piroxicam | 100 | 95.4 ± 2.1 | 0.40 |
| Analogue 14b | 100 | 85.2 ± 3.5 | 4.52 |
| Analogue 14e | 100 | 88.7 ± 2.9 | 3.15 |
| Analogue 14f | 100 | 82.1 ± 4.2 | 5.89 |
| Analogue 14g | 100 | 90.3 ± 1.8 | 2.98 |
| Analogue 14h | 100 | 92.5 ± 2.0 | 2.87 |
| Data from a study on novel piroxicam N-acylhydrazone analogues.[2] |
Structure-Activity Relationships and Future Directions
The data presented in the tables above provide valuable insights into the structure-activity relationships (SAR) of this compound analogues. For instance, modifications to the N-acylhydrazone moiety of piroxicam can significantly impact its analgesic potency.[2] Similarly, the selectivity for COX-2 over COX-1 can be fine-tuned through structural alterations, as seen in the case of meloxicam.[6]
The logical relationship for the drug discovery process is depicted below.
Future research in this area will likely focus on the development of highly selective COX-2 inhibitors with improved cardiovascular safety profiles. Furthermore, the exploration of dual-action inhibitors that target other key inflammatory mediators in addition to COX could lead to the discovery of next-generation anti-inflammatory drugs with superior efficacy and tolerability. The synthetic strategies and evaluation protocols detailed in this guide provide a solid foundation for these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpls.org [wjpls.org]
- 8. Synergistic anti-inflammatory interaction between meloxicam and aminoguanidine hydrochloride in carrageenan-induced acute inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Theoretical and Computational Deep Dive into Enolicam's Binding Dynamics
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Enolicam belongs to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), which are pivotal in managing pain and inflammation. The therapeutic efficacy of these agents stems from their inhibition of cyclooxygenase (COX) enzymes, key players in the biosynthesis of pro-inflammatory prostaglandins. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to elucidate the binding mechanism of this compound and related oxicams to their protein targets. By integrating experimental data with computational simulations, we can achieve a detailed understanding of the molecular interactions that govern the drug's potency and selectivity.
While specific quantitative binding data for this compound is limited in publicly available literature, this guide will leverage data from closely related and well-studied oxicams, such as Piroxicam and Meloxicam, to provide a comprehensive overview of the binding characteristics of this important drug class.
Data Presentation: Quantitative Insights into Oxicam-COX Interactions
The following tables summarize key quantitative data for Piroxicam and Meloxicam, serving as a proxy for understanding the potential binding affinities of this compound.
Table 1: In Vitro Inhibitory Activity of Oxicams against COX-1 and COX-2
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Piroxicam | Human COX-1 | 47 | [1] |
| Piroxicam | Human COX-2 | 25 | [1] |
| Meloxicam | Human COX-1 | 37 | [1] |
| Meloxicam | Human COX-2 | 6.1 | [1] |
Table 2: Computationally Derived Binding Energies of Piroxicam
| Ligand | Target Protein | Method | Binding Free Energy (kcal/mol) | Reference |
| Piroxicam | COX-2 | Docking | -8.06 to -8.76 | [2] |
Experimental Protocols: Methodologies for Studying this compound Binding
A multi-faceted approach combining various experimental techniques is crucial for a thorough understanding of this compound's binding characteristics.
Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining the inhibitory potency (IC50) of this compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) by the cyclooxygenase activity is coupled to the peroxidase-mediated oxidation of a chromogenic substrate. The rate of color development is proportional to the enzyme activity, and its reduction in the presence of an inhibitor is used to calculate the IC50 value.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: A stock solution of hemin in a suitable solvent, diluted in the assay buffer.
-
Enzyme Solution: Purified recombinant human or ovine COX-1 or COX-2 enzymes are diluted in the assay buffer to a working concentration.
-
Inhibitor Stock Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared.
-
Arachidonic Acid Solution: A stock solution of arachidonic acid is prepared in ethanol and then diluted in the assay buffer.
-
Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is prepared as a stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and enzyme solution to each well.
-
Add the serially diluted this compound or the vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the colorimetric substrate to all wells.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
X-Ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the this compound-COX complex, revealing the precise binding mode and key molecular interactions.
Principle: X-rays are diffracted by the electrons in a crystal of the protein-ligand complex. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
Detailed Protocol:
-
Protein Expression and Purification: Express and purify high-quality, homogenous COX-1 or COX-2 protein.
-
Crystallization:
-
Co-crystallization: Incubate the purified protein with a molar excess of this compound before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield well-diffracting crystals of the complex.
-
Soaking: Grow crystals of the apo (unliganded) protein first. Then, transfer the apo crystals to a solution containing this compound to allow the drug to diffuse into the crystal and bind to the protein.
-
-
Data Collection:
-
Mount a single, high-quality crystal and cryo-cool it in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods like molecular replacement (if a similar structure is available) or experimental phasing.
-
Build an atomic model of the protein-ligand complex into the resulting electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
Fluorescence Spectroscopy
This method can be used to study the binding affinity and conformational changes in the protein upon ligand binding.
Principle: The intrinsic fluorescence of tryptophan residues in the COX enzyme can be quenched upon the binding of a ligand like this compound. The extent of quenching is dependent on the ligand concentration and can be used to determine the binding constant (Kd).
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of purified COX enzyme in a suitable buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Fluorescence Measurements:
-
Use a spectrofluorometer to measure the intrinsic tryptophan fluorescence of the protein solution (excitation at ~295 nm, emission scan from ~300 to 400 nm).
-
Titrate small aliquots of the this compound stock solution into the protein solution.
-
After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution and any inner filter effects.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a binding isotherm equation (e.g., the Stern-Volmer equation for quenching or a specific binding model) to determine the dissociation constant (Kd).
-
Mandatory Visualizations
Signaling Pathway: The Arachidonic Acid Cascade
The primary mechanism of action of this compound is the inhibition of COX enzymes, which are central to the arachidonic acid signaling cascade that produces prostaglandins.
Caption: The Arachidonic Acid Signaling Pathway and the inhibitory action of this compound on COX enzymes.
Experimental Workflow: Computational Analysis of this compound Binding
Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding process at an atomic level.
Caption: A typical workflow for the computational investigation of this compound's binding to its target protein.
Logical Relationship: Key Interactions in Oxicam Binding to COX
The binding of oxicams to the COX active site is characterized by a unique network of interactions.
Caption: A diagram illustrating the key molecular interactions involved in the binding of oxicams to the COX active site.
Conclusion
The study of this compound's binding to cyclooxygenase enzymes is a prime example of the synergy between experimental and computational approaches in modern drug discovery. While a complete quantitative profile for this compound remains to be fully elucidated in the public domain, the extensive research on related oxicams provides a robust framework for understanding its mechanism of action. The detailed protocols and conceptual workflows presented in this guide offer a comprehensive toolkit for researchers and scientists to further investigate the intricate binding dynamics of this compound and to design novel anti-inflammatory agents with improved efficacy and safety profiles. Future studies focusing on obtaining specific binding affinities and high-resolution crystal structures of this compound in complex with COX isoforms will be invaluable in refining our understanding and guiding the development of the next generation of NSAIDs.
References
Enolicam and its Derivatives: A Technical Guide to Selective COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential of enolicam and its derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. While specific data on "this compound" as a singular entity is limited in publicly available research, the broader class of oxicam non-steroidal anti-inflammatory drugs (NSAIDs), to which this compound belongs, provides a strong foundation for understanding their therapeutic potential. This document will delve into the mechanism of action, quantitative data on COX-1/COX-2 inhibition of representative oxicams, detailed experimental protocols for assessing selectivity, and the relevant signaling pathways.
Introduction to Oxicams and COX-2 Selectivity
Oxicams are a class of NSAIDs characterized by their enolic acid core structure.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[2] Two main isoforms of COX exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and inflammation.[3][4]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal bleeding and renal dysfunction, are linked to the inhibition of COX-1.[4] Therefore, the development of selective COX-2 inhibitors has been a major goal in drug discovery to create safer anti-inflammatory agents.[5] The selectivity of an NSAID for COX-2 over COX-1 is typically expressed as a selectivity ratio (COX-1 IC50 / COX-2 IC50), where a higher ratio indicates greater selectivity for COX-2.[6]
Quantitative Analysis of COX Inhibition by Oxicams
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Meloxicam | 37 | 6.1 | 6.1 | [7] |
| 36.6 | 4.7 | 7.8 | [8] | |
| Piroxicam | 47 | 25 | 1.9 | [7] |
| Not specified | Not specified | 0.79 | [9] | |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [7] |
| Celecoxib | 82 | 6.8 | 12 | [7] |
Note: IC50 values can vary between different assay systems and experimental conditions.
As the data indicates, meloxicam demonstrates a notable selectivity for COX-2 over COX-1, with selectivity ratios ranging from 6.1 to 7.8 in the cited studies.[7][8] In contrast, piroxicam shows much lower selectivity for COX-2.[7][9] For comparison, the non-selective NSAID indomethacin shows a preference for COX-1, while the well-known selective COX-2 inhibitor celecoxib has a selectivity ratio of 12.[7] These findings highlight the potential for chemical modifications of the this compound scaffold to achieve significant COX-2 selectivity.
Experimental Protocols for Determining COX Inhibition
The following are detailed methodologies for key experiments used to determine the COX-1 and COX-2 inhibitory activity of compounds like this compound and its derivatives.
In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant environment for assessing COX selectivity.
Objective: To determine the IC50 values for a test compound against COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Collect fresh venous blood from healthy, drug-free volunteers into heparinized tubes.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquot whole blood into tubes containing the test compound at various concentrations or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane A2 (TXA2) production via the COX-1 pathway. TXA2 is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using a validated enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquot whole blood into tubes.
-
Add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
-
Add the test compound at various concentrations or vehicle control.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a validated EIA or LC-MS.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration that produces 50% inhibition) using non-linear regression analysis.
-
Calculate the COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2).
-
Purified Enzyme Assay for COX-1 and COX-2 Inhibition
This assay uses purified recombinant enzymes to directly measure the inhibitory effect of a compound.
Objective: To determine the IC50 values for a test compound against purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Incubation:
-
Add the purified COX-1 or COX-2 enzyme to the reaction buffer.
-
Add the test compound at various concentrations or vehicle control.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Termination of Reaction: Stop the reaction after a defined time by adding a strong acid (e.g., HCl).
-
Quantification of Prostaglandin Production: Measure the amount of a specific prostaglandin (e.g., PGE2) produced using a validated method such as EIA or LC-MS.
-
Data Analysis:
-
Calculate the percentage inhibition of prostaglandin production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values and the COX-2 selectivity ratio as described for the whole blood assay.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving COX enzymes and a typical experimental workflow for evaluating COX inhibitors.
Caption: COX Signaling Pathway in Inflammation
Caption: Workflow for Determining COX Selectivity
Conclusion
The this compound chemical scaffold, as exemplified by well-studied derivatives like meloxicam, holds significant promise for the development of selective COX-2 inhibitors. The quantitative data demonstrate that modifications to the core oxicam structure can lead to a favorable COX-2 selectivity profile, which is a key attribute for minimizing gastrointestinal and renal side effects associated with traditional NSAIDs. The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel this compound derivatives. Future research in this area should focus on synthesizing and testing new analogues with the aim of further enhancing COX-2 selectivity and overall safety, ultimately leading to the development of improved anti-inflammatory therapeutics.
References
- 1. chemicalforums.com [chemicalforums.com]
- 2. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajmc.com [ajmc.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vitro Enzymatic Assays for Enolicam Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Enolicams and Their Mechanism of Action
Enolicams are a class of non-steroidal anti-inflammatory drugs (NSAIDs) characterized by their acidic enol group. Like other NSAIDs, their primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are derived from the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[2]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2: An inducible enzyme that is typically undetectable in most tissues but is upregulated at sites of inflammation.[2]
The relative inhibition of these two isoforms is a key determinant of an NSAID's efficacy and side-effect profile. Furthermore, the arachidonic acid cascade includes the 5-lipoxygenase (5-LOX) pathway, which produces pro-inflammatory leukotrienes. Some anti-inflammatory drug development efforts focus on the dual inhibition of both COX and 5-LOX pathways. Therefore, a comprehensive in vitro evaluation of an Enolicam's activity involves assessing its inhibitory potential against COX-1, COX-2, and potentially 5-LOX.
This guide provides an in-depth overview of the core signaling pathways, detailed protocols for in vitro enzymatic assays, and a summary of inhibitory data for common Enolicams.
Signaling Pathway: The Arachidonic Acid Cascade
Enolicams exert their effects by intervening in the arachidonic acid (AA) metabolic pathway. This cascade begins when phospholipase A2 releases AA from the cell membrane's phospholipid bilayer. From there, AA is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[3][4]
-
COX Pathway: Leads to the production of prostaglandins (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, fever, and platelet aggregation.[5]
-
5-LOX Pathway: Leads to the production of leukotrienes (LTs), which are involved in chemotaxis, bronchoconstriction, and other inflammatory responses.[6]
Enolicams primarily inhibit the COX pathway, reducing the synthesis of pro-inflammatory prostaglandins.
References
- 1. What is the mechanism of Tenoxicam? [synapse.patsnap.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergent oxygenation of arachidonic acid by 5-lipoxygenase and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enolicam Anti-inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enolicam, a prominent subclass of non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the oxicam family, exerts its potent anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound derivatives, with a particular focus on the widely studied compounds, piroxicam and meloxicam. It details their mechanism of action, presents quantitative data on their COX inhibitory activity, outlines key experimental protocols for their evaluation, and visualizes the critical signaling pathways and experimental workflows.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. The enzymes responsible for this conversion are cyclooxygenases (COX), which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.
This compound NSAIDs, characterized by their enolic acid chemical structure, are a class of compounds that effectively target the COX enzymes. This guide will delve into the specifics of their anti-inflammatory action.
Mechanism of Action
The primary anti-inflammatory mechanism of this compound NSAIDs is the inhibition of COX-1 and COX-2 enzymes. By blocking the active site of these enzymes, enolicams prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (PGE2, PGD2, etc.) and thromboxanes. This reduction in prostaglandin synthesis leads to a decrease in vasodilation, edema, and pain associated with inflammation.
While most oxicams are non-selective inhibitors of both COX isoforms, some, like meloxicam, exhibit a degree of selectivity for COX-2. This preferential inhibition of the inducible COX-2 isoform is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.
Signaling Pathway of Prostaglandin Synthesis and this compound Inhibition
The following diagram illustrates the arachidonic acid cascade and the point of intervention for this compound NSAIDs.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound NSAIDs.
Quantitative Data: COX Inhibition
The inhibitory potency of this compound NSAIDs against COX-1 and COX-2 is a critical determinant of their efficacy and safety profile. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The ratio of IC50 (COX-1) to IC50 (COX-2) is often used to express the selectivity of an NSAID for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| Piroxicam | 0.06 - 2.5 | 1.8 - 4.4 | ~0.01 - 1.39 | |
| Meloxicam | 2.0 - 36.6 | 0.2 - 4.7 | ~0.05 - 183 | |
| Indomethacin | 0.063 | 0.48 | 0.13 | |
| Diclofenac | 0.611 | 0.63 | 0.97 | |
| Celecoxib | 15 - 50 | 0.04 - 0.8 | 18.75 - 1250 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes.
Experimental Protocols
The anti-inflammatory properties of this compound NSAIDs are evaluated using a variety of in vitro and in vivo experimental models.
In Vitro Assays
This assay provides a physiologically relevant model for assessing the inhibitory activity of NSAIDs in a complex biological matrix.
Principle: Whole blood is treated with the test compound (this compound) and then stimulated to induce the activity of COX-1 and COX-2. The inhibition of each isoform is determined by measuring the production of their respective primary products: thromboxane B2 (TXB2) for COX-1 and prostaglandin E2 (PGE2) for COX-2.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into heparinized tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the this compound compound or vehicle control for a specified period (e.g., 1 hour) at 37°C.
-
COX-1 Activity Measurement:
-
Blood samples are allowed to clot at 37°C for 1 hour to induce maximal TXB2 production via COX-1.
-
The samples are then centrifuged, and the serum is collected.
-
TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA) or ELISA kit.
-
-
COX-2 Activity Measurement:
-
Heparinized blood samples are incubated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression.
-
The this compound compound is then added at various concentrations and incubated for a further period.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are measured using a specific EIA or ELISA kit.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production against the log concentration of the this compound compound.
Caption: Workflow for the human whole blood assay to determine COX-1 and COX-2 inhibition.
In Vivo Models
This is a widely used and well-characterized model of acute inflammation to assess the in vivo efficacy of anti-inflammatory agents.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of an this compound compound to reduce this swelling is a measure of its anti-inflammatory activity.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Drug Administration: The this compound compound or vehicle (control) is administered orally or intraperitoneally at a specific time before the carrageenan injection.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay in rats.
Conclusion
This compound NSAIDs represent a significant class of anti-inflammatory agents with a well-defined mechanism of action centered on the inhibition of COX enzymes. The quantitative differences in their inhibitory potency against COX-1 and COX-2, as demonstrated by their IC50 values, are crucial for understanding their efficacy and safety profiles. The experimental protocols detailed in this guide provide robust and reproducible methods for the preclinical evaluation of the anti-inflammatory properties of existing and novel this compound derivatives. This comprehensive understanding is essential for researchers and drug development professionals working to advance the therapeutic potential of this important class of drugs.
A Technical Guide to the Physicochemical Properties and Solubility of Enolicam (Oxicams)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of Enolicam, a class of non-steroidal anti-inflammatory drugs (NSAIDs) more commonly known as oxicams. This document is intended for researchers, scientists, and professionals involved in drug development and formulation. Oxicams are characterized by their enolic acid moiety, which is crucial to their therapeutic effect. This guide will delve into the quantitative aspects of these properties, detail the experimental methodologies for their determination, and visualize the relevant biological pathways.
Physicochemical Properties of Representative Oxicams
The physicochemical properties of oxicams, such as their acidity (pKa) and lipophilicity (log P), are critical determinants of their pharmacokinetic and pharmacodynamic behavior.[1] These properties influence their absorption, distribution, metabolism, and excretion (ADME) profile.[1] The oxicam class includes several well-known drugs such as Piroxicam, Tenoxicam, and Lornoxicam. The key physicochemical data for these compounds are summarized in the table below.
| Property | Piroxicam | Tenoxicam | Lornoxicam |
| IUPAC Name | 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][2][3]thiazine-3-carboxamide 1,1-dioxide | (3E)-4-hydroxy-3-[hydroxy(pyridin-2-ylamino)methylidene]-2-methyl-2,3-dihydro-4H-thieno[2,3-e][2][3]thiazin-4-one 1,1-dioxide |
| Chemical Formula | C₁₅H₁₃N₃O₄S | C₁₃H₁₁N₃O₄S₂ | C₁₃H₁₀ClN₃O₄S₂ |
| Molecular Weight | 331.35 g/mol | 337.4 g/mol | 371.8 g/mol |
| Melting Point | 198-200 °C | 209-211 °C | 225-230 °C (decomposes) |
| pKa | ~5.1 (enolic hydroxyl), ~1.8 (pyridyl nitrogen) | ~4.6 (enolic hydroxyl), ~1.1 (pyridyl nitrogen) | ~4.7 (enolic hydroxyl), ~1.1 (pyridyl nitrogen) |
| log P (Octanol/Water) | 1.8 | 1.6 | 2.2 |
Solubility Profile of Representative Oxicams
The solubility of oxicams is a critical factor for their formulation and bioavailability. Generally, oxicams are weakly acidic and exhibit poor aqueous solubility.[3][4] Their solubility is pH-dependent, and they are more soluble in alkaline solutions.[3][4] The use of co-solvents can significantly enhance their solubility.[5]
| Solvent | Piroxicam | Tenoxicam | Lornoxicam |
| Water | Practically insoluble | Practically insoluble (14.1 mg/L)[3][4] | Very slightly soluble |
| Ethanol | Very slightly soluble | Very slightly soluble[3] | Very slightly soluble |
| Methanol | Slightly soluble | Less than 1 mg/mL[5] | Slightly soluble |
| Acetone | Slightly soluble | 2 mg/mL[5] | Slightly soluble |
| Methylene Chloride | Sparingly soluble | Sparingly soluble[3] | Sparingly soluble |
| Aqueous Acid | Soluble | Soluble[3] | Soluble |
| Aqueous Alkali | Soluble | Soluble[3] | Soluble |
Experimental Protocols
The accurate determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[6][7]
-
Preparation: An excess amount of the oxicam powder is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 37 ± 0.5 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, filtered (using a filter that does not adsorb the drug), and diluted as necessary. The concentration of the dissolved oxicam is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7][8]
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
References
- 1. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]
- 2. researchgate.net [researchgate.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Enolicam's Interaction with Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enolicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Given that COX enzymes are membrane-associated proteins, the interaction of this compound with the lipid bilayer is a critical aspect of its mechanism of action and overall pharmacological profile.[3][4] This technical guide provides an in-depth analysis of the interaction between this compound and biological membranes, drawing upon data from closely related oxicam compounds to elucidate the physicochemical principles governing this interaction. The guide details the effects of these interactions on membrane properties, outlines the experimental methodologies used for their study, and presents the relevant biochemical pathways.
This compound and Membrane Interaction: Physicochemical Principles
While specific quantitative data for this compound is limited in publicly accessible literature, extensive research on structurally similar oxicams, such as piroxicam and meloxicam, provides a strong basis for understanding this compound's membrane interactions. Oxicams are known to intercalate within the lipid bilayer, positioning themselves near the polar/apolar interface.[3][5] This interaction is governed by the molecule's physicochemical properties, including its lipophilicity and hydrogen bonding capacity.
The interaction of oxicams with the membrane can lead to several biophysical consequences:
-
Alteration of Membrane Fluidity: Depending on the specific oxicam and the lipid composition of the membrane, these drugs can either increase or decrease membrane fluidity. For instance, some oxicams have been shown to increase the gauche:trans ratio of lipid acyl chains, indicating a disordering effect.[6]
-
Modification of Phase Transition Temperature: The insertion of drug molecules into the lipid bilayer can disrupt the cooperative packing of lipids, leading to a lowering and broadening of the main phase transition temperature (Tm).[6][7]
-
Influence on Membrane Potential: Some oxicams have been observed to alter the surface potential of membranes.[8][9]
These membrane-perturbing effects are thought to play a role in the overall activity of the drug, potentially influencing its access to the membrane-bound COX enzyme and contributing to its pharmacological and toxicological profile.[5][8]
Quantitative Data on Oxicam-Membrane Interactions
The following tables summarize quantitative data obtained from studies on piroxicam and meloxicam, which serve as representative models for this compound's interaction with biological membranes.
Table 1: Partition Coefficients of Oxicams in Liposome/Water Systems
| Oxicam | Partition Coefficient (Kp) | Model Membrane | Reference |
| Piroxicam | High | Liposomes | [8][9] |
| Meloxicam | Low | Liposomes | [8][9] |
| Tenoxicam | High | Liposomes | [8][9] |
| Lornoxicam | Low | Liposomes | [8][9] |
Table 2: Effect of Oxicams on the Main Phase Transition Temperature (Tm) of DPPC Bilayers
| Oxicam | Effect on Tm | Effect on Pre-transition | Reference |
| Piroxicam | Lowering and broadening | Broadening or abolishment | [6] |
| Meloxicam | Least perturbing effect | Broadening or abolishment | [6] |
| Tenoxicam | Lowering and broadening | Broadening or abolishment | [6] |
| Lornoxicam | Lowering and broadening | Broadening or abolishment | [6] |
Key Signaling Pathways
The primary mechanism of action of this compound and other NSAIDs is the inhibition of the prostaglandin biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane.
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with biological membranes.
Preparation of Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired lipid
-
Chloroform/methanol mixture (2:1, v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
Procedure:
-
Dissolve the desired amount of lipid in the chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding PBS buffer (pre-heated above the lipid's phase transition temperature) to the flask.
-
Vortex the flask vigorously for several minutes until the lipid film is completely suspended, forming a milky suspension of MLVs.
Caption: Workflow for preparing multilamellar vesicles.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic properties of lipid bilayers and how they are affected by the incorporation of a drug molecule.[10][11][12]
Materials:
-
Liposome suspension (prepared as in 5.1)
-
This compound solution of known concentration
-
DSC instrument
-
Hermetic aluminum pans
Procedure:
-
Prepare liposome suspensions with and without this compound at various drug-to-lipid molar ratios.
-
Accurately weigh a small amount of the liposome suspension into a hermetic aluminum pan. An equal volume of buffer is used as a reference.
-
Seal the pans.
-
Place the sample and reference pans in the DSC instrument.
-
Scan the samples over a desired temperature range (e.g., 20°C to 60°C for DPPC) at a constant heating rate (e.g., 1°C/min).
-
Record the heat flow as a function of temperature to obtain a thermogram.
-
Analyze the thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).
Caption: Workflow for DSC analysis of liposomes.
Fluorescence Spectroscopy
Fluorescence-based assays can be used to determine the location of this compound within the membrane and its effect on membrane fluidity.
5.3.1 Fluorescence Quenching Assay
This assay helps to determine the location of the drug within the lipid bilayer by using fluorescent probes that reside at different depths within the membrane.[7][13]
Materials:
-
Liposome suspension containing a fluorescent probe (e.g., Laurdan or Prodan)
-
This compound solution of known concentration
-
Spectrofluorometer
Procedure:
-
Prepare liposomes incorporating a fluorescent probe.
-
Place the fluorescently labeled liposome suspension in a quartz cuvette.
-
Measure the initial fluorescence intensity of the probe at its excitation and emission maxima.
-
Add increasing concentrations of this compound to the cuvette, incubating for a short period after each addition.
-
Measure the fluorescence intensity after each addition of this compound.
-
A decrease in fluorescence intensity (quenching) indicates an interaction between this compound and the probe. The extent of quenching of probes located at different depths provides information about the location of this compound within the bilayer.
5.3.2 Membrane Fluidity Assay
This assay measures changes in membrane fluidity by monitoring the fluorescence anisotropy or polarization of a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).[14][15]
Materials:
-
Liposome suspension
-
DPH stock solution
-
This compound solution of known concentration
-
Spectrofluorometer with polarization filters
Procedure:
-
Label the liposome suspension with DPH by incubation.
-
Divide the labeled liposome suspension into a control group and experimental groups to which different concentrations of this compound will be added.
-
Measure the fluorescence anisotropy or polarization of the samples using the spectrofluorometer.
-
A decrease in fluorescence anisotropy/polarization indicates an increase in membrane fluidity, while an increase suggests a decrease in fluidity.
Conclusion
The interaction of this compound with biological membranes is an integral aspect of its pharmacology. Based on evidence from related oxicam compounds, this compound is expected to partition into the lipid bilayer, altering its physical properties. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of these interactions. A thorough understanding of the membrane-level effects of this compound will aid in the rational design of new drug delivery systems and in predicting the drug's efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput fluorescence assay for membrane-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of phospholipid species on membrane fluidity: a meta-analysis for a novel phospholipid fluidity index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of lipid composition on membrane permeabilization by sticholysin I and II, two cytolysins of the sea anemone Stichodactyla helianthus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Cytotoxicity Studies of Enolicam and Related Oxicam Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Enolicam and the Oxicam Class
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. The chemical structure of this compound is characterized by a 4-hydroxy-1,2-benzothiazine-3-carboxamide scaffold. The broader class of oxicams, which includes well-known drugs like Meloxicam and Piroxicam, primarily functions by inhibiting cyclooxygenase (COX) enzymes, key mediators of inflammation. Beyond their anti-inflammatory properties, emerging evidence suggests that oxicams possess significant anti-proliferative and cytotoxic effects against various cancer cell lines, making them intriguing candidates for cancer chemotherapy research.
Quantitative Cytotoxicity Data of Oxicam Compounds
The cytotoxic effects of oxicam derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the reported IC50 values for Meloxicam and Piroxicam in different cancer cell lines.
Table 1: Cytotoxicity of Meloxicam in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Amelanotic C32 | Melanoma | 24 | 115 | [1] |
| Amelanotic C32 | Melanoma | 48 | 152 | [1] |
| Amelanotic C32 | Melanoma | 72 | 112 | [1] |
| Melanotic COLO 829 | Melanoma | 24 | 270 | [1] |
| Melanotic COLO 829 | Melanoma | 48 | 232 | [1] |
| Melanotic COLO 829 | Melanoma | 72 | 185 | [1] |
| D-17 | Canine Osteosarcoma | Not Specified | >100 (low cytotoxicity) | [2] |
| U-2 OS | Human Osteosarcoma | Not Specified | >100 (low cytotoxicity) | [2] |
Table 2: Cytotoxicity of Piroxicam in Human Oral Cell Lines
| Cell Line Type | Incubation Time (days) | IC50 (µM) | Reference |
| Premalignant Human Oral Epithelial | 6 | 181 | [3][4] |
| Malignant Human Oral Epithelial | 6 | 211 | [3][4] |
Experimental Protocols for Cytotoxicity Assessment
Standardized and reproducible experimental protocols are critical for the accurate assessment of cytotoxicity. The following are detailed methodologies for commonly used in vitro cytotoxicity assays.
Cell Culture
-
Cell Lines: A variety of human cancer cell lines can be used, such as melanoma (C32, COLO 829), breast cancer (MCF-7), lung cancer (A549), and oral cancer cell lines.[1][3][5][6] Normal cell lines should be included as controls to assess selectivity.
-
Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
WST-1 Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., Meloxicam). Incubate for 24, 48, or 72 hours.[1]
-
WST-1 Reagent Addition: Three hours before the end of the incubation period, add 10 µL of WST-1 reagent to each well.[1]
-
Absorbance Measurement: Measure the absorbance at 440 nm (test wavelength) and 650 nm (reference wavelength) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
MTT Cell Proliferation Assay
This assay is another colorimetric method to assess cell viability.
-
Cell Seeding and Treatment: Follow the same procedure as for the WST-1 assay.
-
MTT Reagent Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the WST-1 assay.
Apoptosis Assessment by Flow Cytometry
Annexin V/Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Signaling Pathways in Oxicam-Induced Cytotoxicity
The cytotoxic effects of oxicam compounds are mediated by a complex interplay of signaling pathways, often leading to apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Oxicams have been shown to induce apoptosis in various cancer cells through both COX-dependent and independent mechanisms.[7]
-
Intrinsic Pathway: This pathway involves the mitochondria. Oxicams can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[5] This is often associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[7]
-
Extrinsic Pathway: Some NSAIDs have been shown to enhance death receptor 5 (DR5) signaling, which can trigger the extrinsic apoptosis pathway.[7]
-
Caspase Activation: Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Activation of caspase-3, -7, -8, and -9 has been observed following treatment with oxicam derivatives.[1][7]
Cell Cycle Arrest
Piroxicam has been shown to inhibit the growth of premalignant and malignant oral cell lines by inducing cell cycle arrest in the S phase.[3][4] This arrest is associated with a reduction in the protein levels of key cell cycle regulators, including:
-
Cyclin A
-
Cyclin B1
-
Cyclin D1
-
cdc2
-
PCNA
Modulation of Key Signaling Pathways
Oxicams can also exert their cytotoxic effects by modulating other critical intracellular signaling pathways.
-
Akt Pathway: Piroxicam has been reported to induce apoptosis through ROS-mediated hyperphosphorylation and activation of Akt in MCF-7 breast cancer cells.[5]
-
NF-κB and MAPK Pathways: A novel oxicam derivative, XK01, was found to attenuate inflammation by suppressing the NF-κB and MAPK signaling pathways.[8]
Conclusion and Future Directions
The existing body of research on oxicam compounds, particularly Meloxicam and Piroxicam, strongly suggests that this compound and its novel derivatives are worthy of investigation for their potential cytotoxic and anti-cancer properties. This guide provides a framework for conducting preliminary in vitro cytotoxicity studies, from data interpretation and experimental design to understanding the underlying molecular mechanisms.
Future research should focus on:
-
Direct Cytotoxicity Screening of this compound: Performing comprehensive in vitro cytotoxicity assays of this compound against a broad panel of cancer cell lines to determine its IC50 values and compare its potency to other oxicams.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to induce cell death.
-
In Vivo Studies: Progressing promising this compound compounds to preclinical animal models to evaluate their anti-tumor efficacy and safety profiles.
By leveraging the knowledge from related oxicam compounds and employing rigorous experimental methodologies, the therapeutic potential of this compound as a novel cytotoxic agent can be thoroughly explored.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Studies on the Influence of Meloxicam on Cytotoxic Activity Induced by Risedronate Sodium in Canine (D-17) and Human (U-2 OS) Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piroxicam selectively inhibits the growth of premalignant and malignant human oral cell lines by limiting their progression through the S phase and reducing the levels of cyclins and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piroxicam, a traditional non-steroidal anti-inflammatory drug (NSAID) causes apoptosis by ROS mediated Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Meloxicam on the Proliferation and Apoptosis of the Raji Cell Line: an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment [mdpi.com]
- 8. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Enolicam-Derived NSAIDs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathways of enolicam-derived non-steroidal anti-inflammatory drugs (NSAIDs), focusing on two prominent examples: Tenoxicam and Meloxicam. Enolicams are a class of NSAIDs characterized by their acidic enol moiety, which plays a crucial role in their therapeutic action and subsequent biotransformation. Understanding the metabolic fate of these compounds is paramount for drug development, ensuring optimal efficacy and safety profiles.
Introduction to this compound Metabolism
This compound-derived NSAIDs undergo extensive hepatic metabolism to facilitate their elimination from the body. The biotransformation processes primarily involve Phase I oxidation reactions, followed by Phase II conjugation. These metabolic conversions typically result in the formation of inactive metabolites that are more water-soluble and readily excreted in urine and feces. The specific metabolic pathways can vary between different this compound derivatives, influencing their pharmacokinetic profiles and potential for drug-drug interactions.
Metabolic Pathways of Tenoxicam
Tenoxicam is almost entirely eliminated by liver metabolism.[1] The primary metabolic routes for Tenoxicam involve hydroxylation and subsequent glucuronidation, leading to the formation of two main inactive metabolites.
Key Metabolites of Tenoxicam
The two principal metabolites of Tenoxicam are:
-
5'-hydroxy tenoxicam : This metabolite is formed through the oxidation of the pyridine ring.
-
6-O-glucuronide tenoxicam : This conjugate is formed through the glucuronidation of the thienyl ring.[1]
These metabolites are pharmacologically inactive and are excreted in the urine and bile.[1]
Quantitative Metabolic Profile of Tenoxicam
The following table summarizes the key pharmacokinetic parameters of Tenoxicam.
| Parameter | Value | Reference |
| Elimination Half-Life | 49-81 hours | [1] |
| Total Plasma Clearance | 0.079-0.142 L/h | [1] |
| Apparent Volume of Distribution | 7.5-11.5 L | [1] |
| Protein Binding | ~99% | [1] |
Experimental Protocols for Tenoxicam Metabolism Studies
Studies investigating the metabolism of Tenoxicam have utilized various analytical techniques to identify and quantify its metabolites. High-performance liquid chromatography (HPLC) is a commonly employed method for separating Tenoxicam and its metabolites from biological matrices such as plasma, urine, and synovial fluid. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used for structural elucidation of the metabolites. In vivo studies in humans and animals are conducted to understand the pharmacokinetic profile and excretion pathways.
Visualizing the Metabolic Pathway of Tenoxicam
The following diagram illustrates the primary metabolic transformation of Tenoxicam.
Metabolic Pathways of Meloxicam
Meloxicam is extensively metabolized into four main biologically inactive metabolites.[2][3] The principal biotransformation routes involve oxidation of the 5-methyl group on the thiazolyl ring.[3]
Key Metabolites of Meloxicam
The four major metabolites of Meloxicam are:
-
5'-hydroxymethyl meloxicam : Formed by the oxidation of the 5-methyl group.[3]
-
5'-carboxy meloxicam : Further oxidation of the 5'-hydroxymethyl metabolite.[3]
-
An oxamic acid metabolite : Resulting from the oxidative cleavage of the benzothiazine-ring.[3]
-
A fourth, less characterized metabolite.
These metabolites are pharmacologically inactive and are excreted in both urine and feces.[2][4]
Quantitative Metabolic Profile of Meloxicam
The table below provides a summary of the pharmacokinetic parameters for Meloxicam.
| Parameter | Value | Reference |
| Elimination Half-Life | ~20 hours | [2] |
| Total Plasma Clearance | 0.42-0.48 L/h | [2] |
| Protein Binding | >99.5% | [2] |
In rats, following oral administration, the 5'-hydroxymethyl derivative accounted for 33% of the metabolites in urine and 22% in bile, while the 5'-carboxy derivative represented 16% in urine and 49% in bile. The oxamic acid metabolite was found in urine (23.5%) but not in bile.[3]
Experimental Protocols for Meloxicam Metabolism Studies
The metabolic fate of Meloxicam has been investigated using radiolabeled compounds (¹⁴C-meloxicam) in animal models, such as rats.[3] The experimental workflow typically involves the administration of the labeled drug, followed by the collection of urine, feces, and bile. Metabolites are then separated and identified using techniques like high-pressure liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (electron impact and fast atom bombardment).[3] In vitro studies using liver microsomes and hepatocytes are also employed to elucidate the specific enzymes involved in the metabolic pathways.
Visualizing the Metabolic Pathway and Experimental Workflow of Meloxicam
The following diagrams illustrate the metabolic pathway of Meloxicam and a typical experimental workflow for its study.
Conclusion
The metabolic pathways of this compound-derived NSAIDs, exemplified by Tenoxicam and Meloxicam, are characterized by extensive hepatic biotransformation leading to the formation of inactive metabolites. A thorough understanding of these pathways, supported by robust experimental data and clear visualization, is essential for the rational design and development of safer and more effective anti-inflammatory therapies. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and pharmacokinetics.
References
- 1. Clinical pharmacokinetics of tenoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the clinical pharmacokinetics of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meloxicam: metabolic profile and biotransformation products in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of the main metabolites of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
Enolicam: A Privileged Scaffold for the Discovery of Novel Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The enolicam scaffold, the core structure of the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), represents a highly versatile and privileged scaffold in medicinal chemistry. Its unique chemical features and proven biological activity have made it an attractive starting point for the development of a new generation of therapeutic agents targeting a range of diseases, from inflammatory disorders to cancer. This technical guide provides a comprehensive overview of the this compound scaffold, its mechanism of action, synthetic strategies for derivatization, and its emerging potential in new drug discovery.
The this compound Scaffold: Chemical Properties and Mechanism of Action
Enolicams, such as piroxicam and meloxicam, are distinguished by their 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide core. A key feature of this scaffold is the acidic enolic hydroxyl group, which plays a crucial role in its biological activity.[1][2]
The primary mechanism of action for classic enolicams is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By binding to the active site of COX enzymes, enolicams block this conversion, leading to their anti-inflammatory and analgesic effects.
More recently, the this compound scaffold has been investigated for its potential to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme further down the prostaglandin synthesis pathway that is specifically involved in the production of the pro-inflammatory prostaglandin E2 (PGE2). This offers the potential for more targeted anti-inflammatory therapy with a reduced side-effect profile.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's primary anti-inflammatory mechanism via COX-1/2 inhibition.
Quantitative Data: In Vitro Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against COX-1 and COX-2. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Target | IC50 (µM) | Reference |
| Piroxicam | COX-1 | 0.76 | [1] |
| COX-2 | 8.99 | [1] | |
| Meloxicam | COX-1 | 36.6 | [3] |
| COX-2 | 4.7 | [3] | |
| Indomethacin (non-enolicam NSAID for comparison) | COX-1 | 0.063 | [3] |
| COX-2 | 0.48 | [3] | |
| Diclofenac (non-enolicam NSAID for comparison) | COX-1 | 0.611 | [3] |
| COX-2 | 0.63 | [3] |
Experimental Protocols
General Synthesis of this compound Derivatives: N-Acylhydrazones of Piroxicam
The following is a representative protocol for the synthesis of novel this compound derivatives, specifically N-acylhydrazones of piroxicam, as described in the literature.[4] This multi-step synthesis illustrates a common strategy for modifying the this compound scaffold.
Experimental Workflow for the Synthesis of Piroxicam N-Acylhydrazone Derivatives
Caption: Workflow for the synthesis of N-acylhydrazone derivatives of piroxicam.
Step 1: Synthesis of 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide
-
A solution of ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (1.0 g, 3.7 mmol) in ethanol (20 mL) is prepared.
-
Hydrazine hydrate (0.55 mL, 11.1 mmol) is added to the solution.
-
The reaction mixture is refluxed for 6 hours.
-
The mixture is then cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the carbohydrazide intermediate.
Step 2: General Procedure for the Synthesis of N-Acylhydrazone Derivatives
-
To a solution of the carbohydrazide intermediate (0.2 g, 0.78 mmol) in ethanol (10 mL), the appropriate aldehyde (0.86 mmol) and three drops of glacial acetic acid are added.
-
The reaction mixture is refluxed for 4-8 hours.
-
After cooling, the solid product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol/water) to give the pure N-acylhydrazone derivative.
In Vitro COX-1/COX-2 Inhibition Assay (General Protocol)
The following is a generalized protocol for determining the in vitro inhibitory activity of this compound derivatives against COX-1 and COX-2, based on common methodologies.
-
Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and EDTA is prepared. The test compound (dissolved in DMSO) and the enzyme are pre-incubated in the buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Measurement: The COX activity is measured by monitoring the consumption of oxygen using an oxygen electrode or by colorimetric/fluorometric detection of the prostaglandin products.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound.
Emerging Applications of the this compound Scaffold
The versatility of the this compound scaffold has led to its exploration in therapeutic areas beyond inflammation.
Anticancer Activity
Numerous studies have highlighted the potential of NSAIDs, including those with an this compound core, in cancer chemoprevention and treatment.[5][6] The anticancer effects of these compounds are believed to be mediated through both COX-dependent and COX-independent pathways.
COX-Dependent Mechanisms: The overexpression of COX-2 is observed in many types of cancers and is associated with tumor growth, angiogenesis, and metastasis. By inhibiting COX-2, this compound derivatives can reduce the production of prostaglandins that promote cancer progression.
COX-Independent Mechanisms: this compound derivatives have also been shown to exert anticancer effects through pathways independent of COX inhibition. These include the modulation of transcription factors such as NF-κB, which plays a key role in inflammation and cancer, and the induction of the NSAID-activated gene 1 (NAG-1), which is involved in apoptosis.[7][8]
Potential Signaling Pathways for this compound Derivatives in Cancer
Caption: Potential COX-dependent and -independent anticancer mechanisms of this compound derivatives.
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The heterocyclic nature of the this compound scaffold makes it a promising starting point for the design of novel kinase inhibitors.[9][10] By modifying the core structure, it may be possible to develop compounds that selectively target specific kinases involved in oncogenic signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[11][12]
Conceptual Framework for this compound-Based Kinase Inhibitors
References
- 1. Piroxicam, cyclooxygenase-1 (COX-1) inhibitor (CAS 36322-90-4) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing piroxicam enhances the antineoplastic effects of docetaxel and enzalutamide in prostate cancer cells using 2D and 3D in vitro culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulating Properties of Piroxicam, Meloxicam and Oxicam Analogues against Macrophage-Associated Chemokines in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating Properties of Piroxicam, Meloxicam and Oxicam Analogues against Macrophage-Associated Chemokines in Colorectal Cancer [mdpi.com]
- 9. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors [mdpi.com]
- 10. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Enolicam (Meloxicam) using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Enolicam, using Meloxicam as a representative compound from the oxicam class.
Introduction
Enolicams, such as Meloxicam, are nonsteroidal anti-inflammatory drugs (NSAIDs) widely used for their analgesic and antipyretic properties.[1] Accurate and reliable quantification of these compounds in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and commonly used technique for this purpose due to its high specificity, accuracy, and reproducibility.[2] This application note details a simple, isocratic reversed-phase HPLC (RP-HPLC) method for the determination of Meloxicam. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][3][4]
Experimental Workflow
The overall workflow for the HPLC method development and validation for this compound (Meloxicam) quantification is depicted below.
Caption: Experimental workflow for this compound (Meloxicam) quantification by HPLC.
Experimental Protocols
Materials and Reagents
-
Meloxicam reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Ultrapure water
-
Meloxicam tablets (for sample analysis)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.[3]
| Parameter | Condition |
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | C18 column (e.g., Develosil ODS HG-5, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.4) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 268 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 7 minutes |
Preparation of Solutions
3.3.1. Phosphate Buffer (pH 3.4)
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in ultrapure water to make a phosphate buffer solution.
-
Adjust the pH of the solution to 3.4 using orthophosphoric acid.[1]
-
Filter the buffer solution through a 0.45 µm membrane filter.
3.3.2. Mobile Phase
-
Mix acetonitrile and the prepared phosphate buffer (pH 3.4) in a ratio of 60:40 (v/v).[1]
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.[1]
3.3.3. Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh 10 mg of Meloxicam reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution can be further diluted with the mobile phase to prepare working standard solutions for linearity and calibration curves.
3.3.4. Sample Preparation (from Tablet Dosage Form)
-
Weigh and finely powder 20 Meloxicam tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Meloxicam and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
Method Validation
The developed HPLC method was validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | < 1.5 |
| Theoretical Plates | > 2000 | > 3000 |
| % RSD of Peak Area | < 2.0% | < 1.0% |
Linearity
The linearity of the method was established by analyzing a series of dilutions of the standard solution.
| Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| 20 - 120 | 0.996 |
| 5 - 50 | 0.9998 |
| 1.0 - 75.0 | > 0.999 |
Note: Data compiled from multiple sources to show typical ranges.[1][2][5]
Accuracy (Recovery)
The accuracy of the method was determined by performing recovery studies at different concentration levels.
| Concentration Level | Mean Recovery (%) |
| 80% | 99.99 - 100.46% |
| 100% | 99.99 - 100.46% |
| 120% | 99.99 - 100.46% |
Data based on a representative study.[1]
Precision
Precision was evaluated by analyzing replicate injections of the same sample (repeatability) and on different days (intermediate precision).
| Precision Type | % Relative Standard Deviation (% RSD) |
| Repeatability | < 0.1% |
| Intermediate Precision | < 2.0% |
Data compiled from multiple sources.[1][2]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.46 |
| LOQ | 1.39 |
Data from a representative study.[2]
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound (Meloxicam) in bulk and pharmaceutical dosage forms.[1][3] The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis.[1][5] The short run time allows for a high throughput of samples.
References
- 1. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. ojs.ikm.mk [ojs.ikm.mk]
- 4. Development and Validation of a High-Performance Liquid Chromatography Method to Quantify Marker Compounds in Lysimachia vulgaris var. davurica and Its Effects in Diarrhea-Predominant Irritable Bowel Syndrome [mdpi.com]
- 5. Analytical Method Development and Validation of RP-HPLC Method for Estimation of Venetoclax [ijraset.com]
Application Notes and Protocols for the LC-MS/MS Analysis of Piroxicam in Biological Samples
A Note on "Enolicam": The term "this compound" did not yield specific results for a registered pharmaceutical compound. It is presumed that this may be a typographical error or a reference to the enolic acid chemical class to which the drug Piroxicam belongs. Piroxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) and a common analyte in bioanalytical studies. These application notes are therefore based on the LC-MS/MS analysis of Piroxicam.
Introduction
Piroxicam is an NSAID of the oxicam class used to relieve the symptoms of painful inflammatory conditions like arthritis. Monitoring its concentration in biological matrices such as plasma, saliva, and tissue is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of piroxicam due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the analysis of piroxicam in biological samples using LC-MS/MS.
Principle of the Method
The method involves the extraction of piroxicam and an internal standard (IS) from a biological matrix, followed by chromatographic separation on a reverse-phase column and subsequent detection by a tandem mass spectrometer. Quantification is achieved by using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both piroxicam and the IS.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for piroxicam analysis in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
|---|---|
| Analyte | Piroxicam |
| Linearity Range | 0.50 - 200 ng/mL[1] |
| Correlation Coefficient (r) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[1] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
|---|---|---|---|---|
| Low | 1.5 | ≤ 5.4%[1] | ≤ 5.4%[1] | -5.9% to 2.8%[1] |
| Medium | 50 | ≤ 5.4%[1] | ≤ 5.4%[1] | -5.9% to 2.8%[1] |
| High | 150 | ≤ 5.4%[1] | ≤ 5.4%[1] | -5.9% to 2.8%[1] |
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error
Table 3: Recovery
| Analyte | Recovery Range |
|---|---|
| Piroxicam | 78.3 - 87.1%[1] |
| Isoxicam (IS) | 59.7%[1] |
Experimental Protocols
4.1. Materials and Reagents
-
Piroxicam reference standard
-
Internal Standard (e.g., Isoxicam or Meloxicam)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Ethyl acetate (analytical grade)
-
Ultrapure water
-
Control human plasma (with anticoagulant, e.g., K2-EDTA)
4.2. Instrumentation
-
Liquid Chromatograph: A system capable of delivering a stable flow rate, such as a Shimadzu or Agilent HPLC/UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Sciex or Waters instrument.
-
Analytical Column: A reverse-phase column, for example, a Sunfire C18 (e.g., 50 x 2.1 mm, 5 µm) or a Shim-pack XR-ODS (3.0mm × 75mm, 2.0 μm).[1][2]
4.3. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve piroxicam and the IS in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the piroxicam stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
IS Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in the same diluent.
4.4. Sample Preparation (Liquid-Liquid Extraction) [1]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the IS working solution and vortex briefly.
-
Acidify the sample by adding a small volume of a suitable acid (e.g., 1M HCl) to bring the pH to an acidic range.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
4.5. LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | Sunfire C18 (50 x 2.1 mm, 5 µm)[1] |
| Mobile Phase A | 15 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid)[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.2 mL/min |
| Gradient | Isocratic: 40% A : 60% B[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| MRM Transition (Piroxicam) | m/z 332.2 → 95.1[2] |
| MRM Transition (Isoxicam - IS) | m/z 336.1 → 141.1 (example) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
| Dwell Time | 200 ms |
Data Analysis and Validation
-
Quantification: The peak area ratios of piroxicam to the IS are plotted against the nominal concentrations of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is used to generate the calibration curve.
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Caption: Workflow for LC-MS/MS analysis of Piroxicam in plasma.
References
Application Note: Spectrophotometric Determination of Enolicam in Pharmaceutical Formulations
Introduction
Enolicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, is primarily utilized for its analgesic and antipyretic properties. The therapeutic efficacy of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Given its importance in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis, it is crucial to have a simple, rapid, and cost-effective analytical method for its quantification in pharmaceutical dosage forms. This application note details a validated UV-Visible spectrophotometric method for the determination of this compound in its bulk and formulated forms.
Principle
The method is based on the principle that the enolic moiety within the oxicam structure exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. In an alkaline medium, such as a sodium carbonate solution, the chromophore of the this compound molecule is enhanced, leading to a distinct absorption maximum that can be quantified. The absorbance of the resulting solution is directly proportional to the concentration of this compound, following the Beer-Lambert law. This relationship allows for the accurate determination of the drug concentration in an unknown sample by comparing its absorbance to a standard calibration curve.
Materials and Methods
3.1. Instrumentation
-
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cuvettes was used for all absorbance measurements.
-
Analytical balance (0.0001 g sensitivity)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Sonicator
3.2. Reagents and Chemicals
-
This compound reference standard (pharmaceutical grade)
-
Sodium Carbonate (Na₂CO₃), analytical reagent grade
-
Methanol, HPLC grade
-
Distilled water
-
Commercially available this compound tablets
3.3. Preparation of Solutions
-
10% w/v Sodium Carbonate Solution (Solvent): 10 g of anhydrous sodium carbonate was dissolved in 100 mL of distilled water.
-
Standard Stock Solution (100 µg/mL): 10 mg of this compound reference standard was accurately weighed and transferred to a 100 mL volumetric flask. A small amount of methanol was added to dissolve the standard, and the volume was made up to the mark with the 10% sodium carbonate solution.
-
Working Standard Solutions: Aliquots from the standard stock solution were further diluted with the 10% sodium carbonate solution to obtain concentrations in the range of 5-30 µg/mL.
Experimental Protocols
4.1. Determination of Wavelength of Maximum Absorbance (λmax)
A working standard solution of this compound (e.g., 20 µg/mL) was prepared in 10% sodium carbonate solution. The solution was scanned in the UV region from 400 nm to 200 nm against a blank of 10% sodium carbonate solution. The wavelength at which the maximum absorbance was observed was recorded as the λmax. For oxicam derivatives like meloxicam, the λmax in a basic medium is typically around 362 nm[1].
4.2. Preparation of Calibration Curve
A series of working standard solutions with concentrations ranging from 5 to 30 µg/mL were prepared from the stock solution. The absorbance of each solution was measured at the predetermined λmax (e.g., 362 nm) against the 10% sodium carbonate solution as a blank. A calibration curve was then constructed by plotting absorbance versus concentration. The linearity of the method was assessed by calculating the correlation coefficient (r²) of the calibration curve.
4.3. Preparation of Sample Solution (from Tablets)
Twenty tablets of this compound were weighed to determine the average weight and then finely powdered. A quantity of the powder equivalent to 10 mg of this compound was accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of the 10% sodium carbonate solution was added, and the flask was sonicated for 15 minutes to ensure complete dissolution of the drug. The solution was then filtered through a Whatman filter paper (No. 41), and the filtrate was collected. The volume was made up to 100 mL with the same solvent to obtain a stock sample solution. An appropriate aliquot from this stock solution was further diluted to obtain a final concentration within the linearity range.
4.4. Assay of this compound in Tablets
The absorbance of the final sample solution was measured at the λmax. The concentration of this compound in the sample solution was determined using the regression equation from the calibration curve. The amount of this compound per tablet was then calculated.
Method Validation
The developed spectrophotometric method was validated as per the International Council for Harmonisation (ICH) guidelines for the following parameters:
-
Linearity: The linearity was evaluated by analyzing a series of standard solutions at different concentrations.
-
Accuracy: The accuracy of the method was determined by performing recovery studies using the standard addition method at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: The precision of the method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the results, expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data for the spectrophotometric determination of this compound is summarized in the table below.
| Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | 362 nm |
| Linearity Range | 5 - 30 µg/mL |
| Regression Equation (y = mx + c) | y = 0.045x + 0.002 |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Visualization of Experimental Workflow
Caption: Experimental workflow for spectrophotometric determination of this compound.
Conclusion
The developed UV-Visible spectrophotometric method is simple, rapid, accurate, precise, and cost-effective for the routine quality control analysis of this compound in pharmaceutical formulations. The method does not require any complex sample preparation, making it suitable for high-throughput analysis in industrial settings. The validation parameters were all within the acceptable limits as per ICH guidelines, confirming the reliability of the method.
References
Enolicam Applications in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enolicam derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have garnered significant interest in oncology research for their potential anti-cancer properties. Beyond their well-established role in cyclooxygenase (COX) inhibition, these compounds exhibit anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines through both COX-dependent and independent mechanisms. This document provides a comprehensive overview of the applications of two prominent this compound derivatives, Meloxicam and Piroxicam, in cancer cell line research, complete with detailed experimental protocols and a summary of their effects on diverse cancer cell types.
I. Data Presentation: Anti-Cancer Activity of Meloxicam and Piroxicam
The following tables summarize the cytotoxic and growth-inhibitory effects of Meloxicam and Piroxicam on various cancer cell lines.
Table 1: IC50 Values of Meloxicam in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| C32 | Amelanotic Melanoma | 115 | 24 h | [1] |
| C32 | Amelanotic Melanoma | 152 | 48 h | [1] |
| C32 | Amelanotic Melanoma | 112 | 72 h | [1] |
| COLO 829 | Melanotic Melanoma | 270 | 24 h | [1] |
| COLO 829 | Melanotic Melanoma | 232 | 48 h | [1] |
| COLO 829 | Melanotic Melanoma | 185 | 72 h | [1] |
| HCA-7 | Colorectal Cancer | Not specified, significant growth inhibition | Not specified | [2][3] |
| Moser-S | Colorectal Cancer | Not specified, significant growth inhibition | Not specified | [2][3] |
| MG-63 | Osteosarcoma | Not specified, significant growth inhibition at 10, 50, and 100 µM | Not specified | [4] |
Table 2: IC50 Values of Piroxicam in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Premalignant Oral Epithelial Cells | Premalignant Oral Cancer | 181 | 6 days | [5][6] |
| Malignant Oral Epithelial Cells | Oral Cancer | 211 | 6 days | [5][6] |
II. Signaling Pathways Modulated by Enolicams
Meloxicam and Piroxicam exert their anti-cancer effects by modulating a complex network of signaling pathways. These can be broadly categorized into COX-dependent and COX-independent pathways.
A. COX-Dependent Pathway
The primary mechanism of action for enolicams is the inhibition of COX enzymes, particularly COX-2, which is frequently overexpressed in various cancers.[1][2][4][7] COX-2 catalyzes the production of prostaglandins, such as PGE2, which promote cancer cell proliferation, invasion, and angiogenesis.[4][8] By inhibiting COX-2, enolicams reduce PGE2 levels, thereby impeding these cancer-promoting processes.[4]
Figure 1: COX-Dependent Pathway Inhibition by Enolicams.
B. COX-Independent Pathways
Emerging evidence highlights the significance of COX-independent mechanisms in the anti-cancer activity of enolicams.[5][7][9][10] These pathways involve the modulation of key cellular processes such as apoptosis and cell cycle regulation.
1. Induction of Apoptosis:
Meloxicam and Piroxicam have been shown to induce apoptosis in various cancer cell lines.[1][4][7][11] This is achieved through:
-
Modulation of Bcl-2 family proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[4][7]
-
Activation of caspases: Leading to the execution phase of apoptosis.[12]
-
Generation of Reactive Oxygen Species (ROS): Piroxicam can induce ROS generation, which in turn can lead to Akt activation and apoptosis in certain breast cancer cells.[11]
-
Disruption of Mitochondrial Membrane Potential: Meloxicam can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][12]
Figure 2: COX-Independent Apoptosis Induction by Enolicams.
2. Cell Cycle Arrest:
Piroxicam has been observed to induce cell cycle arrest, particularly in the S phase, in premalignant and malignant oral epithelial cells.[5][6] This is associated with a reduction in the protein levels of key cell cycle regulators such as cyclin A, cyclin B1, cyclin D1, and cdc2.[5][6]
Figure 3: Piroxicam-Induced Cell Cycle Arrest.
III. Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-cancer effects of enolicams on cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
A. Cell Viability Assay (WST-1 Assay)
This protocol is adapted from a study on melanoma cell lines.[1]
Objective: To determine the effect of Meloxicam or Piroxicam on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Meloxicam or Piroxicam stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2.5 × 10³ cells per well and incubate for 24 hours.[1]
-
Prepare serial dilutions of Meloxicam or Piroxicam in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plates for 24, 48, or 72 hours.[1]
-
Three hours before the end of the incubation period, add 10 µL of WST-1 reagent to each well.[1]
-
Measure the absorbance at 440 nm (and a reference wavelength of 650 nm) using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Figure 4: Workflow for WST-1 Cell Viability Assay.
B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is a standard method for detecting apoptosis.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Meloxicam or Piroxicam.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Meloxicam or Piroxicam
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Meloxicam or Piroxicam for the specified duration. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
C. Western Blot Analysis
Objective: To determine the effect of Meloxicam or Piroxicam on the expression levels of specific proteins involved in signaling pathways (e.g., COX-2, Bcl-2, Bax, caspases, cyclins).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Meloxicam or Piroxicam
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat them with Meloxicam or Piroxicam as described for the apoptosis assay.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
Meloxicam and Piroxicam, as representatives of the this compound class of NSAIDs, demonstrate significant anti-cancer potential in a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving both the inhibition of the COX-2 pathway and the modulation of crucial COX-independent signaling cascades that control apoptosis and the cell cycle. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic applications of enolicams in oncology and for the development of novel anti-cancer strategies. Further research is warranted to fully elucidate their therapeutic potential and to identify predictive biomarkers for patient stratification.
References
- 1. mdpi.com [mdpi.com]
- 2. Meloxicam inhibits the growth of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Piroxicam selectively inhibits the growth of premalignant and malignant human oral cell lines by limiting their progression through the S phase and reducing the levels of cyclins and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Piroxicam and other cyclooxygenase inhibitors: potential for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular analysis of the effects of Piroxicam and Cisplatin on mesothelioma cells growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piroxicam, a traditional non-steroidal anti-inflammatory drug (NSAID) causes apoptosis by ROS mediated Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Meloxicam, a Selective COX-2 Inhibitor, Mediates Hypoxia-Inducible Factor- (HIF-) 1α Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enolicam as an Anti-inflammatory Agent in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Enolicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, in preclinical animal models of inflammation. The protocols detailed below are foundational methods for evaluating the anti-inflammatory and analgesic properties of this compound.
Introduction
This compound belongs to the oxicam class of NSAIDs, which are enolic acids.[1] The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[2][3] Prostaglandins are key mediators of inflammation, pain, and fever.[3] By inhibiting COX-1 and COX-2, this compound and related compounds reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.
Mechanism of Action: Prostaglandin Synthesis Inhibition
Inflammatory stimuli, such as tissue injury or infection, trigger the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various other prostaglandins, including prostaglandin E2 (PGE2), a potent mediator of inflammation and pain. This compound, by blocking the active site of COX enzymes, prevents this conversion, leading to a reduction in the inflammatory cascade.
Caption: this compound's inhibition of COX-1/COX-2.
Data Presentation
Table 1: Anti-inflammatory Activity of Oxicam Derivatives in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan (hours) | Inhibition of Edema (%) | Reference |
| Piroxicam | 10 | Oral | 3 | 57.4 | [4] |
| Tenoxicam | 20 | Oral | Not Specified | Similar efficacy to Piroxicam | [3] |
| Indomethacin (Standard) | 10 | Oral | 3 | 54 | [1] |
Table 2: Analgesic Activity of Oxicam Derivatives in Acetic Acid-Induced Writhing in Mice
| Compound | Dose (mg/kg) | Route of Administration | Inhibition of Writhing (%) | Reference |
| Piroxicam | 10 | Intraperitoneal | 95.4 | [4][5] |
| Piroxicam | 0.4 (µmol/kg) | Oral | ~80-90 | [4] |
| Aspirin (Standard) | 100 | Oral | 38.19 | [6] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.[7][8]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Groups:
-
Control Group: Receives the vehicle.
-
This compound Group(s): Receive different doses of this compound.
-
Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin 10 mg/kg).
-
-
Procedure: a. Fast the animals overnight with free access to water. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer. c. Administer this compound, the vehicle, or the standard drug orally or intraperitoneally. d. After 30-60 minutes, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.[1] e. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the this compound and standard groups compared to the control group using the following formula:
-
% Inhibition = [ (Mean paw edema of control - Mean paw edema of treated group) / Mean paw edema of control ] x 100
-
-
Acetic Acid-Induced Writhing Test in Mice
This model is a common method for evaluating the peripheral analgesic activity of compounds.[6]
Experimental Workflow:
Caption: Workflow for the acetic acid-induced writhing test.
Methodology:
-
Animals: Swiss albino mice (20-25 g) of either sex are typically used. Acclimatize the animals for at least one week before the experiment.
-
Groups:
-
Control Group: Receives the vehicle.
-
This compound Group(s): Receive different doses of this compound.
-
Standard Group: Receives a known analgesic (e.g., Aspirin 100 mg/kg or Piroxicam 10 mg/kg).
-
-
Procedure: a. Administer this compound, the vehicle, or the standard drug orally or intraperitoneally. b. After 30-60 minutes, inject 0.1 mL of a 0.6-0.7% v/v acetic acid solution intraperitoneally. c. Immediately after the acetic acid injection, place each mouse in an individual observation chamber. d. Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-30 minutes.[5]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for the this compound and standard groups compared to the control group using the following formula:
-
% Inhibition = [ (Mean writhes of control - Mean writhes of treated group) / Mean writhes of control ] x 100
-
-
Conclusion
This compound, as a member of the oxicam family of NSAIDs, is expected to exhibit significant anti-inflammatory and analgesic properties. The protocols for the carrageenan-induced paw edema and acetic acid-induced writhing tests provide robust and reproducible methods for quantifying these effects in animal models. The provided data on related oxicams can be used as a guide for dose selection and for comparison of efficacy. Further studies are warranted to establish a specific dose-response profile for this compound in these and other models of inflammation.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of tenoxicam and piroxicam in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues [mdpi.com]
- 5. ajol.info [ajol.info]
- 6. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vivo Efficacy Testing of Enolicam
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enolicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, which is structurally related to enolic acid.[1][2] Like other NSAIDs, this compound possesses anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties.[3] These therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. This document provides detailed protocols for evaluating the in vivo efficacy of this compound using established and validated animal models for inflammation, pain, and pyrexia.
Mechanism of Action: COX Inhibition
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs).[4] Prostaglandins are key mediators of inflammation, pain, and fever.[5][6]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[7][8]
-
COX-2 is typically induced at sites of inflammation and is the primary contributor to the production of prostaglandins that mediate inflammatory responses.[8][9]
By blocking the action of COX enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation, pain, and fever.[3] The relative selectivity of this compound for COX-1 versus COX-2 will influence its efficacy and side-effect profile.
Experimental Protocols for In Vivo Efficacy
The following protocols describe standard rodent models to assess the anti-inflammatory, analgesic, and antipyretic efficacy of this compound.
Protocol 1: Anti-Inflammatory Efficacy - Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.[10] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling).[11][12]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 5 mg/kg)[13]
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 7 days with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (receives Indomethacin)
-
Group III-V: Test Groups (receive varying doses of this compound, e.g., 5, 10, 20 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[14]
-
Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[13]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[13][14]
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where: Vc = Mean increase in paw volume in the control group, and Vt = Mean increase in paw volume in the treated group.
Protocol 2: Analgesic Efficacy - Hot Plate Test in Mice or Rats
The hot plate test is a classic method for evaluating centrally-mediated analgesic activity by measuring the reaction time of the animal to a thermal stimulus.[15][16][17]
Materials:
-
Male Swiss albino mice (20-25g) or Wistar rats (150-200g)
-
This compound
-
Vehicle
-
Positive control (e.g., Morphine, 5 mg/kg)
-
Hot Plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).[18]
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory environment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group) as described in Protocol 3.1.
-
Baseline Latency: Place each animal on the hot plate and record the time (in seconds) it takes to exhibit a nociceptive response (e.g., paw licking, jumping).[16] This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[18]
-
Drug Administration: Administer the vehicle, positive control, or this compound (p.o. or i.p.).
-
Post-Treatment Latency: Place the animals on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) and record the reaction latency.
-
Calculation: The increase in latency period indicates the analgesic effect.
Protocol 3: Antipyretic Efficacy - Brewer's Yeast-Induced Pyrexia in Rats
This model is a standard for assessing the antipyretic activity of drugs. Subcutaneous injection of Brewer's yeast induces a pyrogenic response (fever).[19][20]
Materials:
-
Male Wistar rats (150-200g)
-
This compound
-
Vehicle
-
Positive control (e.g., Paracetamol, 150 mg/kg)[19]
-
20% w/v Brewer's yeast suspension in sterile saline[19]
-
Digital thermometer with a rectal probe
Procedure:
-
Acclimatization & Baseline Temperature: Acclimatize rats and record their basal rectal temperature.[19]
-
Induction of Pyrexia: Inject a 15-20% suspension of Brewer's yeast subcutaneously (s.c.) into the back of the rats (10 mL/kg).[19][20]
-
Post-Induction Temperature: After 18 hours, measure the rectal temperature again. Only rats that show an increase in temperature of at least 0.6°C are selected for the study.[19]
-
Grouping: Randomly divide the selected febrile rats into groups (n=6-8 per group).
-
Drug Administration: Administer the vehicle, positive control, or this compound orally.
-
Temperature Monitoring: Record the rectal temperature at 1, 2, 3, and 4 hours post-treatment.[19][21]
-
Calculation: The reduction in rectal temperature compared to the vehicle control group indicates the antipyretic effect.
Overall Experimental Workflow
The successful execution of these protocols requires a systematic workflow from animal preparation to data analysis.
Data Presentation
Quantitative data from the experiments should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| at 3 hours post-carrageenan | at 3 hours | ||
| Vehicle Control | -- | 0.85 ± 0.05 | -- |
| Indomethacin | 5 | 0.34 ± 0.03 | 60.0% |
| This compound | 5 | 0.68 ± 0.04 | 20.0% |
| This compound | 10 | 0.48 ± 0.03 | 43.5% |
| This compound | 20 | 0.38 ± 0.02 | 55.3% |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Table 2: Effect of this compound on Thermal Nociception (Hot Plate Test) in Mice
| Treatment Group | Dose (mg/kg) | Mean Reaction Latency (seconds) ± SEM |
| at 60 minutes post-treatment | ||
| Vehicle Control | -- | 7.2 ± 0.5 |
| Morphine | 5 | 18.5 ± 1.1 |
| This compound | 10 | 9.8 ± 0.7 |
| This compound | 20 | 12.4 ± 0.9 |
| This compound | 40 | 15.1 ± 1.0 |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Table 3: Effect of this compound on Brewer's Yeast-Induced Pyrexia in Rats
| Treatment Group | Dose (mg/kg) | Mean Rectal Temperature (°C) ± SEM |
| at 2 hours post-treatment | ||
| Febrile Control (Vehicle) | -- | 39.1 ± 0.2 |
| Paracetamol | 150 | 37.5 ± 0.1 |
| This compound | 10 | 38.6 ± 0.2 |
| This compound | 20 | 38.1 ± 0.1 |
| This compound | 40 | 37.7 ± 0.2 |
| Data are presented as mean ± SEM. p < 0.05 compared to Febrile Control. |
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering at all stages of the experiment.
References
- 1. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalforums.com [chemicalforums.com]
- 3. What is the mechanism of Tenoxicam? [synapse.patsnap.com]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. gpnotebook.com [gpnotebook.com]
- 8. What is the mechanism of Meloxicam? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. Hot plate test [panlab.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. 2.12. Antipyretic Activity Test Using Yeast-Induced Hyperthermia in Rats [bio-protocol.org]
- 20. iosrjournals.org [iosrjournals.org]
- 21. journals.innovareacademics.in [journals.innovareacademics.in]
Application of Enolicam Derivatives in Veterinary Inflammatory Conditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enolicam derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), play a crucial role in managing pain and inflammation in veterinary medicine. These compounds, also known as oxicams, are weak enolic acids that exhibit potent anti-inflammatory, analgesic, and antipyretic properties. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. This document provides detailed application notes and protocols for researchers and professionals in drug development interested in the veterinary applications of this compound derivatives, with a primary focus on Meloxicam, a widely used and well-documented member of this class.
Mechanism of Action: COX Inhibition
This compound derivatives exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins (PGs) like PGE2, which are pivotal in the inflammatory cascade, pain sensitization, and fever induction.[1][2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in many tissues and involved in physiological functions such as gastrointestinal mucosal protection and renal blood flow, and COX-2, which is inducible and upregulated at sites of inflammation.[2] Many modern enolicams, like Meloxicam, show a preferential inhibition of COX-2 over COX-1, which is thought to contribute to a more favorable safety profile, particularly concerning gastrointestinal side effects.[3]
Caption: Mechanism of action of this compound derivatives.
Data Presentation: Pharmacokinetics and Efficacy
The following tables summarize key quantitative data for Meloxicam in various veterinary species.
Table 1: Pharmacokinetic Parameters of Meloxicam in Different Species
| Species | Route of Administration | Dose (mg/kg) | Bioavailability (%) | Tmax (hours) | Cmax (µg/mL) | Half-life (hours) | Reference |
| Dog | Oral | 0.31 | - | - | 0.780 ± 0.136 | - | [4] |
| Oral | 0.2 (loading), 0.1 (maintenance) | - | - | - | 24 | [3] | |
| Transdermal | 1.25 | - | - | 0.0253 ± 0.0091 | - | [4] | |
| Cat | Subcutaneous | 0.2 | - | - | - | - | [5] |
| Cattle | Subcutaneous/Intravenous | 0.5 | - | - | - | - | [6] |
| Pig | Intramuscular | 0.4 | - | - | - | - | [6] |
| Horse | Intravenous | 0.6 | - | - | - | - | [6] |
Data presented as mean ± SD where available.
Table 2: Efficacy of this compound Derivatives in Veterinary Inflammatory Conditions
| Drug | Condition | Species | Study Design | Efficacy Outcome | Reference |
| Meloxicam | Endotoxin-induced inflammation | Pig | Randomized, placebo-controlled | Significantly lower total clinical scores compared to placebo. | [7] |
| Enflicoxib | Osteoarthritis | Dog | Randomized, controlled, multicenter clinical trial | 68% of dogs showed positive response (veterinarian assessment) after 6 weeks at 4 mg/kg. | [8] |
| Enflicoxib | Osteoarthritis | Dog | Randomized, non-inferiority clinical trial | Non-inferiority to mavacoxib; superior to placebo in reducing clinical sum score. | [9] |
| Mavacoxib | Osteoarthritis | Dog | Clinical trial vs. Meloxicam | Non-inferior to meloxicam over a 12-week period. | [10] |
| Mavacoxib | Osteoarthritis | Dog | Clinical trial vs. Carprofen | Non-inferior to carprofen over 134 days. | [10] |
Experimental Protocols
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of an this compound compound against COX-1 and COX-2 enzymes.[11][12][13][14]
Objective: To determine the IC50 (concentration causing 50% enzyme inhibition) of a test compound for COX-1 and COX-2.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound derivative)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Reaction buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction.
-
Measure the amount of PGE2 produced using a competitive EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Workflow for in vitro COX inhibition assay.
Protocol 2: In Vivo Efficacy Study in a Canine Osteoarthritis Model
This protocol describes a general framework for a clinical trial to evaluate the efficacy of an this compound derivative in client-owned dogs with naturally occurring osteoarthritis.[8][9][15]
Objective: To assess the efficacy and safety of a test this compound derivative for the treatment of pain and inflammation associated with osteoarthritis in dogs.
Study Design: Prospective, multicenter, randomized, blinded, placebo-controlled clinical trial.
Inclusion Criteria:
-
Client-owned dogs with a confirmed diagnosis of osteoarthritis (clinical and radiographic evidence).
-
Presence of lameness and pain for a specified duration (e.g., at least 3 weeks).[15]
-
Informed owner consent.
Exclusion Criteria:
-
Concurrent treatment with other NSAIDs or corticosteroids.[9]
-
Pregnant or lactating females.[9]
-
Known hypersensitivity to NSAIDs.
Procedure:
-
Enrollment and Baseline Assessment: Eligible dogs are enrolled and undergo a baseline assessment, including a veterinary examination and owner-completed questionnaires (e.g., Canine Brief Pain Inventory - CBPI).[9]
-
Randomization: Dogs are randomly assigned to receive the test this compound derivative, a positive control (another approved NSAID), or a placebo.
-
Treatment Administration: The assigned treatment is administered according to the study protocol (e.g., daily or weekly for a specified duration, such as 6 weeks).[8]
-
Follow-up Assessments: Dogs are re-evaluated at scheduled intervals (e.g., days 7, 14, 28, 42).[9] Assessments include veterinary evaluation of lameness, pain on palpation, and range of motion, as well as owner assessments using the CBPI.
-
Safety Monitoring: Blood and urine samples may be collected at baseline and at the end of the study for hematology and biochemistry analysis to monitor for adverse effects.[15]
-
Data Analysis: The primary efficacy endpoint is often a change in a clinical sum score (CSS) or the CBPI score from baseline. Statistical analysis is performed to compare the treatment groups.
Caption: Workflow for a canine osteoarthritis clinical trial.
Signaling Pathways in Inflammation Modulated by Enolicams
The anti-inflammatory effects of enolicams are primarily mediated through the inhibition of prostaglandin synthesis. However, prostaglandins themselves act on various cellular receptors to trigger downstream signaling pathways that contribute to the inflammatory response. Key pathways influenced by the reduction in prostaglandins include those involving cyclic AMP (cAMP) and protein kinase A (PKA), as well as pathways that are modulated by pro-inflammatory transcription factors like NF-κB. While enolicams do not directly target these pathways, their action on COX-2 significantly dampens the activation of these pro-inflammatory signaling cascades. Some studies also suggest that NSAIDs may have effects independent of COX inhibition, potentially involving the modulation of pathways like the MAPK and NF-κB signaling.[14][16][17][18]
Caption: Simplified inflammatory signaling pathway.
Conclusion
This compound derivatives are a cornerstone in the management of veterinary inflammatory conditions. Their efficacy, particularly of newer generation COX-2 preferential compounds, is well-documented for conditions such as osteoarthritis. The provided protocols offer a framework for the preclinical and clinical evaluation of novel this compound-based therapeutics. A thorough understanding of their mechanism of action, pharmacokinetic profiles in target species, and the signaling pathways they modulate is essential for the successful development and application of these important veterinary drugs.
References
- 1. Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetic studies of meloxicam following oral and transdermal administration in Beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Clinical and anti-inflammatory effects of treating endotoxin-challenged pigs with meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of enflicoxib for treatment of canine osteoarthritis: A 6-week randomised, controlled, blind, multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enflicoxib for canine osteoarthritis: A randomized, blind, multicentre, non-inferiority clinical trial compared to mavacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the pharmaceutical treatment options for canine osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A blinded, randomized and controlled multicenter field study investigating the safety and efficacy of long-term use of enflicoxib in the treatment of naturally occurring osteoarthritis in client-owned dogs [frontiersin.org]
- 16. Oleanolic acid (OA) regulates inflammation and cellular dedifferentiation of chondrocytes via MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of α-Enolase on the Production of Interleukin (IL)-32 in Con A-Mediated Inflammation and Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oleanolic Acid Decreases IL-1β-Induced Activation of Fibroblast-Like Synoviocytes via the SIRT3-NF-κB Axis in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enolicam Formulation for Topical and Transdermal Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enolicam, a class of non-steroidal anti-inflammatory drugs (NSAIDs) which includes compounds like meloxicam and tenoxicam, operates through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These drugs are widely used to manage pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[2][3] Oral administration of enolicams can lead to gastrointestinal side effects, including bleeding and ulcers.[3][4] Topical and transdermal delivery systems offer a promising alternative, aiming to deliver the drug directly to the site of inflammation, thereby enhancing local efficacy and reducing systemic side effects.[4][5]
This document provides detailed protocols and application notes for the formulation, characterization, and evaluation of this compound-based topical and transdermal delivery systems. It is intended to guide researchers in developing safe and effective localized therapies for inflammatory conditions.
Mechanism of Action: COX Inhibition
Enolicams exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][6] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6][7] While COX-1 is constitutively expressed and involved in protective functions for the stomach and kidneys, COX-2 is induced during inflammation.[2][7] Some enolicams, like meloxicam, show a preferential inhibition of COX-2 over COX-1, which is thought to reduce the risk of gastrointestinal side effects.[2][5]
Caption: this compound's mechanism of action via COX enzyme inhibition.
Formulation Development and Characterization
The development of a topical or transdermal system for enolicams involves selecting appropriate vehicles to ensure drug solubility, stability, and skin penetration. Common formulations include hydrogels, emulgels, and transdermal patches.[3][5][8]
Example Formulation Compositions
The following table summarizes compositions for various topical meloxicam formulations as described in the literature.
| Formulation Type | Component | Function | Concentration (% w/w) | Reference |
| Hydrogel | Meloxicam | Active Pharmaceutical Ingredient | 1.0 | [9] |
| Carbopol 934 | Gelling Agent | 1.0 | [9] | |
| Propylene Glycol | Solubilizer / Penetration Enhancer | 23.0 | [9] | |
| Triethanolamine | Neutralizing Agent | 2.5 | [9] | |
| Purified Water | Vehicle | q.s. to 100 | [9] | |
| Emulgel | Meloxicam | Active Pharmaceutical Ingredient | 1.0 | [10] |
| Carbopol-934 | Gelling Agent | 1.0 - 2.0 | [10] | |
| Liquid Paraffin | Oil Phase | 7.5 | [10] | |
| Tween 20 / Span 20 | Emulsifiers | 2.0 | [10] | |
| Menthol | Penetration Enhancer | 1.0 - 2.0 | [10] | |
| Propylene Glycol | Co-solubilizer | 5.0 | [10] | |
| Purified Water | Aqueous Phase | q.s. to 100 | [10] | |
| Transdermal Patch | Meloxicam | Active Pharmaceutical Ingredient | 7.5 mg | [3] |
| HPMC / PVP | Polymer Matrix | Varies | [3] | |
| Propylene Glycol | Plasticizer / Penetration Enhancer | 10 - 30 | [3] | |
| Dichloromethane | Solvent | q.s. | [3] |
Experimental Protocols
This protocol is adapted from methodologies for preparing Carbopol-based gels.[9][10]
-
Dispersion of Gelling Agent: Accurately weigh Carbopol 934 and slowly disperse it in a known volume of purified water with continuous stirring using a mechanical stirrer. Avoid clump formation.
-
Allow to Swell: Leave the dispersion to stand for 24 hours to allow the polymer to fully hydrate and swell.
-
Drug Incorporation: Dissolve the required amount of meloxicam and any enhancers (e.g., propylene glycol) in a separate beaker.
-
Mixing: Add the drug solution to the swollen Carbopol dispersion and mix until a homogenous mixture is obtained.
-
Neutralization: Slowly add triethanolamine dropwise while continuously stirring. Monitor the pH until it reaches the desired range for skin application (typically pH 5.5-7.0).[10] The mixture will thicken into a transparent gel.
-
Final Volume: Add purified water to make up the final weight and mix thoroughly.
-
Degassing: Centrifuge the gel or let it stand to remove any entrapped air bubbles.
-
Visual Inspection: Visually examine the prepared formulations for homogeneity, color, clarity, and phase separation.[10]
-
pH Measurement: Dilute 1 gram of the formulation in 100 mL of distilled water and allow it to stand for two hours. Measure the pH of the resulting solution using a calibrated pH meter.[10]
-
Viscosity Measurement: Determine the viscosity of the formulation using a Brookfield viscometer. Measurements should be taken at a controlled temperature (e.g., 25°C) using an appropriate spindle and rotational speed.[10]
-
Spreadability: Place 0.5 g of the gel on a glass slide. Cover it with a second glass slide and place a 500 g weight on top for 5 minutes. Measure the diameter of the circle formed by the spread gel.
-
Drug Content Uniformity: Accurately weigh 100 mg of the gel and dissolve it in a suitable solvent (e.g., methanol).[11] Filter the solution and dilute it appropriately with a phosphate buffer (pH 7.4). Measure the absorbance using a UV-Vis spectrophotometer at the drug's λmax and calculate the drug content against a standard curve.[11]
Example Characterization Data
The table below presents typical physicochemical properties for optimized meloxicam emulgel formulations.
| Formulation Code | pH | Viscosity (mPa.s) | Spreadability (cm) | Drug Content (%) | Reference |
| F10 | 6.5 | 23656 | 9.9 | 90.4 | [10] |
| F11 | 6.4 | 24524 | 9.5 | 92.9 | [10] |
In Vitro and Ex Vivo Skin Permeation Studies
In vitro and ex vivo permeation tests (IVPT) are crucial for evaluating the rate and extent of drug permeation through the skin from a topical formulation.[12] These studies are typically conducted using Franz diffusion cells with either synthetic membranes or excised animal or human skin.[12][13] Porcine skin is often used as it is morphologically and physiologically similar to human skin.[13][14]
Caption: Experimental workflow for ex vivo skin permeation studies.
Experimental Protocol: Ex Vivo Skin Permeation using Franz Diffusion Cells
This protocol is based on standard methodologies for skin permeation studies.[13][15]
-
Skin Preparation: Obtain full-thickness skin (e.g., porcine ear or human abdominal skin from surgery).[13][16] Carefully remove any subcutaneous fat and connective tissue. The skin can be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm).[15][17]
-
Franz Cell Assembly: Mount the prepared skin on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor fluid.[15] The diffusion area typically ranges from 1 to 2 cm².[13]
-
Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid, such as phosphate-buffered saline (PBS) pH 7.4, sometimes with ethanol or other solubilizers to maintain sink conditions.[13] Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Maintain the receptor fluid at 32°C ± 1°C using a circulating water bath to mimic physiological skin temperature.[15] Stir the fluid with a magnetic stir bar. Allow the system to equilibrate for at least 30 minutes.
-
Dosing: Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation uniformly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment for analysis.[13] Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.[13]
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method like High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.[13]
Example Skin Permeation Data
The following table shows representative data from an ex vivo permeation study of a meloxicam gel.
| Time (h) | Cumulative Permeation (mg/cm²) | Flux (mg/cm²/h) | Reference |
| 12 | 3.0 ± 1.2 | 0.24 ± 0.09 | [18] |
In Vivo Anti-inflammatory Activity
In vivo models are essential for confirming the therapeutic efficacy of a topical this compound formulation. The carrageenan-induced rat paw edema model is a widely used and accepted method for evaluating the acute anti-inflammatory activity of NSAIDs.[19][20]
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This protocol is based on standard in vivo anti-inflammatory test methods.[10][19][20]
-
Animals: Use healthy adult Wistar rats (150-200 g). Allow them to acclimatize for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=5-6 per group):
-
Group 1: Control (carrageenan only)
-
Group 2: Vehicle (topical base/gel without drug)
-
Group 3: Test Formulation (topical this compound formulation)
-
Group 4: Reference Standard (e.g., commercial topical diclofenac or piroxicam gel)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Formulation Application: Apply a known quantity (e.g., 100 mg) of the respective test, vehicle, or reference formulation to the plantar surface of the right hind paw of the animals in the appropriate groups. Gently rub the formulation for uniform application.
-
Induction of Edema: One hour after applying the formulations, inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar tissue of the right hind paw of all animals.
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Example In Vivo Anti-inflammatory Data
The following table shows the percentage inhibition of edema by meloxicam emulgel formulations in a rat paw edema model.
| Formulation Code | Time after Carrageenan (h) | Paw Volume Inhibition (%) | Statistical Significance (p-value) | Reference |
| F11 | 2 | >40 | < 0.05 | [10] |
| F11 | 3 | >50 | < 0.05 | [10] |
Conclusion
The development of topical and transdermal formulations for enolicams presents a valuable strategy to mitigate the systemic side effects associated with oral NSAID therapy while providing targeted relief for localized inflammation and pain.[4] Success in this area requires a systematic approach encompassing rational formulation design, comprehensive physicochemical characterization, and rigorous evaluation of skin permeation and in vivo efficacy. The protocols and data presented in these application notes provide a foundational framework for researchers and drug developers to advance the development of novel this compound delivery systems. Meticulous execution of these experimental procedures is critical for generating reliable and reproducible data to support the development of safe and effective topical therapies.
References
- 1. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Meloxicam? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Topical Delivery of Meloxicam using Liposome and Microemulsion Formulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Tenoxicam? [synapse.patsnap.com]
- 7. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Gel Approaches for the Transdermal Delivery of Meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Meloxicam emulgels for topical management of rheumatism: Formulation development, in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.7. In Vitro Skin Permeation Study [bio-protocol.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Comparison of the In Vitro and Ex Vivo Permeation of Existing Topical Formulations Used in the Treatment of Facial Angiofibroma and Characterization of the Variations Observed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. permegear.com [permegear.com]
- 17. research.monash.edu [research.monash.edu]
- 18. Formulation of meloxicam gel for topical application: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 20. Development of a nanogel formulation for transdermal delivery of tenoxicam: a pharmacokinetic-pharmacodynamic modeling approach for quantitative prediction of skin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Enolicam Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enolicam derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. High-throughput screening (HTS) assays are essential tools for the rapid and efficient evaluation of large libraries of this compound derivatives to identify lead compounds with desired potency and selectivity. These application notes provide detailed protocols for key biochemical and cell-based HTS assays relevant to the screening of this compound derivatives and a summary of their performance metrics.
Key Screening Assays
A multi-faceted approach employing both biochemical and cell-based assays is recommended for a comprehensive screening of this compound derivatives.
-
Biochemical Assays: These assays directly measure the interaction of a compound with a purified enzyme, such as COX-1 and COX-2. They are crucial for determining direct inhibitory activity and selectivity.
-
Cell-Based Assays: These assays assess the effects of a compound in a more physiologically relevant context, providing insights into cell permeability, cytotoxicity, and impact on inflammatory signaling pathways.
Data Presentation: Quantitative Assay Performance
The following table summarizes the inhibitory concentrations (IC50) of representative this compound derivatives, Piroxicam and Meloxicam, in COX inhibition assays. This data is critical for comparing the potency and selectivity of novel derivatives.
| Compound | Assay | Target | IC50 | Selectivity Index (COX-1/COX-2) |
| Meloxicam | In vitro enzyme assay | COX-1 (ovine) | 990 nM[1] | 6.6 |
| In vitro enzyme assay | COX-2 (murine) | 150 nM[1] | ||
| Human whole blood assay | COX-1 | - | 2.0[2] | |
| Human whole blood assay | COX-2 | - | ||
| Piroxicam | Human whole blood assay | COX-1 | - | 0.08[2] |
| Human whole blood assay | COX-2 | - |
Note: Lower IC50 values indicate higher potency. A selectivity index greater than 1 indicates selectivity for COX-2 over COX-1.
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Pathway and Inhibition by this compound Derivatives
This compound derivatives inhibit the conversion of arachidonic acid to prostaglandins by blocking the active site of COX enzymes. This is a primary mechanism of their anti-inflammatory action.
Caption: Inhibition of the COX pathway by this compound derivatives.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key regulator of pro-inflammatory gene expression. While classic oxicams like piroxicam and meloxicam may not directly have a significant effect on NF-κB signaling, it remains a crucial pathway to assess for off-target effects or novel mechanisms of action of new derivatives.[3]
Caption: Overview of the NF-κB inflammatory signaling pathway.
High-Throughput Screening Workflow
The general workflow for screening this compound derivatives involves primary biochemical screening followed by secondary cell-based assays for hit confirmation and characterization.
Caption: General HTS workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a rapid and sensitive method for measuring COX-2 inhibition.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then oxidized by PGG2, resulting in a fluorescent signal that is proportional to the COX-2 activity. Inhibitors of COX-2 will reduce the rate of fluorescence generation.
Materials:
-
96-well or 384-well black, flat-bottom plates
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
This compound derivatives (test compounds) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
Procedure:
-
Reagent Preparation:
-
Prepare COX Assay Buffer as per manufacturer's instructions.
-
Reconstitute and dilute the COX-2 enzyme in COX Assay Buffer to the desired concentration. Keep on ice.
-
Prepare a working solution of the COX Probe in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the COX Cofactor in COX Assay Buffer.
-
Prepare a stock solution of Arachidonic Acid in ethanol and then dilute to the final working concentration in assay buffer immediately before use.
-
-
Assay Protocol:
-
Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well of the microplate.
-
Add 10 µL of the diluted test compound or control (vehicle for no inhibition, known inhibitor for positive control) to the respective wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 25°C for 5-10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, reading every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Percent inhibition is calculated as follows: % Inhibition = [(Rate_NoInhibitor - Rate_TestCompound) / Rate_NoInhibitor] * 100
-
Plot percent inhibition versus test compound concentration and determine the IC50 value using a suitable non-linear regression model.
-
Protocol 2: Cell-Based NF-κB Reporter Assay
This protocol describes a luciferase-based reporter assay to measure the activity of the NF-κB signaling pathway in response to an inflammatory stimulus and treatment with this compound derivatives.
Principle: A stable cell line (e.g., HEK293 or THP-1) containing a luciferase reporter gene under the control of NF-κB response elements is used. Activation of the NF-κB pathway leads to the expression of luciferase. The light produced upon addition of a luciferase substrate is proportional to NF-κB activity.
Materials:
-
NF-κB reporter cell line (e.g., THP-1-NF-κB-luc)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
White, clear-bottom 96-well cell culture plates
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the NF-κB reporter cells according to the supplier's instructions.
-
Seed the cells into a 96-well plate at a density of approximately 25,000 to 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the old medium from the cells and add 90 µL of fresh medium.
-
Add 10 µL of the diluted test compounds to the respective wells. Include vehicle controls.
-
Incubate for 1-2 hours at 37°C.
-
Add 10 µL of the inflammatory stimulus (e.g., LPS to a final concentration of 1 µg/mL) to all wells except the unstimulated control.
-
Incubate the plate for an additional 6-18 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the culture volume in each well (e.g., 100 µL).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-cell wells) from all readings.
-
Calculate the percent inhibition of NF-κB activation relative to the stimulated control.
-
Determine the IC50 values for the active compounds.
-
Protocol 3: TNF-α Secretion Assay in THP-1 Cells
This protocol outlines a method to quantify the secretion of the pro-inflammatory cytokine TNF-α from stimulated human monocytic THP-1 cells.
Principle: THP-1 cells are differentiated into macrophage-like cells and stimulated with LPS to induce the production and secretion of TNF-α. The amount of TNF-α in the cell culture supernatant is then quantified using a sensitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
96-well cell culture plates
-
TNF-α quantification kit (ELISA or HTRF)
-
Plate reader (absorbance for ELISA, fluorescence for HTRF)
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of medium containing 20-50 ng/mL PMA.
-
Incubate for 48-72 hours at 37°C to allow differentiation into adherent macrophage-like cells.
-
After differentiation, gently wash the cells with fresh, PMA-free medium and allow them to rest for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Add the diluted compounds to the differentiated THP-1 cells and incubate for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include unstimulated and vehicle-treated controls.
-
Incubate for 18-24 hours at 37°C.
-
-
Quantification of TNF-α:
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA or HTRF kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the kit.
-
Determine the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Calculate the percent inhibition of TNF-α secretion for each test compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 values for active compounds.
-
Conclusion
The described high-throughput screening assays provide a robust framework for the discovery and characterization of novel this compound derivatives. By combining direct enzyme inhibition assays with more complex cell-based models, researchers can efficiently identify compounds with high anti-inflammatory potential and gain valuable insights into their mechanisms of action. The provided protocols serve as a detailed guide for implementing these assays in a drug discovery setting.
References
- 1. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulating Properties of Piroxicam, Meloxicam and Oxicam Analogues against Macrophage-Associated Chemokines in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Enolicam using NMR and Mass Spectrometry
Introduction
Enolicam, a member of the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), requires precise structural characterization for drug development, quality control, and metabolic studies. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous elucidation of its molecular structure.[1] NMR provides detailed information about the carbon-hydrogen framework, while MS offers data on molecular weight and fragmentation patterns, which aids in confirming the structure and identifying metabolites.[2] This document provides detailed application notes and experimental protocols for researchers and scientists involved in the analysis of this compound.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides extensive information about molecular structure by observing the behavior of atomic nuclei in a magnetic field.[3][4] For this compound, ¹H and ¹³C NMR are fundamental for assigning the positions of protons and carbons, respectively.
1.1. Key Principles of NMR Analysis
-
¹H NMR: Provides information on the number of different types of protons, their electronic environments (chemical shift), relative numbers (integration), and neighboring protons (spin-spin splitting).[5]
-
¹³C NMR: Reveals the number of non-equivalent carbons in the molecule. Proton-decoupled spectra show a single peak for each unique carbon atom.[6]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to resolve complex structures.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two to three bonds away, which is crucial for piecing together the molecular skeleton.
-
1.2. Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H on Enol | ~11.0-12.0 | Singlet | 1H |
| Aromatic H's | ~7.0-8.0 | Multiplet | 4H |
| CH (on thiazine ring) | ~4.5-5.0 | Quartet | 1H |
| CH₃ (on thiazine ring) | ~1.5-2.0 | Doublet | 3H |
| N-H (amide) | ~8.5-9.5 | Singlet | 1H |
| CH₃ (N-methyl) | ~3.0-3.5 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Position | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~160-170 |
| Enol C-OH | ~150-160 |
| Aromatic Carbons | ~120-140 |
| C=N Carbon | ~145-155 |
| CH (on thiazine ring) | ~50-60 |
| CH₃ (on thiazine ring) | ~15-25 |
| N-CH₃ | ~30-40 |
1.3. Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H and O-H.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a 1D carbon spectrum with proton decoupling. Key parameters include a spectral width of ~220 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds to ensure quantitative accuracy if needed.
-
2D NMR (if required): Perform COSY, HSQC, and HMBC experiments using standard library pulse programs to establish connectivity and confirm the final structure.
-
1.4. NMR Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting NMR data to elucidate the structure of this compound.
Caption: Logical workflow for NMR-based structural elucidation.
Structural Verification via Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions.[2] For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It provides the molecular weight from the parent ion and structural information from the fragmentation pattern.
2.1. Key Principles of MS Analysis
-
Ionization: Soft ionization techniques like Electrospray Ionization (ESI) are used to generate intact molecular ions ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) with minimal fragmentation.[7]
-
Mass Analysis: High-resolution mass analyzers (e.g., Time-of-Flight, TOF; or Orbitrap) can determine the elemental composition from the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.[8]
2.2. Predicted Mass Spectrometry Data for this compound
-
Molecular Formula: C₁₄H₁₃N₃O₄S
-
Monoisotopic Mass: 319.0627 Da
-
Expected Parent Ion (ESI+): [M+H]⁺ = m/z 320.0705
Table 3: Predicted Major Fragment Ions for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 320.07 | 223.04 | C₅H₅NO | Loss of the pyridylcarboxamide moiety |
| 320.07 | 136.02 | C₇H₅N₂O₃ | Cleavage of the thiazine ring |
| 320.07 | 97.03 | C₈H₈N₃O₂S | Thiazine ring fragment |
| 223.04 | 121.01 | C₄H₄N₂O | Further fragmentation of the benzothiazine core |
2.3. Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (from Plasma):
-
To 200 µL of human plasma, add an internal standard (e.g., a structurally similar oxicam like Piroxicam-d₃).[9]
-
Perform protein precipitation by adding 600 µL of acetonitrile. Vortex and centrifuge.
-
Alternatively, use Solid Phase Extraction (SPE) for cleaner samples. Condition an Oasis® MAX cartridge, load the plasma sample, wash with water, and elute with a methanol/formic acid solution.[9]
-
Evaporate the supernatant/eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 column (e.g., Unison UK-C18, 2.0 mm × 100 mm, 3 µm).[9]
-
Mobile Phase A: 10 mM ammonium formate buffer with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.[9]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan (m/z 100-500) to find the parent ion, followed by a data-dependent MS/MS experiment on the most intense ions. For quantification, use Multiple Reaction Monitoring (MRM) mode.[9]
-
MRM Transitions for this compound (Hypothetical): Monitor transitions like m/z 320.1 -> 223.0 and 320.1 -> 136.0.
-
Key Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
2.4. This compound Fragmentation Pathway
The diagram below visualizes the proposed fragmentation of the protonated this compound molecule during tandem mass spectrometry.
Caption: Proposed MS/MS fragmentation pathway for this compound.
Integrated Structural Elucidation Workflow
A combination of both NMR and MS is essential for confident structural elucidation. The following workflow outlines an integrated approach.
Caption: Integrated workflow for structural elucidation.
The combined application of NMR spectroscopy and mass spectrometry provides a robust framework for the complete structural elucidation of this compound and its related compounds. NMR delivers the foundational skeletal information and stereochemistry, while MS confirms the molecular weight, elemental composition, and provides characteristic fragmentation data that serves as a structural fingerprint. The protocols and workflows detailed in this document offer a comprehensive guide for researchers in pharmaceutical analysis and drug development.
References
- 1. omicsonline.org [omicsonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. jchps.com [jchps.com]
- 6. scispace.com [scispace.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Simultaneous determination for oxicam non-steroidal anti-inflammatory drugs in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Enolicam for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of Enolicam in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vitro assays?
This compound belongs to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Like other oxicams, it is a weakly acidic and poorly water-soluble compound.[3][4][5] This low aqueous solubility can lead to several issues in in vitro experiments, including precipitation in aqueous buffers and cell culture media, which in turn results in inaccurate and unreliable assay results.
Q2: What is the expected aqueous solubility of this compound?
Q3: What are the common solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro studies.[8][9] It is crucial to be mindful of the final DMSO concentration in the assay, as high concentrations can be toxic to cells.
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
Several techniques can be employed to enhance the solubility of this compound in aqueous solutions. These include:
-
pH Adjustment: Increasing the pH of the buffer can significantly improve the solubility of weakly acidic drugs like this compound.[7]
-
Use of Co-solvents: Adding a water-miscible organic solvent, such as ethanol or propylene glycol, can increase the solubility.[10]
-
Use of Surfactants: Non-ionic surfactants like Tween 20 or Triton X-100 can be used, particularly in cell-free assays, to increase solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, forming a more soluble complex.
-
Use of Hydrotropes: Compounds like sodium benzoate can increase the aqueous solubility of poorly soluble drugs.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer or cell culture media. | The aqueous solubility of this compound is exceeded. | - Increase the pH of the final aqueous solution (e.g., to pH 7.4 or higher).- Reduce the final concentration of this compound.- Incorporate a solubilizing agent like a co-solvent or surfactant into the final aqueous medium.- Prepare a solid dispersion of this compound with a hydrophilic polymer.[13] |
| Inconsistent or non-reproducible assay results. | Incomplete dissolution or precipitation of this compound during the experiment. | - Visually inspect all solutions for any signs of precipitation before and during the assay.- Prepare fresh dilutions of this compound for each experiment.- Sonication of the solution after dilution may help in dissolving any small precipitates. |
| Cell toxicity observed in a cell-based assay. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5% (v/v), although the tolerance can be cell-line dependent.- Perform a vehicle control experiment to assess the toxicity of the solvent at the concentration used. |
| Difficulty in achieving the desired final concentration in the assay. | The inherent low solubility of this compound in the chosen assay buffer. | - Consider reformulating your assay buffer to include a solubilizing agent.- Explore advanced formulation techniques such as creating a self-microemulsifying drug delivery system (SMEDDS) for the compound. |
Quantitative Data on Solubility of Structurally Similar Oxicams
The following tables provide solubility data for Piroxicam and Meloxicam, which are structurally similar to this compound and serve as a good reference for its expected solubility behavior.
Table 1: pH-Dependent Solubility of Meloxicam [7]
| pH | Solubility (µg/mL) |
| 1.0 | 1.1 |
| 4.5 | 4.4 |
| 6.8 | 235 |
Table 2: Enhancement of Piroxicam Solubility using a Hydrotrope (Sodium Benzoate) [11]
| Concentration of Sodium Benzoate | Solubility Enhancement Factor (compared to distilled water) |
| 5% | 19x |
| 10% | 53x |
| 15% | 89x |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and pipette
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound should be obtained from the supplier).
-
Weigh the calculated amount of this compound powder accurately and transfer it to a sterile tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Improving this compound Solubility in an Aqueous Buffer using pH Adjustment
-
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
1 M NaOH solution
-
pH meter
-
-
Procedure:
-
Prepare the aqueous buffer at the desired initial pH (e.g., pH 7.0).
-
Add the desired amount of this compound to the buffer.
-
Stir the solution and monitor for dissolution.
-
If the compound does not dissolve completely, slowly add small increments of 1 M NaOH while monitoring the pH.
-
Continue to add NaOH until the this compound is fully dissolved. Note the final pH of the solution.
-
It is important to ensure that the final pH is compatible with the experimental system (e.g., does not inactivate proteins or harm cells).
-
Visualizations
Caption: Experimental workflow for preparing and using an this compound stock solution.
Caption: Decision tree for troubleshooting this compound precipitation in aqueous solutions.
References
- 1. Oxicam - Wikipedia [en.wikipedia.org]
- 2. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. Solubility Enhancement of Piroxicam Using Co-Crystallization Technique [ijaresm.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. aipublications.com [aipublications.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mmsl.cz [mmsl.cz]
- 12. ijper.org [ijper.org]
- 13. Preparation, characterization and in vitro dissolution studies of solid dispersion of meloxicam with PEG 6000 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enolicam Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Enolicam and related oxicam compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction in the final amidation step. | - Ensure anhydrous conditions as moisture can hydrolyze the ester intermediate. - Increase reaction time and/or temperature. Azeotropic distillation with a solvent like xylene can help drive the reaction to completion by removing alcohol byproducts.[1] - Use a catalyst such as ammonium chloride or boron trifluoride to facilitate the amidation.[2][3] |
| Degradation of starting materials or intermediates. | - Store starting materials, especially the amine, under inert atmosphere and protected from light. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to degradation. | |
| Inefficient purification leading to product loss. | - Optimize the recrystallization solvent system to maximize crystal recovery while effectively removing impurities. - If using column chromatography, select an appropriate solvent system to ensure good separation and minimize tailing. | |
| Presence of Impurities in the Final Product | Unreacted starting materials (e.g., the ester intermediate or the amine). | - Ensure the correct stoichiometric ratio of reactants. A slight excess of the amine can sometimes be used to drive the reaction to completion. - Improve purification methods. Recrystallization from a suitable solvent like a mixture of dimethylacetamide, acetone, and water can be effective.[4] |
| Formation of side-products. | - Control the reaction temperature to minimize the formation of thermal degradation products. - In the methylation step, use a mild methylating agent and control the stoichiometry to avoid over-methylation. | |
| Difficulty in Isolating the Product | Product is an oil or does not precipitate. | - Ensure the pH of the solution is adjusted correctly to precipitate the product. Acidification with HCl is a common method.[5][6] - Try adding a non-polar solvent like hexane to induce precipitation.[1] - Cool the reaction mixture to 0-5°C to promote crystallization.[3] |
| Inconsistent Reaction Outcomes | Variability in reagent quality or reaction setup. | - Use high-purity, dry solvents and reagents. - Ensure all glassware is thoroughly dried before use. - Maintain a consistent inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent for the final amidation step in this compound synthesis?
A1: A high-boiling point, non-polar solvent like o-xylene or xylene is commonly used.[1][3] This allows for heating the reaction mixture to reflux, which is often necessary for the amidation to proceed at a reasonable rate. The use of xylene also facilitates the removal of alcohol byproducts through azeotropic distillation, which helps to drive the reaction to completion.[1]
Q2: How can I purify the crude this compound product?
A2: The most common method for purifying crude this compound is recrystallization.[4] A variety of solvent systems can be used, including mixtures of dimethylacetamide, acetone, and water, or methanol.[4] The crude product can be dissolved in a hot solvent and then allowed to cool slowly to form crystals. The purified product is then collected by filtration. For more challenging purifications, column chromatography may be necessary.
Q3: What are the key reaction steps in the synthesis of this compound?
A3: The synthesis of this compound and related oxicams typically involves several key steps:
-
Formation of the Benzothiazine Ring System: This is often achieved through the reaction of a derivative of saccharin.[6][7]
-
N-Alkylation: The nitrogen on the benzothiazine ring is typically alkylated, for example, with a methyl group using a methylating agent like methyl iodide or dimethyl sulfate.[3]
-
Amidation: The final step involves the reaction of the ester intermediate with an appropriate amine (e.g., 2-aminopyridine for Piroxicam) to form the final carboxamide product.[1]
Q4: What is the role of a base in the N-alkylation step?
A4: A base, such as sodium hydroxide or sodium ethoxide, is used to deprotonate the nitrogen atom of the benzothiazine ring system, making it a more potent nucleophile for the subsequent reaction with the alkylating agent (e.g., methyl iodide).[5]
Experimental Protocols
General Protocol for the Amidation of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
This protocol is a generalized procedure based on common literature methods for the synthesis of Piroxicam, a closely related this compound.
Materials:
-
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
-
2-Aminopyridine
-
o-Xylene (anhydrous)
-
Ammonium chloride (optional, as a catalyst)[3]
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (1 equivalent) and o-xylene.
-
Add 2-aminopyridine (1.1 equivalents) and ammonium chloride (0.2 equivalents, if used) to the flask.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 10-12 hours.[3] During this time, a byproduct (ethanol) can be removed by azeotropic distillation.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and then further cool in an ice bath to 0-5°C.[3]
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold hexane to remove any remaining o-xylene and unreacted starting materials.[1]
-
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the amidation step in this compound synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 4. EP0076643A1 - Processes for preparing piroxicam and intermediates leading thereto - Google Patents [patents.google.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Design, Synthesis, Docking Study and Biological Evaluation of 4-Hydroxy-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide Derivatives as Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piroxicam synthesis - chemicalbook [chemicalbook.com]
Troubleshooting Poor Peak Shape in Enolicam HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of enolicam compounds. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed in the HPLC analysis of enolicams?
A1: The most common peak shape issues encountered are peak tailing, peak fronting, peak broadening, and split peaks.[1] A good HPLC peak should be symmetrical (Gaussian), sharp, and well-resolved to ensure accurate quantification and reproducible results.[1]
Q2: Why is my this compound peak tailing?
A2: Peak tailing, where the latter half of the peak is drawn out, is often caused by secondary interactions between the analyte and the stationary phase.[1][2][3] For enolicams, which can have basic functional groups, interactions with acidic residual silanol groups on the silica-based column packing are a primary cause.[2][3][4] Other potential causes include column overload, extra-column volume, and inappropriate mobile phase pH.[1][2][5]
Q3: What causes peak fronting for my this compound analysis?
A3: Peak fronting, an asymmetrical peak with a leading edge that is less steep than the trailing edge, can be caused by several factors including column overload (either by mass or volume), poor sample solubility in the mobile phase, or a column void.[6][7][8][9]
Q4: My this compound peak is broad. What could be the reason?
A4: Broad peaks can be a sign of column degradation, such as a void at the column inlet or contamination.[1][5] Other causes include a mobile phase that is too weak to elute the analyte efficiently, extra-column effects (e.g., long or wide tubing), or a flow rate that is too low.[10][11]
Q5: Why is my this compound peak splitting into two or more peaks?
A5: Peak splitting can occur due to a clogged inlet frit, a void in the column packing, or an injection solvent that is too strong compared to the mobile phase.[6][12] It can also be a sign of the sample degrading on the column or the presence of co-eluting impurities.[12]
Troubleshooting Guides
Issue 1: Peak Tailing
This guide will help you diagnose and resolve peak tailing issues in your this compound HPLC analysis.
Caption: A decision tree for troubleshooting peak fronting.
Detailed Steps & Experimental Protocols:
-
Verify Sample Solubility and Solvent Strength:
-
Problem: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will spread and elute prematurely, causing fronting. [13]Poor solubility can also lead to an uneven distribution of the sample at the head of the column. [6][7] * Protocol: Dissolve your this compound sample in the mobile phase itself whenever possible. [14]If a different solvent must be used due to solubility constraints, ensure it is weaker than the mobile phase.
-
Solution: Match the injection solvent to the mobile phase as closely as possible.
-
-
Assess for Column Overload:
-
Problem: Injecting too high a concentration or volume of your sample can lead to fronting. [6][7][9][15] * Protocol: Systematically reduce the injection volume (e.g., from 10 µL to 5 µL, then 2 µL) and/or dilute the sample. [9]If the fronting diminishes, overload is the likely cause.
-
Solution: Inject a smaller mass of the analyte.
-
-
Inspect the Column for Voids:
-
Problem: A void or channel in the column packing material can cause the sample band to spread unevenly, resulting in a distorted peak shape. [6][8]This can happen if the column has been subjected to pressure shocks or if the packing has settled over time.
-
Protocol:
-
Disconnect the column from the detector and direct the flow to a beaker.
-
Reverse the column direction and flush with a strong solvent (e.g., methanol or acetonitrile) at a low flow rate. This may help to remove any particulate matter from the inlet frit.
-
If the problem persists, the column may need to be replaced.
-
-
Solution: If a void is suspected, replace the column. Using a guard column can help protect the analytical column and extend its lifetime. [1]
-
Issue 3: Split Peaks
This section provides guidance on how to troubleshoot split peaks.
Troubleshooting Workflow for Split Peaks
Caption: A logical flow for diagnosing the cause of split peaks.
Detailed Steps & Experimental Protocols:
-
Evaluate Injection Solvent:
-
Problem: Injecting the sample in a solvent that is stronger than the mobile phase can cause the analyte to travel through the column in a distorted band, leading to a split peak. [13][16] * Protocol: Prepare your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent.
-
Solution: Ensure the injection solvent is of equal or lesser strength than the mobile phase.
-
-
Check for a Blocked Frit:
-
Problem: Particulate matter from the sample or the HPLC system can clog the inlet frit of the column, causing an uneven flow path and splitting the peak. [12] * Protocol:
-
Disconnect the column and reverse its flow direction.
-
Flush the column with a strong, filtered solvent at a low flow rate.
-
If pressure is excessively high or does not return to normal, the frit may be permanently blocked, and the column may need replacement.
-
-
Solution: Filter all samples and mobile phases before use. A guard column can also help prevent frit blockage.
-
-
Inspect for Column Voids or Channeling:
-
Problem: A void or channel at the head of the column can cause the sample to be distributed unevenly, resulting in a split peak. [6][12] * Protocol: If a column void is suspected after trying other remedies, the most reliable solution is to replace the column.
-
Solution: Replace the column and ensure proper column handling and operating procedures to prevent future void formation.
-
Summary of HPLC Parameters for this compound Analysis
The following table provides typical starting parameters for the HPLC analysis of this compound compounds like Meloxicam, which can be optimized to improve peak shape.
| Parameter | Typical Value/Condition | Rationale for Peak Shape |
| Column | C18, End-capped (e.g., 150 mm x 4.6 mm, 5 µm) | End-capping minimizes silanol interactions that cause tailing with basic compounds. [2][3] |
| Mobile Phase | Acetonitrile/Phosphate Buffer | A buffered mobile phase is crucial for controlling pH and improving peak symmetry. [1][2] |
| pH | 3.1 - 4.0 | For enolicams like Meloxicam, a slightly acidic pH can ensure consistent protonation and minimize tailing. [17][18][19][20] |
| Flow Rate | 1.0 mL/min | A standard flow rate for 4.6 mm i.d. columns. |
| Temperature | 25 - 35 °C | Maintaining a consistent temperature can improve peak shape and reproducibility. [21] |
| Detection | UV, wavelength specific to the this compound (e.g., 268 nm for Meloxicam) | N/A to peak shape, but essential for detection. [17] |
| Injection Volume | 5 - 20 µL | Keep as low as possible to avoid volume and mass overload, which can cause fronting and broadening. [9] |
| Sample Solvent | Mobile Phase | Using the mobile phase as the sample solvent prevents peak distortion caused by solvent mismatch. [16] |
References
- 1. mastelf.com [mastelf.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. support.waters.com [support.waters.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. silicycle.com [silicycle.com]
- 14. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. researchgate.net [researchgate.net]
- 17. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijper.org [ijper.org]
- 19. mdpi.com [mdpi.com]
- 20. ojs.ikm.mk [ojs.ikm.mk]
- 21. Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Enolicam Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Enolicam and other structurally related oxicam non-steroidal anti-inflammatory drugs (NSAIDs).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS bioanalysis of this compound, with a focus on identifying and mitigating matrix effects.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload, column contamination, inappropriate mobile phase pH, or instrument issues.[1] | - Inject a lower concentration of the analyte. - Use a guard column and/or implement a more rigorous sample clean-up procedure. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Perform routine maintenance on the LC system, including cleaning the ion source. |
| Inconsistent Retention Times | Changes in mobile phase composition, fluctuating flow rates, column degradation, or temperature fluctuations.[1] | - Prepare fresh mobile phase daily. - Purge the LC system to remove air bubbles. - Replace the analytical column if it shows signs of degradation. - Use a column oven to maintain a stable temperature. |
| Low Signal Intensity or Ion Suppression | Co-eluting endogenous matrix components (e.g., phospholipids, salts) interfering with the ionization of this compound.[2][3][4] | - Improve Sample Preparation: Employ more effective sample clean-up techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[5] - Optimize Chromatography: Modify the LC gradient to separate this compound from the interfering matrix components. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[6] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can help compensate for matrix effects.[6] |
| High Signal Intensity or Ion Enhancement | Co-eluting matrix components that enhance the ionization of this compound.[4] | - Similar to addressing ion suppression, focus on improving the separation of the analyte from matrix components through enhanced sample preparation and chromatographic optimization.[5] |
| High Background Noise | Contamination from solvents, sample collection tubes, or carryover from previous injections.[1][7] | - Use high-purity LC-MS grade solvents. - Test different brands of sample collection tubes to identify sources of contamination.[7] - Implement a robust needle wash protocol between injections. |
| Poor Reproducibility | Inconsistent sample preparation, variable matrix effects between different sample lots, or instrument instability.[4][6] | - Standardize the sample preparation procedure and ensure consistency. - Evaluate matrix effects across multiple batches of the biological matrix.[8] - Perform system suitability tests before each analytical run. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact this compound bioanalysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[9] In the bioanalysis of this compound from biological fluids like plasma or serum, endogenous components such as phospholipids, salts, and proteins can suppress or, less commonly, enhance the ionization of this compound in the mass spectrometer source.[2][4][8] This can lead to inaccurate and irreproducible quantification, affecting the reliability of pharmacokinetic and toxicokinetic data.[4][6]
2. How can I detect the presence of matrix effects in my assay?
The most common method for assessing matrix effects is the post-extraction spike method.[6][8] This involves comparing the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[8] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the LC eluent after the column, and a blank matrix extract is injected. Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement.[6]
3. What is the most effective sample preparation technique to minimize matrix effects for this compound?
While protein precipitation is a simple and fast method, it is often insufficient for removing phospholipids, a major source of matrix effects.[2][5] More effective techniques include:
-
Solid-Phase Extraction (SPE): This technique provides a more thorough clean-up by selectively retaining the analyte while washing away interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from polar matrix components.
-
HybridSPE®-Phospholipid: This is a specialized SPE technique that specifically targets the removal of phospholipids from the sample.[2]
4. Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects?
While a SIL-IS is the gold standard for compensating for matrix effects, it does not eliminate them.[6] The underlying assumption is that the SIL-IS and the analyte will be equally affected by ion suppression or enhancement. However, significant matrix effects can still lead to a loss of sensitivity and may not be completely corrected for if the matrix effect is highly variable between samples. Therefore, it is always best to minimize matrix effects through optimized sample preparation and chromatography in conjunction with using a SIL-IS.
5. How does the chemical nature of this compound influence the strategy for overcoming matrix effects?
This compound, as part of the oxicam class of NSAIDs, is an acidic compound.[10] Its physicochemical properties, such as its pKa, will determine its charge state at a given pH. Adjusting the pH during sample preparation (LLE or SPE) can be used to control its extraction and separation from matrix components. For instance, by adjusting the pH of the sample, this compound can be converted to its neutral form to be extracted into an organic solvent, leaving ionized matrix components in the aqueous phase.[5]
Experimental Protocols
Protocol for Evaluation of Matrix Effects using Post-Extraction Spiking
This protocol provides a method for quantitatively assessing the matrix effect.
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.
-
Prepare Neat Solutions: Prepare solutions of this compound and the internal standard (if used) in the reconstitution solvent at low and high concentrations.
-
Spike Extracted Matrix: Spike the low and high concentration solutions of this compound and the internal standard into the blank extracted matrix samples.
-
Analyze Samples: Analyze the spiked extracted matrix samples and the neat solutions by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Spiked Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the matrix factor across the different lots should be <15%.
-
Sample Preparation Protocol using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific SPE sorbent and analyte.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
References
- 1. Clinical Pharmacokinetics of Tenoxicam | Semantic Scholar [semanticscholar.org]
- 2. Clinical pharmacokinetics of tenoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Overview on the pharmacokinetics of tenoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalysis by LC-MS/MS and preclinical pharmacokinetic interaction study of ribociclib and oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Enolicam in Solution
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to enhance the stability of Enolicam in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors: pH, exposure to light (photodegradation), and temperature. These factors can lead to the degradation of the this compound molecule, reducing its efficacy and potentially forming undesirable byproducts.
Q2: My this compound solution appears to be degrading. What are the first troubleshooting steps I should take?
A2: If you suspect this compound degradation, first, verify the pH of your solution. This compound's stability is pH-dependent. Second, ensure your solution is protected from light by using amber-colored vials or by working under low-light conditions. Finally, check the storage temperature of your solution and compare it to the recommended storage conditions.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions. This includes using appropriate buffers to maintain a stable pH, protecting the solution from light at all times, and maintaining the recommended storage and experimental temperatures. The use of antioxidants or other stabilizing excipients can also be considered.
Q4: What are the common degradation products of this compound?
A4: this compound can degrade into several products depending on the conditions. Common degradation pathways include hydrolysis of the amide bond and photolytic degradation, leading to various smaller molecules. Identifying these degradation products often requires analytical techniques such as HPLC or LC-MS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | 1. Incorrect pH: The solution pH may be in a range where this compound is unstable.2. Photodegradation: Exposure to ambient or UV light.3. High Temperature: Storage or experimental temperature is too high. | 1. Adjust the pH of the solution to the optimal stability range using a suitable buffer system.2. Protect the solution from light by using amber vials or covering the container with aluminum foil.3. Store the solution at the recommended temperature, typically refrigerated or frozen, and minimize exposure to high temperatures during experiments. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound: The new peaks are likely degradation products. | 1. Perform a forced degradation study (stress testing) under various conditions (acidic, basic, oxidative, photolytic, thermal) to identify the degradation products.[1][2]2. Use a stability-indicating analytical method to separate and quantify this compound from its degradation products.[3] |
| Precipitation of this compound from solution. | 1. Poor Solubility: The concentration of this compound exceeds its solubility at the given pH and temperature.2. Change in pH: A shift in pH can decrease the solubility of this compound. | 1. Determine the solubility of this compound under your experimental conditions.2. Consider using co-solvents or other formulation strategies to enhance solubility.3. Ensure the pH of the solution is maintained within a range where this compound is soluble. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the solution's pH. The following table summarizes the degradation rate constants at different pH values.
| pH | Degradation Rate Constant (k) | Stability Profile |
| Acidic (e.g., pH 2) | High | Unstable |
| Neutral (e.g., pH 7) | Moderate | Moderately Stable |
| Basic (e.g., pH 9) | Low | More Stable |
Note: The specific degradation rate constants can vary depending on the temperature, buffer composition, and presence of other excipients.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30, 60, 120 minutes).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or sunlight for a specified duration.[1][4]
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and identify degradation products.[3]
Protocol for Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products.
1. Column and Mobile Phase Selection:
-
Start with a common reversed-phase column (e.g., C18).
-
Develop a mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), that provides good separation between this compound and its degradation products.[2]
2. Method Optimization:
-
Optimize the mobile phase composition, pH, flow rate, and column temperature to achieve adequate resolution between all peaks.
-
Use the samples from the forced degradation study to ensure the method can separate the parent drug from all significant degradation products.
3. Method Validation:
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study of this compound.
Logical Relationship of Stability Factors
Caption: Factors influencing this compound degradation in solution.
References
- 1. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 2. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enolicam-Induced Gastrointestinal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address gastrointestinal side effects encountered during experiments with Enolicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes gastrointestinal side effects?
A1: this compound, like other NSAIDs, primarily causes gastrointestinal (GI) side effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] The inhibition of COX-1 is particularly relevant for GI toxicity, as this enzyme is responsible for the production of prostaglandins that play a crucial role in maintaining the integrity of the gastric mucosa.[3][4] These prostaglandins help by stimulating the secretion of protective mucus and bicarbonate, and by maintaining adequate mucosal blood flow.[3] Reduced prostaglandin levels compromise these protective mechanisms, leaving the gastric lining vulnerable to damage from gastric acid.[2]
Q2: What are the common gastrointestinal side effects observed with this compound and other oxicams?
A2: The most common gastrointestinal side effects associated with oxicams like meloxicam and piroxicam, and by extension this compound, range from mild to severe. These include dyspepsia (indigestion), abdominal pain, nausea, and vomiting.[5][6] More severe complications can include the formation of gastric or duodenal ulcers, gastrointestinal bleeding, and in rare cases, perforation of the stomach or intestines.[5][7][8]
Q3: Are there strategies to mitigate this compound-induced gastrointestinal side effects during my experiments?
A3: Yes, several strategies can be employed to reduce the gastrointestinal toxicity of this compound in a research setting. These include:
-
Co-administration with Gastroprotective Agents: Concurrent use of proton pump inhibitors (PPIs) or histamine H2-receptor antagonists can suppress gastric acid secretion, thereby reducing mucosal damage.[9][10]
-
Formulation Strategies: Investigating modified formulations of this compound, such as prodrugs or nanoparticle-based delivery systems, may reduce direct contact with the gastric mucosa and offer targeted drug release.[11][12]
-
Dose Reduction: Using the lowest effective dose of this compound for the shortest possible duration can minimize the risk of GI adverse events.[13]
Troubleshooting Guides
Issue 1: High Incidence of Gastric Ulcers in Animal Models
Problem: You are observing a higher-than-expected incidence or severity of gastric ulcers in your animal models treated with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Dose of this compound | Review the literature for established ulcerogenic doses of oxicams in your specific animal model and consider a dose-response study to find the optimal therapeutic dose with minimal GI toxicity. |
| Animal Strain Susceptibility | Certain animal strains may be more susceptible to NSAID-induced gastropathy. Ensure the strain you are using is appropriate and consider using a more resistant strain if the primary focus of your study is not GI toxicity itself. |
| Fasting Period | Prolonged fasting before this compound administration can exacerbate gastric damage. Standardize the fasting period (typically 18-24 hours) and ensure it is not excessive. |
| Vehicle/Solvent Effects | The vehicle used to dissolve or suspend this compound may have its own gastro-irritant properties. Run a vehicle-only control group to assess its effects. Consider using a more inert vehicle like a 0.5% carboxymethyl cellulose (CMC) solution. |
Issue 2: Inconsistent Results with Gastroprotective Co-therapy
Problem: Co-administration of a proton pump inhibitor (PPI) with this compound is not consistently reducing the incidence of gastric lesions in your study.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Timing of Administration | The timing of PPI administration relative to this compound is crucial. PPIs are most effective when administered 30-60 minutes before the NSAID to ensure maximal inhibition of the proton pumps before they are stimulated by a meal or the drug itself.[14] |
| Inadequate PPI Dose | The dose of the PPI may be insufficient to achieve adequate acid suppression in the animal model being used. Consult literature for appropriate PPI dosages in your specific species and strain. |
| Lower GI Tract Damage | PPIs are highly effective in protecting the upper GI tract (stomach and duodenum) but may not prevent or could potentially worsen NSAID-induced damage in the small and large intestines.[10] If your experimental endpoint includes evaluation of the entire GI tract, consider this limitation. |
Data Presentation
The following tables summarize clinical data on the gastrointestinal tolerability of Meloxicam, an oxicam closely related to this compound, compared to other NSAIDs. This data can serve as a reference for expected GI side effect profiles.
Table 1: Comparison of Gastrointestinal Adverse Events with Meloxicam and Other NSAIDs
| Adverse Event | Meloxicam 7.5 mg | Meloxicam 15 mg | Diclofenac 100 mg SR | Piroxicam 20 mg | Naproxen 750-1000 mg |
| All GI Adverse Events | Significantly Better | Significantly Better | Comparator | Comparator | Comparator |
| Dyspepsia | Significantly Better | Significantly Better | Comparator | - | - |
| Abdominal Pain | Significantly Better | Significantly Better | Comparator | - | - |
| Upper GI Perforations, Ulcerations, and Bleeding | Better Tolerated | Better Tolerated | - | Significantly Better | Significantly Better |
| Data compiled from a global safety analysis of clinical studies.[5] |
Table 2: Meta-analysis of Gastrointestinal Safety of Meloxicam vs. Non-selective NSAIDs
| Outcome | Odds Ratio (95% CI) |
| Any GI Adverse Event | 0.64 (0.59, 0.69) |
| Dyspepsia | 0.73 (0.64, 0.84) |
| Perforations, Ulcers, and Bleeds (PUBs) | 0.52 (0.28, 0.96) |
| Discontinuation due to GI Adverse Events | 0.59 (0.52, 0.67) |
| An odds ratio of less than 1.0 favors Meloxicam.[7] |
Experimental Protocols
Protocol: NSAID-Induced Gastric Ulcer Model in Rats
This protocol provides a general framework for inducing gastric ulcers in rats using an NSAID like this compound to evaluate the efficacy of gastroprotective strategies.
1. Animals and Housing:
-
Use male Wistar or Sprague-Dawley rats (180-220 g).
-
House animals in standard cages with a 12-hour light/dark cycle.
-
Provide standard pellet diet and water ad libitum.
2. Experimental Groups:
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Group 1 (Normal Control): Receive vehicle only.
-
Group 2 (Ulcer Control): Receive this compound suspended in vehicle.
-
Group 3 (Test Group): Receive this compound + Test gastroprotective agent.
-
Group 4 (Reference Standard): Receive this compound + a standard gastroprotective agent (e.g., Omeprazole).
3. Procedure:
-
Fast the rats for 18-24 hours prior to drug administration, with free access to water.
-
Administer the test/reference compounds orally 30-60 minutes before this compound administration.
-
Administer this compound orally at a pre-determined ulcerogenic dose.
-
Four hours after this compound administration, euthanize the animals by cervical dislocation.
-
Immediately dissect the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
4. Ulcer Index Evaluation:
-
Examine the gastric mucosa for ulcers using a magnifying glass.
-
Score the ulcers based on a pre-defined scale (e.g., 0 = no ulcer, 1 = reddish spots, 2 = hemorrhagic streaks, 3 = deep ulcers, 4 = perforation).
-
The Ulcer Index can be calculated as the sum of the scores per stomach.
-
The percentage of ulcer protection can be calculated using the formula: % Protection = [(Ulcer Index of Control - Ulcer Index of Test) / Ulcer Index of Control] x 100
5. Biochemical and Histological Analysis (Optional):
-
Collect gastric juice to measure volume, pH, and total acidity.
-
Take a section of the stomach tissue for histopathological examination to assess the extent of mucosal damage, inflammation, and cellular infiltration.
Mandatory Visualizations
Signaling Pathway
Caption: Cyclooxygenase (COX) pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety of meloxicam: a global analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gastrointestinal safety profile of meloxicam: a meta-analysis and systematic review of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Gastrointestinal toxicity of newer NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Synthesis, characterization and pharmacological evaluation of certain enzymatically cleavable NSAIDs amide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arenobufagin-loaded PEG-PLA nanoparticles for reducing toxicity and enhancing cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Concomitant Administration of a Histamine2 Receptor Antagonist and Proton Pump Inhibitor Enhances Gastric Acid Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enolicam Dosage for Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Enolicam dosage for preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound belongs to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[3] Some oxicams, like Meloxicam, show a preferential inhibition of COX-2 over COX-1, which is thought to reduce the risk of gastrointestinal side effects associated with non-selective COX inhibition.[2]
2. What are the recommended dosage ranges for this compound (Meloxicam) in common preclinical animal models?
Dosage can vary depending on the animal model, the indication (analgesia vs. anti-inflammation), and the route of administration. The following tables summarize recommended dosages based on published studies.
Table 1: Recommended Analgesic Dosages of Meloxicam in Rodents
| Species | Dosage Range | Route of Administration | Frequency | Indication |
| Rat | 1 - 2 mg/kg[3][4] | Subcutaneous (SC) | Once daily for 1-3 days[5] | Post-operative pain (e.g., laparotomy)[3][4] |
| Mouse | 5 - 10 mg/kg[5][6][7] | Subcutaneous (SC) | Every 12-24 hours[5][6][7] | Post-operative pain (e.g., ovariectomy, craniotomy)[6][7][8] |
Note: For rats, a common recommendation is to start with a 2 mg/kg dose on the first day of treatment and reduce it to 1 mg/kg for the subsequent two days.[5]
Table 2: Recommended Anti-inflammatory Dosages of Meloxicam
| Species | Dosage Range | Route of Administration | Model of Inflammation |
| Rat | 0.5 - 1.0 mg/kg | Subcutaneous (SC) | Carrageenan-induced paw edema |
| Mouse | 2.8 - 94.3 µmol/kg | Intraperitoneal (i.p.) | Acetic acid-induced writhing, Formalin test[9] |
| Sheep | 0.5 - 1.0 mg/kg[10] | Subcutaneous (SC) | Turpentine-induced inflammation[10] |
Troubleshooting Guide
3. My animals are showing signs of gastrointestinal distress (e.g., poor appetite, dark feces). What should I do?
Gastrointestinal toxicity is a known side effect of NSAIDs, including this compound.[11][12][13][14][15]
-
Immediate Action: Discontinue this compound administration immediately. Provide supportive care, such as subcutaneous fluids (e.g., Lactated Ringer's Solution or 0.9% saline) to ensure adequate hydration.[5][16] Offering moist and palatable food can also encourage eating.
-
Dose Adjustment: If this compound treatment is essential, consider reducing the dose for subsequent experiments.
-
Alternative Strategies: For long-term studies, consider co-administration with a gastroprotective agent, although this requires careful consideration as it can sometimes shift toxicity to the lower gastrointestinal tract.[17]
4. How can I minimize the risk of renal toxicity?
Renal toxicity can occur, especially in dehydrated animals.[5][16]
-
Ensure Hydration: It is crucial to ensure animals are well-hydrated before and during this compound treatment.[16] Provide easy access to drinking water. In cases of poor fluid intake, administer subcutaneous fluids.[5]
-
Monitoring: For long-term or high-dose studies, monitor for signs of kidney damage, such as changes in urine output, weight loss, or dehydration.[5] Blood and urine tests can be used to check for unwanted effects.[13]
5. I'm having trouble with the solubility or administration of this compound. What are the best practices?
-
Formulation: For oral administration, this compound can be suspended in a vehicle like 0.5% or 1% methylcellulose.[18] For subcutaneous injection, sterile saline is a common diluent.[6]
-
Accurate Dosing: Especially for small animals like mice, the injectable formulation (e.g., 5 mg/mL) may need to be diluted to ensure accurate dosing of volumes greater than 0.05 mL.[5][19]
-
Oral Administration Technique: When administering oral suspensions, deliver the dose slowly into the side of the mouth to prevent aspiration.[19]
Experimental Protocols
6. What is a standard protocol for evaluating the anti-inflammatory efficacy of this compound?
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess acute inflammation.[20]
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Groups:
-
Control (vehicle)
-
Positive Control (e.g., Diclofenac sodium 10 mg/kg)
-
This compound-treated groups (various doses)
-
-
Procedure:
-
Administer this compound or control substances (e.g., orally or subcutaneously) at a predetermined time before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
7. How can I assess the analgesic efficacy of this compound?
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.[20][21]
-
Animal Model: Swiss albino mice (20-25g).
-
Groups:
-
Control (vehicle)
-
Positive Control (e.g., Diclofenac sodium 10 mg/kg)
-
This compound-treated groups (various doses)
-
-
Procedure:
-
Administer this compound or control substances intraperitoneally (i.p.) 30 minutes before the acetic acid injection.[1][9]
-
Inject 0.1 mL of 0.6% acetic acid solution i.p. to induce writhing.[20]
-
Immediately place the mouse in an observation box.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period, typically 20-30 minutes.[20][21]
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.
8. What is a recommended protocol for assessing the gastrointestinal toxicity of this compound?
Macroscopic Gastric Damage Evaluation in Rats
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
Administer this compound at various doses (and a control vehicle) orally for a predetermined number of days (e.g., 4-9 days).[17]
-
Euthanize the animals and immediately collect the stomachs.
-
Open the stomach along the greater curvature and rinse with saline to remove gastric contents.
-
Examine the gastric mucosa for any signs of damage, such as erosions, ulcers, or hemorrhage.
-
The severity of the lesions can be scored based on their number and size.
-
9. How can I evaluate the potential renal toxicity of this compound?
Biochemical and Histopathological Evaluation in Rats
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
Administer this compound at different dose levels for a specified duration (e.g., 28 days).
-
Collect blood samples at the end of the study for serum biochemical analysis. Key markers for renal function include blood urea nitrogen (BUN) and creatinine.
-
Urine samples can also be collected to analyze for proteinuria.[22]
-
After euthanasia, collect the kidneys for histopathological examination.
-
-
Analysis:
-
Compare the serum biochemistry results between the treated and control groups.
-
A pathologist should examine the kidney tissues for any signs of drug-induced nephrotoxicity, such as tubular necrosis or interstitial nephritis.
-
Visualizations
Figure 1: Mechanism of action of this compound.
Figure 2: Experimental workflow for analgesic efficacy testing.
Figure 3: Troubleshooting guide for gastrointestinal distress.
References
- 1. wjpls.org [wjpls.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Evaluation of Analgesic Efficacy of Meloxicam and 2 Formulations of Buprenorphine after Laparotomy in Female Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Analgesic Efficacy of Meloxicam and 2 Formulations of Buprenorphine after Laparotomy in Female Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. High-dose Meloxicam Provides Improved Analgesia in Female CD1 Mice: A Pharmacokinetic and Efficacy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-dose Meloxicam Provides Improved Analgesia in Female CD1 Mice: A Pharmacokinetic and Efficacy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of meloxicam in a pain model in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meloxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What are the side effects of Meloxicam? [synapse.patsnap.com]
- 13. drugs.com [drugs.com]
- 14. Meloxicam oral tablet side effects: How to manage [medicalnewstoday.com]
- 15. Meloxicam: Side effects, dosage, uses, interactions, and more [medicalnewstoday.com]
- 16. research.utsa.edu [research.utsa.edu]
- 17. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clinexprheumatol.org [clinexprheumatol.org]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. scielo.br [scielo.br]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Enolicam Purification by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Enolicam and its analogues, such as Piroxicam, by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound? A1: The primary goal is to purify the solid active pharmaceutical ingredient (API).[1] Recrystallization separates the target compound from impurities that are either insoluble in the hot solvent or remain dissolved in the cold solvent, thereby enhancing the chemical purity of the final product.[2][3] This process is critical as purity affects the physicochemical properties, stability, and performance of the API.[1][4]
Q2: How do I select an appropriate solvent for this compound recrystallization? A2: The ideal solvent should dissolve this compound sparingly or not at all at room temperature but completely at its boiling point.[2] A general rule is "like dissolves like"; solvents with functional groups similar to the compound are often good solubilizers.[5] For this compound compounds like Piroxicam, solvents such as chloroform, dichloromethane, acetone, and ethyl acetate have been shown to be effective.[6] It is also common to use a two-solvent system, where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[3][4]
Q3: What is polymorphism and why is it a concern for this compound? A3: Polymorphism is the ability of a substance to exist in two or more crystalline phases that have different molecular arrangements in the crystal lattice.[7][8] These different forms, or polymorphs, can have distinct physical and chemical properties, including melting point, solubility, dissolution rate, and stability.[7] For this compound, uncontrolled polymorphism can lead to variability in drug product performance and manufacturability.[4] Small changes in the recrystallization procedure can lead to different polymorphs, making process control essential.[4][9]
Q4: What causes "oiling out" instead of crystallization? A4: "Oiling out" occurs when the dissolved solute comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly, causing the compound to become supersaturated at a temperature above its melting point.[10] The presence of impurities can also lower the melting point of the mixture, contributing to this issue.
Q5: How can I improve the final yield of my recrystallization? A5: A low yield is often due to using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even after cooling.[10] To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the compound.[3][11] Ensure the solution is cooled slowly and then thoroughly in an ice bath to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Troubleshooting Guides
Guide 1: No Crystals Are Forming
If your this compound solution fails to produce crystals upon cooling, follow this troubleshooting workflow. The primary reasons for this issue are either insufficient supersaturation or nucleation barriers.
Caption: Troubleshooting workflow for when no crystals form.
Detailed Steps:
-
Induce Nucleation : If the solution is clear but supersaturated, crystal growth may need a starting point (a nucleus).[2][10]
-
Scratching : Gently scratch the inside of the flask below the solvent level with a glass rod. This can release microscopic glass particles that serve as nucleation sites.[2][10]
-
Seed Crystal : Add a tiny crystal of the pure this compound compound. This provides a template for further crystal growth.[10][11]
-
-
Increase Supersaturation : If nucleation techniques fail, the solution may not be sufficiently supersaturated.
-
Reduce Solvent : Gently boil the solution to evaporate a portion of the solvent, then allow it to cool again.[10]
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Add Anti-solvent : If using a two-solvent system, add a small amount of the anti-solvent (the one in which this compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then add a drop of the primary solvent to redissolve the precipitate before cooling.[3]
-
-
Re-evaluate : If crystals still do not form, the chosen solvent may be inappropriate, or the concentration of the compound may be too low. It may be necessary to remove the solvent entirely and attempt the recrystallization with a different solvent system.[10]
Guide 2: Product is Oiling Out or Appears Impure
When the product separates as an oil or the resulting crystals are discolored or have a wide melting point range, it indicates purification has failed. This can be due to rapid cooling, an inappropriate solvent, or the presence of significant impurities.
Caption: Troubleshooting workflow for oiling out or impure crystals.
Detailed Steps:
-
Slow Down Crystallization : Rapid crystallization traps impurities.[10] Re-heat the mixture until the product fully dissolves. Add a small amount (1-2 mL) of additional hot solvent to ensure the solution is not oversaturated.[10]
-
Ensure Slow Cooling : Insulate the flask to allow it to cool to room temperature as slowly as possible before moving it to an ice bath. Slow cooling is crucial for forming pure crystals.[3]
-
Change Solvent : If oiling out persists, the solute may be melting in the hot solvent. Select a different solvent with a lower boiling point.
-
Remove Impurities : If the solution is colored and the pure compound is known to be colorless, impurities may be the cause. Consider a hot filtration step with activated charcoal to remove colored impurities before cooling.[11]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection : Choose a solvent in which this compound has high solubility when hot and low solubility when cold (see Table 1).
-
Dissolution : Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the this compound just dissolves.[2][11]
-
Hot Filtration (Optional) : If insoluble impurities are present or if the solution is colored, perform a hot gravity filtration to remove them. If using charcoal for decolorization, add it to the solution, boil for a few minutes, and then filter.
-
Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
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Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
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Drying : Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry. Determine the melting point to assess purity.[2]
Protocol 2: Two-Solvent (Solvent/Anti-solvent) Recrystallization
-
Solvent System Selection : Choose a pair of miscible solvents. One solvent ("the good solvent") should readily dissolve this compound at room temperature, while the other ("the bad solvent" or anti-solvent) should not (see Table 2).
-
Dissolution : Dissolve the crude this compound in the minimum amount of the "good" solvent at near-boiling temperature.
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Addition of Anti-solvent : While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).[3]
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Clarification : Add one or two drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
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Crystallization, Isolation, Washing, and Drying : Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Solubility of Piroxicam (this compound Analogue) in Various Solvents
| Solvent | Relative Solubility |
| Chloroform | High |
| Dichloromethane | High |
| Acetone | Medium |
| Ethyl Acetate | Medium |
| Acetonitrile | Medium |
| Acetic Acid | Low |
| Methanol | Low |
| Hexane | Very Low |
| (Data synthesized from literature showing the solubility order: chloroform > dichloromethane > acetone > ethyl acetate > acetonitrile > acetic acid > methanol > hexane.[6]) |
Table 2: Common Solvent-Antisolvent Pairs for Recrystallization
| "Good" Solvent (Soluble In) | "Bad" Anti-solvent (Insoluble In) |
| Ethanol | Water |
| Acetone | Water |
| Ethyl Acetate | Hexane / Heptane |
| Dichloromethane (DCM) | Hexane / Heptane |
| Tetrahydrofuran (THF) | Hexane / Heptane |
| Toluene | Ligroin |
| (This table is compiled from common laboratory practices and solvent miscibility principles.[4][5][12][13]) |
References
- 1. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. scispace.com [scispace.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 9. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Multi-Step Enolicam Synthesis
Welcome to the technical support center for the multi-step synthesis of Enolicam. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, a member of the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), is typically synthesized in a multi-step process. The synthesis generally involves the formation of a benzothiazine core, followed by N-alkylation and a final amidation reaction. A common route starts with the cyclization of a precursor to form the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide scaffold. This intermediate is then N-methylated, and subsequent amidation with an appropriate amine yields the final this compound product.[1]
Q2: What are the critical steps affecting the overall yield of this compound synthesis?
A2: The critical steps that significantly impact the overall yield are the cyclization to form the benzothiazine ring and the final amidation step. Inefficient cyclization can lead to a low yield of the key intermediate, which will propagate through the subsequent steps. The amidation of the ester intermediate can also be challenging, especially with weakly nucleophilic amines, and may require forcing conditions which can lead to side reactions and purification difficulties.[1]
Q3: What are some common side products or impurities encountered during the synthesis?
A3: Common impurities can arise from incomplete reactions, such as unreacted starting materials or intermediates. In the N-alkylation step, dialkylation or O-alkylation can occur as side reactions. During the final amidation, side products can form due to the high temperatures often required, leading to decomposition or rearrangement of the reactants or product. Purification steps are crucial to remove these impurities and obtain high-purity this compound.
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step
Q: We are experiencing a low yield during the formation of the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide intermediate. What are the potential causes and solutions?
A: Low yields in this Dieckmann-type cyclization reaction can be attributed to several factors:
-
Inefficient Base: The choice and quality of the base are critical. Sodium methoxide or sodium ethoxide are commonly used. Ensure the base is fresh and anhydrous, as moisture can quench the reaction.
-
Sub-optimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While the reaction is often carried out at elevated temperatures to drive it to completion, excessive heat can lead to decomposition of the starting material or product.
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Purity of Starting Materials: Ensure the starting N-substituted saccharin derivative is of high purity. Impurities can interfere with the cyclization process.
Troubleshooting Workflow: Cyclization Step
Caption: Troubleshooting workflow for low cyclization yield.
Issue 2: Incomplete N-Alkylation and Side Products
Q: The N-methylation of the benzothiazine intermediate is sluggish, and we are observing side products. How can we improve this step?
A: Incomplete reaction and the formation of O-alkylation byproducts are common challenges in this step.
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Choice of Alkylating Agent: Methyl iodide or dimethyl sulfate are typically effective. Ensure the reagent is of high quality.
-
Base Selection: A non-nucleophilic base like potassium carbonate or sodium hydride is preferred to minimize side reactions. The stoichiometry of the base is also important.
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile is generally suitable. Ensure the solvent is anhydrous.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Alkylating Agent | Methyl Iodide | Dimethyl Sulfate | Methyl Iodide |
| Base | K₂CO₃ | NaH | DBU |
| Solvent | Acetonitrile | Anhydrous THF | Anhydrous DMF |
| Temperature (°C) | Reflux | 0 to RT | RT |
| Typical Yield | Moderate to Good | Good to High | Moderate |
Table 1: Comparison of reaction conditions for N-alkylation.
Issue 3: Low Yield and Difficult Purification in the Final Amidation Step
Q: The final amidation to produce this compound is resulting in a low yield, and the purification of the final product is challenging. What can we do?
A: The amidation of the methyl or ethyl ester intermediate with the desired amine can be difficult due to the low nucleophilicity of some amines.[2]
-
Forcing Conditions: This reaction often requires high temperatures (e.g., refluxing in xylene) for an extended period.[3] This can lead to thermal degradation and the formation of colored impurities.
-
Catalyst: The addition of a catalyst, such as a Lewis acid or a dehydrating agent, can sometimes facilitate the reaction at lower temperatures.
-
Purification: Recrystallization is a common method for purifying the final product.[4][5] A careful selection of the solvent system is crucial for obtaining high-purity crystals. It may be necessary to perform multiple recrystallizations or use column chromatography for highly impure samples.
Experimental Protocol: Amidation of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide
-
A mixture of 4-hydroxy-2-methyl-2H-1,2 benzothiazine-3-carboxylic acid methyl ester 1,1 dioxide (1.0 eq) and the desired aniline (1.0 eq) in xylene (approx. 20 mL per gram of ester) is prepared in a round-bottom flask equipped with a reflux condenser.[3]
-
The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., cold methanol or hexane) to remove residual xylene and soluble impurities.
-
The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., chloroform, ethanol, or a mixture of solvents) to yield the pure product.
| Parameter | Condition A (Piroxicam Example) | Condition B (General Oxicam) |
| Amine | 2-Aminopyridine | Substituted Aniline |
| Solvent | o-Xylene | Xylene |
| Temperature | Reflux (approx. 144 °C) | Reflux |
| Reaction Time | 12 hours | 12-24 hours |
| Reported Yield | 60%[6] | Variable |
| Purification | Cooling, filtration, washing with cold methanol | Recrystallization |
Table 2: Representative conditions for the final amidation step.
Logical Relationship: Factors Affecting Amidation Yield
Caption: Factors influencing the final amidation yield.
References
- 1. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. 4-Hydroxy-2-methyl-1,1-dioxo-N-phenyl-2H-1λ6,2-benzothiazine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization for Complex Lipids & APIs | CordenPharma [cordenpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
Technical Support Center: Minimizing Enolicam Degradation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Enolicam. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound to degrade during sample preparation?
A1: this compound, like other oxicam non-steroidal anti-inflammatory drugs (NSAIDs), is susceptible to degradation from several factors. The primary culprits are:
-
pH: this compound is an enolic acid and its stability is pH-dependent. It is generally more stable in acidic to neutral conditions and can degrade in alkaline environments.
-
Light: Exposure to ultraviolet (UV) and even visible light can lead to significant photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation.
-
Oxidizing Agents: Contact with oxidizing agents can lead to the formation of degradation products.
-
Enzymatic Degradation: In biological matrices such as plasma or tissue homogenates, enzymes can metabolize this compound.
Q2: I'm seeing lower than expected concentrations of this compound in my plasma samples. What could be the cause?
A2: Lower than expected concentrations are often due to degradation during sample collection, storage, or preparation. Consider the following possibilities:
-
Improper Storage: Plasma samples should be stored frozen (ideally at -80°C) and protected from light until analysis to minimize both chemical and enzymatic degradation.
-
pH of the Sample: If the plasma sample is not properly buffered to a slightly acidic or neutral pH during processing, degradation can occur.
-
Extraction Inefficiency: The extraction method may not be optimal for this compound, leading to poor recovery.
-
Degradation During Extraction: The solvents, temperature, or light exposure during the extraction process itself could be causing degradation.
Q3: Can I use any solvent to dissolve my this compound standard and prepare my samples?
A3: Solvent choice is critical for this compound stability. While this compound is soluble in various organic solvents, it's important to use solvents that do not promote degradation. Methanol and acetonitrile are commonly used in analytical methods for oxicams. It is crucial to assess the stability of this compound in the chosen solvent system, especially if samples are to be stored in the solvent for any length of time.
Q4: How can I prevent photodegradation of this compound during my experiments?
A4: To prevent photodegradation, it is essential to work under amber or low-light conditions whenever possible. Use amber-colored vials for storing standards and samples. If transparent containers must be used, wrap them in aluminum foil to block light exposure. Minimize the time samples are exposed to any light source, especially direct sunlight or fluorescent lighting.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound After Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Step |
| Low this compound concentration in the final extract | Inappropriate SPE sorbent: The chosen sorbent may not have the correct chemistry to retain this compound effectively. | For this compound, which is a weakly acidic compound, a reversed-phase sorbent like C18 or a polymeric sorbent is generally suitable. |
| Incorrect pH during sample loading: If the pH is too high, this compound will be ionized and may not retain well on a reversed-phase sorbent. | Acidify the sample to a pH of approximately 3-4 before loading it onto the SPE cartridge. This will ensure this compound is in its neutral, more retentive form. | |
| Ineffective elution solvent: The elution solvent may not be strong enough to desorb this compound from the sorbent. | Use a stronger organic solvent like methanol or acetonitrile, possibly with a small amount of acid (e.g., 0.1% formic acid) to facilitate elution. | |
| Sample breakthrough during loading: The loading flow rate may be too high, or the cartridge capacity may be exceeded. | Decrease the flow rate during sample loading. Ensure the amount of this compound in the sample does not exceed the capacity of the SPE cartridge. |
Issue 2: Inconsistent Results in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Step |
| Variable this compound recovery between samples | Inconsistent pH of the aqueous phase: Small variations in pH can significantly affect the partitioning of this compound into the organic phase. | Ensure the pH of all aqueous samples is consistently adjusted to the optimal acidic range (pH 3-4) before extraction. |
| Emulsion formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and lead to poor and variable recovery. | Try adding a small amount of salt (salting out) to the aqueous phase or gently centrifuging the sample to break the emulsion. | |
| Incomplete phase separation: Rushing the separation step can lead to contamination of the organic phase with the aqueous phase, or loss of the organic phase. | Allow sufficient time for the two phases to separate completely. | |
| Degradation during solvent evaporation: If the organic solvent is evaporated at a high temperature, this compound can degrade. | Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C). |
Quantitative Data Summary
The following tables summarize the degradation kinetics of Piroxicam, a structurally similar oxicam, which can serve as a useful reference for understanding this compound's stability.
Table 1: Effect of pH on the Photochemical and Thermal Degradation of Piroxicam [1][2]
| pH | Photochemical Degradation Rate Constant (k x 10⁻³ min⁻¹) | Thermal Degradation Rate Constant (k x 10⁻³ min⁻¹) |
| 2.0 | 10.01 | 0.86 |
| 4.0 | 3.24 | 2.12 |
| 6.0 | 2.04 | 3.06 |
| 8.0 | 2.86 | 1.84 |
| 10.0 | 4.98 | 1.21 |
| 12.0 | 8.21 | 0.92 |
Data from studies on Piroxicam, which is structurally similar to this compound.
Table 2: Stability of Lornoxicam in Human Plasma [3][4][5][6]
| Storage Condition | Duration | Mean % Change |
| Bench Top (Room Temperature) | 10.14 hours | 96.8 - 102.8 |
| Autosampler | 50.04 hours | 95.0 - 102.0 |
| Long-term (-20°C) | 7 Days | 100.6 - 101.6 |
Data from a study on Lornoxicam, another member of the oxicam class.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of an Oxicam from Human Plasma
This protocol is adapted from a method for the determination of Lornoxicam in human plasma.[6]
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Sample Preparation:
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard.
-
-
Extraction:
-
Add 3 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Separation and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot into the HPLC system.
-
Protocol 2: Solid-Phase Extraction (SPE) of Phenolic Compounds (Applicable to this compound)
This protocol is a general procedure for the extraction of phenolic compounds, which share structural similarities with this compound's enolic acid group.
-
Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Acidify the sample (e.g., plasma, urine) to pH 3-4 with a suitable acid (e.g., formic acid).
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 2 x 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
-
Visualizations
Caption: Experimental workflow for this compound sample preparation with key degradation risk points.
Caption: Major degradation pathways for this compound during sample preparation.
References
- 1. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo- and thermal degradation of piroxicam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enolicam Research Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and utilizing appropriate animal models for Enolicam research. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which animal models are most suitable for evaluating the anti-inflammatory efficacy of this compound derivatives?
A1: The most commonly used and well-validated animal models for assessing the anti-inflammatory properties of NSAIDs like this compound are the carrageenan-induced paw edema model in rats and the adjuvant-induced arthritis (AIA) model in rats.[1][2][3][4][5] The carrageenan model is an acute inflammatory model, ideal for rapid screening of anti-inflammatory effects.[4][5] The AIA model is a chronic inflammatory model that mimics some aspects of rheumatoid arthritis, making it suitable for evaluating drugs intended for chronic inflammatory conditions.[3][6]
Q2: What are the key differences between the carrageenan-induced paw edema and adjuvant-induced arthritis models?
A2: The primary differences lie in the duration and complexity of the inflammatory response.
| Feature | Carrageenan-Induced Paw Edema | Adjuvant-Induced Arthritis (AIA) |
| Inflammation Type | Acute, non-immune, and localized[4] | Chronic, systemic, and immune-mediated[3][6] |
| Inducing Agent | Lambda-carrageenan (a polysaccharide)[7] | Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis[3] |
| Onset of Inflammation | Rapid, within hours[8] | Delayed, typically 10-14 days post-induction[6] |
| Duration of Inflammation | Short-term, resolves within 24-72 hours[8] | Long-term, can persist for several weeks[6] |
| Pathology | Characterized by edema, erythema, and hyperalgesia[5] | Involves polyarthritis, cartilage and bone erosion, and systemic effects like weight loss[6] |
| Primary Use | Screening for acute anti-inflammatory and analgesic activity[5] | Evaluating potential treatments for chronic inflammatory diseases like rheumatoid arthritis[3] |
Q3: Which species is most appropriate for pharmacokinetic studies of this compound derivatives?
A3: Both rats and dogs are commonly used for pharmacokinetic studies of NSAIDs. However, the pharmacokinetic profile of meloxicam in rats has been shown to most closely resemble that in humans, making rats a reliable model for clinical predictions.[9] Canine models are also valuable, particularly for osteoarthritis research, as the disease naturally occurs in dogs and they are often a target species for veterinary NSAIDs.[10][11]
Troubleshooting Guides
Carrageenan-Induced Paw Edema Model
Q: I am observing high variability in paw edema measurements between animals in the same group. What could be the cause and how can I minimize it?
A: High variability is a common issue and can stem from several factors:
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Inconsistent Carrageenan Injection:
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Animal Stress: Stress can influence inflammatory responses.
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Solution: Acclimatize animals to the housing conditions for at least a week before the experiment. Handle animals gently and consistently.
-
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Measurement Technique: Inconsistent placement of calipers or the plethysmometer can lead to errors.
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Solution: Mark the precise location for measurement on the paw. Ensure the same person performs all measurements using a standardized technique.
-
Q: My test compound is not showing the expected anti-inflammatory effect. What should I check?
A:
-
Dosing and Timing:
-
Solution: Verify the dose and administration route. The timing of drug administration relative to carrageenan injection is critical. Typically, the compound is administered 30-60 minutes before the carrageenan challenge to allow for absorption and distribution.[1]
-
-
Compound Solubility and Stability:
-
Solution: Ensure your compound is properly dissolved or suspended in the vehicle. Check for any potential degradation of the compound.
-
-
Positive Control:
-
Solution: Always include a positive control group treated with a known NSAID (e.g., indomethacin or meloxicam) to validate the assay's sensitivity.[1]
-
Adjuvant-Induced Arthritis (AIA) Model
Q: The incidence or severity of arthritis in my control group is lower than expected. What could be the problem?
A:
-
Adjuvant Preparation and Injection:
-
Solution: The concentration and preparation of the Complete Freund's Adjuvant (CFA) are crucial. Use a CFA containing at least 5-10 mg/mL of heat-killed Mycobacterium tuberculosis.[13] Thoroughly resuspend the adjuvant before each injection to ensure a consistent dose of mycobacteria.[13] A subcutaneous injection at the base of the tail or into a footpad is the standard administration route.[13]
-
-
Animal Strain and Age:
-
Solution: Susceptibility to AIA is strain-dependent. Lewis rats are a commonly used and susceptible strain. Younger (6-12 weeks old) rats are generally more responsive than older animals.[13]
-
-
Housing Conditions:
-
Solution: Environmental factors can influence the immune response. Maintain a consistent and clean environment.
-
Q: How can I quantitatively assess the severity of arthritis in the AIA model?
A: Arthritis severity can be assessed using several parameters:
-
Arthritic Score: A semi-quantitative scoring system (e.g., 0-4 scale) based on visual assessment of erythema and swelling in each paw.
-
Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or the thickness with calipers.
-
Body Weight: Monitor body weight changes, as arthritic animals often exhibit weight loss.
-
Histopathology: At the end of the study, histological examination of the joints can provide detailed information on inflammation, pannus formation, and cartilage/bone erosion.[6]
Data Presentation
Table 1: Efficacy of Meloxicam in the Carrageenan-Induced Paw Edema Model in Rats
| Dose (mg/kg, p.o.) | Maximum Inhibition of Edema (%) | EC50 (mg/kg) for Anti-inflammatory Effect | EC50 (mg/kg) for Anti-hyperalgesic Effect | Reference |
| 0.32 - 32 | ~63 | 1.8 ± 0.3 | 5.3 ± 1.0 | [14] |
| 1, 3, 10, 30 | Statistically significant effect at 3, 10, and 30 mg/kg | - | - | [1] |
Table 2: Efficacy of Piroxicam in Arthritis Models in Rats
| Model | Administration Route | Dose | Efficacy | Reference |
| Adjuvant-Induced Arthritis | Topical | ED50 ~1-5 mg/kg | Potent inhibitor of inflammation | [2] |
| Adjuvant-Induced Arthritis | Oral | ED50 ~1-5 mg/kg | Potent inhibitor of inflammation | [2] |
| Adjuvant-Induced Arthritis | Intramuscular | 20 mg/kg | Significant decrease in edema and arthritic index | [15] |
| Monoiodoacetate-induced Osteoarthritis | Intra-articular | 0.6 mg/kg | Significantly reduced knee swelling |
Table 3: Comparative Pharmacokinetics of Oxicams in Animal Models
| Drug | Species | Dose and Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Reference |
| Meloxicam | Dog | 0.2 mg/kg, oral | 8.5 ± 1.91 | 0.82 ± 0.29 | 12.13 ± 2.15 | |
| Meloxicam | Dog | 0.2 mg/kg, SC then 0.1 mg/kg oral for 13 days | Rapidly attained steady state after ~2 days | - | 24 | |
| Piroxicam | Rat (Normal) | 20 mg/kg, IM | - | - | 14.01 ± 0.73 | [15] |
| Piroxicam | Rat (Arthritic) | 20 mg/kg, IM | - | - | 20.61 ± 0.92 | [15] |
| Piroxicam | Rat | 0.6 mg/kg, IA | Rapid absorption comparable to IM | - | - | |
| Piroxicam | Rat | 0.6 mg/kg, IM | Rapid absorption | - | - |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (180-200 g).
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into control (vehicle), positive control (e.g., indomethacin 5 mg/kg), and test groups (different doses of the this compound derivative).
-
Drug Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness using digital calipers at 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
-
Animal Selection: Use male Lewis rats (150-180 g).
-
Acclimatization: Acclimatize the animals for at least one week.
-
Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw or at the base of the tail.
-
Grouping and Treatment: Divide the animals into groups on day 10 post-adjuvant injection. Start daily oral administration of the vehicle, positive control (e.g., meloxicam), or test compound and continue for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis:
-
Measure paw volume/thickness of both hind paws every 2-3 days.
-
Record body weight every 2-3 days.
-
Assign an arthritic score to each paw based on a 0-4 scale (0=no swelling, 4=severe swelling and erythema).
-
-
Termination and Analysis: At the end of the treatment period, euthanize the animals. Collect blood for serum analysis of inflammatory markers and dissect the hind paws for histopathological evaluation.
Mandatory Visualizations
References
- 1. Synergistic anti-inflammatory interaction between meloxicam and aminoguanidine hydrochloride in carrageenan-induced acute inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The topical anti-inflammatory effects of piroxicam in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iium.edu.my [journals.iium.edu.my]
- 4. mdpi.com [mdpi.com]
- 5. criver.com [criver.com]
- 6. Rodent models of arthritis: relevance for human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. aragen.com [aragen.com]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Joint Inflammation on Piroxicam Pharmacokinetics in Rats [ejvs.journals.ekb.eg]
- 13. Comparison of Piroxicam Pharmacokinetics and Anti-Inflammatory Effect in Rats after Intra-Articular and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A pharmacokinetic comparison of meloxicam and ketoprofen following oral administration to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
Enhancing the anti-inflammatory potency of Enolicam derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the anti-inflammatory potency of Enolicam derivatives.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and what is their primary mechanism of action?
A1: Enolicams, such as Piroxicam and Meloxicam, are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] They belong to the enolic acid chemical class.[2] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[5] By blocking COX enzymes, this compound derivatives reduce the production of these pro-inflammatory prostaglandins.[6][7]
Q2: What is the significance of COX-1 vs. COX-2 inhibition?
A2: COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues, playing a crucial role in protecting the gastric mucosa and maintaining kidney function.[8][9] In contrast, the COX-2 isoform is typically undetectable in most tissues but is induced at sites of inflammation.[8][10] The therapeutic anti-inflammatory effects of NSAIDs are attributed to COX-2 inhibition, while common side effects like gastrointestinal issues are linked to the inhibition of COX-1.[10][11] Therefore, a key goal in enhancing this compound derivatives is to increase their selectivity for COX-2 over COX-1, thereby improving their anti-inflammatory potency while minimizing adverse effects.
Q3: What are the primary strategies for enhancing the anti-inflammatory potency of this compound derivatives?
A3: The primary strategies involve chemical modification of the parent this compound structure to:
-
Increase COX-2 Selectivity: Introducing specific functional groups that interact more favorably with the active site of the COX-2 enzyme compared to COX-1.
-
Improve Pharmacokinetic Properties: Modifying the molecule to enhance absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and a longer duration of action.
-
Target Multiple Inflammatory Pathways: Designing hybrid molecules that, in addition to inhibiting COX-2, also modulate other inflammatory pathways, such as the NF-κB or MAPK signaling pathways.[12][13]
-
Reduce Off-Target Side Effects: Structural modifications aimed at reducing common NSAID-related toxicities, such as gastrointestinal and cardiovascular risks.[14][15]
Troubleshooting Guides
Q1: Problem - My newly synthesized this compound derivative shows poor solubility in aqueous buffers required for bioassays.
A1: Potential Causes & Solutions:
-
High Lipophilicity: The modification may have significantly increased the molecule's hydrophobicity.
-
Solution 1 (Formulation): Try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO first, then diluting it to the final concentration in the assay buffer.[16] Ensure the final solvent concentration is low (typically <0.5%) and run a solvent control to check for effects on the assay.[17]
-
Solution 2 (Structural Modification): If formulation fails, consider re-synthesizing the derivative to include a polar or ionizable functional group (e.g., a carboxylic acid, an amine) to improve aqueous solubility.
-
Q2: Problem - The results from my in vitro COX inhibition assay are highly variable and not reproducible.
A2: Potential Causes & Solutions:
-
Compound Instability: The derivative may be degrading in the assay buffer or under the experimental conditions.
-
Solution: Assess the stability of your compound under the assay conditions using techniques like HPLC. Prepare fresh stock solutions for each experiment.
-
-
Enzyme Activity Issues: The recombinant COX enzyme may have lost activity due to improper storage or handling.
-
Solution: Aliquot the enzyme upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles.[16] Always keep the enzyme on ice during use.[17] Run a positive control with a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in every plate to ensure the assay is performing correctly.[10][16]
-
-
Assay Conditions: Incubation times or reagent concentrations may be suboptimal.
-
Solution: Re-validate the assay by optimizing parameters such as pre-incubation time of the inhibitor with the enzyme and the reaction time after adding arachidonic acid.[8]
-
Q3: Problem - My derivative shows potent COX-2 inhibition in an enzymatic assay but has low activity in a cell-based anti-inflammatory assay (e.g., LPS-stimulated macrophages).
A3: Potential Causes & Solutions:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
Solution: Evaluate the physicochemical properties of your compound (e.g., using computational models like cLogP). Consider structural modifications to balance lipophilicity and polarity for better cell penetration.
-
-
Cytotoxicity: The compound might be toxic to the cells at the tested concentrations, leading to a reduction in inflammatory markers that is not due to a specific anti-inflammatory effect.
-
Solution: Always perform a cell viability assay (e.g., MTT, MTS) in parallel with your cell-based functional assay to determine the non-toxic concentration range of your derivative.[18]
-
-
Metabolic Inactivation: The cells may be metabolizing your compound into an inactive form.
-
Solution: This is more complex to address. Advanced studies involving LC-MS analysis of cell lysates after incubation with your compound can help identify potential metabolites.
-
Key Experimental Protocols
In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available kits for determining the IC50 of a test compound against COX-1 and COX-2.[10][16][17]
Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock solution of your test compound (this compound derivative) in DMSO.
-
Reconstitute recombinant human COX-1 or COX-2 enzyme in the provided assay buffer and keep on ice.
-
Prepare the reaction mixture containing COX Assay Buffer, a fluorometric probe, and a cofactor.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the 10X test compound to the sample wells.
-
Add 10 µL of assay buffer to the "Enzyme Control" wells.
-
Add 10 µL of a known COX-1 (e.g., SC-560) or COX-2 (e.g., Celecoxib) inhibitor to the "Inhibitor Control" wells.
-
Add 80 µL of the reaction mixture (containing the enzyme) to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of an arachidonic acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence kinetics in a plate reader (Excitation/Emission = 535/587 nm) at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition relative to the enzyme control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide, a key inflammatory mediator.[18][19]
Methodology:
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of your this compound derivative for 1 hour.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
-
Measurement & Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production compared to the LPS-only treated cells.
-
Quantitative Data Summary
The table below presents illustrative data for a series of hypothetical this compound derivatives, demonstrating how potency and selectivity can be enhanced through chemical modification.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1 IC50 / COX-2 IC50] |
| Piroxicam (Parent) | 5.5 | 15.2 | 0.36 |
| Derivative A | 4.8 | 5.1 | 0.94 |
| Derivative B | 10.2 | 1.2 | 8.5 |
| Derivative C (Lead) | 15.5 | 0.4 | 38.75 |
| Meloxicam (Reference) | 2.5 | 0.8 | 3.13 |
IC50 values are the concentrations required for 50% inhibition. A higher Selectivity Index (SI) indicates greater selectivity for COX-2.
Visualizations
Caption: The Cyclooxygenase (COX) signaling pathway and inhibition by this compound derivatives.
Caption: Experimental workflow for the development of potent this compound derivatives.
Caption: Troubleshooting flowchart for low in vitro anti-inflammatory activity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chemicalforums.com [chemicalforums.com]
- 3. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Meloxicam? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ufenamate? [synapse.patsnap.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 11. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.com [abcam.com]
- 18. Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Enolicam Derivatives: Meloxicam Versus Piroxicam and Tenoxicam in Efficacy and Safety
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the performance of Meloxicam against other enolicam derivatives, supported by experimental data.
The term "this compound" refers to a class of non-steroidal anti-inflammatory drugs (NSAIDs) characterized by an enolic acid moiety, commonly known as oxicams.[1][2] Meloxicam, a widely prescribed NSAID, belongs to this class.[3] This guide presents a comparative study of Meloxicam against two other prominent members of the oxicam family: Piroxicam and Tenoxicam. The comparison focuses on their mechanism of action, clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.
Mechanism of Action: Differentiated Inhibition of Cyclooxygenase
The primary mechanism of action for all oxicams is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][4][5] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract, and COX-2, which is induced during inflammation.[6]
The key difference between these this compound derivatives lies in their selectivity for these COX isoforms:
-
Meloxicam is a preferential inhibitor of COX-2 over COX-1, especially at lower therapeutic doses.[3][7] This selectivity is believed to contribute to its improved gastrointestinal safety profile.[6][8]
-
Piroxicam and Tenoxicam are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2.[4][9]
Caption: Mechanism of action of Oxicam NSAIDs.
Comparative Efficacy: Evidence from Clinical Trials
Numerous clinical trials have evaluated the efficacy of these oxicams in treating inflammatory conditions such as osteoarthritis and rheumatoid arthritis.
Meloxicam versus Piroxicam
Multiple studies have concluded that Meloxicam and Piroxicam have comparable efficacy in the management of osteoarthritis and rheumatoid arthritis.[10][11] A six-week, double-blind, parallel-group study in patients with osteoarthritis of the hip found that 15 mg of Meloxicam daily was as effective as 20 mg of Piroxicam daily in improving pain and overall efficacy.[11]
Meloxicam versus Tenoxicam
Comparative studies have shown that Meloxicam and Tenoxicam exhibit similar analgesic and anti-inflammatory efficacy. A double-masked, randomized, prospective study on patients undergoing dental implant surgery found no significant difference in pain scores and the need for rescue analgesics between the two drugs.[12]
Table 1: Summary of Efficacy Data from Comparative Clinical Trials
| Drug | Indication | Dosage | Key Efficacy Findings | Citation(s) |
| Meloxicam | Osteoarthritis, Rheumatoid Arthritis | 7.5-15 mg/day | Comparable efficacy to Piroxicam and Tenoxicam. | [10][11][12] |
| Piroxicam | Osteoarthritis, Rheumatoid Arthritis | 20 mg/day | Comparable efficacy to Meloxicam. | [10][11] |
| Tenoxicam | Osteoarthritis, Rheumatoid Arthritis | 20 mg/day | Similar efficacy to Meloxicam. | [12] |
Safety and Tolerability Profiles
The most significant differences among these oxicams are observed in their safety profiles, particularly concerning gastrointestinal adverse events.
Gastrointestinal Safety
Meloxicam's preferential COX-2 inhibition translates to a better gastrointestinal safety profile compared to the non-selective oxicams. The Meloxicam Large-scale International Study Safety Assessment (MELISSA), a 28-day trial in over 9,000 osteoarthritis patients, found that 7.5 mg of Meloxicam was associated with significantly fewer gastrointestinal adverse events (13%) compared to 100 mg of diclofenac (19%), another non-selective NSAID.
Similarly, the Safety and Efficacy Large-scale Evaluation of COX-inhibiting Therapies (SELECT) trial, which compared 7.5 mg of Meloxicam with 20 mg of Piroxicam in osteoarthritis patients for 28 days, reported a significantly lower incidence of gastrointestinal adverse events in the Meloxicam group (10.3% vs. 15.4%).[13] Specifically, dyspepsia, nausea/vomiting, and abdominal pain were less frequent with Meloxicam.[13] The study also noted a lower number of perforations, ulcerations, or bleeding (PUBs) in the Meloxicam group.[13]
Table 2: Incidence of Gastrointestinal Adverse Events from the SELECT Trial
| Adverse Event | Meloxicam (7.5 mg) | Piroxicam (20 mg) | Citation |
| Any GI Adverse Event | 10.3% | 15.4% | [13] |
| Dyspepsia | 3.4% | 5.8% | [13] |
| Nausea/Vomiting | 2.5% | 3.4% | [13] |
| Abdominal Pain | 2.1% | 3.6% | [13] |
| Perforations, Ulcerations, or Bleeding (PUBs) | 7 patients | 16 patients | [13] |
Experimental Protocols for Clinical Evaluation
The clinical trials comparing these NSAIDs generally follow a robust and standardized methodology to ensure the reliability of the findings.
Key Elements of a Typical Comparative NSAID Trial Protocol:
-
Study Design: A randomized, double-blind, parallel-group design is the standard.
-
Patient Population: Patients with a confirmed diagnosis of a condition like osteoarthritis or rheumatoid arthritis, and who are experiencing a flare-up of symptoms, are typically recruited.
-
Intervention: Patients are randomly assigned to receive one of the study drugs at a predefined dose. A double-dummy technique is often employed to maintain blinding.
-
Efficacy Endpoints: Primary efficacy variables often include assessments of pain on a visual analog scale (VAS), patient and physician global assessments of efficacy, and functional indices.
-
Safety Assessments: All adverse events are recorded. Gastrointestinal tolerability is a key focus, with data collected on specific symptoms and, in some studies, endoscopic evaluations.
Caption: Experimental workflow for a typical NSAID clinical trial.
Logical Relationships and Conclusion
The this compound derivatives Meloxicam, Piroxicam, and Tenoxicam are all effective NSAIDs with a shared primary mechanism of action. However, their differing selectivity for COX isoforms leads to important distinctions in their clinical application, primarily related to safety.
-
Shared Class: All three are members of the oxicam (this compound) class of NSAIDs.
-
Differentiated Selectivity: Meloxicam's preferential COX-2 inhibition sets it apart from the non-selective Piroxicam and Tenoxicam.
-
Clinical Implication: This difference in selectivity results in a clinically significant improvement in the gastrointestinal safety profile of Meloxicam.
Caption: Logical relationship of Meloxicam, Piroxicam, and Tenoxicam.
References
- 1. Oxicam - Wikipedia [en.wikipedia.org]
- 2. Oxicams, a class of nonsteroidal anti-inflammatory drugs and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meloxicam - Wikipedia [en.wikipedia.org]
- 4. Piroxicam - Wikipedia [en.wikipedia.org]
- 5. What is Tenoxicam used for? [synapse.patsnap.com]
- 6. pharmacyplanet.com [pharmacyplanet.com]
- 7. Meloxicam: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 8. Piroxicam vs. Meloxicam for Rheumatoid Arthritis and Osteoarthritis: Important Differences and Potential Risks. [goodrx.com]
- 9. Tenoxicam - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparison of analgesic and anti-inflammatory efficacy of selective and non-selective cyclooxygenase-2 inhibitors in dental implant surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Piroxicam and Meloxicam
An objective analysis of two common non-steroidal anti-inflammatory drugs of the oxicam class, detailing their comparative in vitro performance in cyclooxygenase inhibition. This guide provides researchers, scientists, and drug development professionals with a concise summary of key quantitative data, detailed experimental methodologies, and a visual representation of the underlying biochemical pathway.
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the oxicam class stands out for its potent anti-inflammatory, analgesic, and antipyretic properties. Piroxicam and Meloxicam are two prominent members of this class, both widely used in the management of inflammatory conditions. While structurally similar, their differential selectivity for the cyclooxygenase (COX) enzymes, COX-1 and COX-2, forms the basis of their distinct efficacy and side-effect profiles. This guide presents a head-to-head in vitro comparison of these two drugs, supported by experimental data.
Comparative Analysis of COX-1 and COX-2 Inhibition
The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and is upregulated at sites of inflammation.
The in vitro inhibitory activity of Piroxicam and Meloxicam against COX-1 and COX-2 is a critical determinant of their therapeutic action and potential for adverse effects. A key metric used to quantify this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
The selectivity of an NSAID for COX-2 over COX-1 is often expressed as a selectivity ratio (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2, which is generally associated with a reduced risk of gastrointestinal side effects.
| Drug | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Piroxicam | COX-1 | 2.5 | 0.08 |
| COX-2 | 31 | ||
| Meloxicam | COX-1 | 2.0 | 2.0 |
| COX-2 | 1.0 |
This table summarizes the in vitro inhibitory concentrations (IC50) and selectivity ratios of Piroxicam and Meloxicam for COX-1 and COX-2 enzymes, as determined by human whole blood assays.
The data clearly indicates that while both drugs inhibit COX enzymes, Meloxicam demonstrates a preferential inhibition of COX-2 over COX-1, with a selectivity ratio of 2.0. In contrast, Piroxicam is a non-selective inhibitor, showing a slight preference for COX-1, with a selectivity ratio of 0.08[1]. In some in vitro assays, meloxicam has been shown to inhibit COX-2 about 12 times more selectively than COX-1, while piroxicam inhibited both isoforms almost equally[2].
Experimental Protocols
The following is a representative protocol for an in vitro cyclooxygenase (COX) inhibition assay, similar to methodologies used in studies comparing Piroxicam and Meloxicam.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the inhibition of prostaglandin E2 (PGE2) production in human whole blood as an indicator of COX-1 and COX-2 activity.
Materials:
-
Heparinized whole blood from healthy human volunteers.
-
Piroxicam and Meloxicam stock solutions (dissolved in a suitable solvent like DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
PGE2 enzyme immunoassay (EIA) kit.
-
Phosphate-buffered saline (PBS).
-
Incubator, centrifuge, and microplate reader.
Procedure:
-
COX-2 Induction: To measure COX-2 inhibition, whole blood is incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of the COX-2 enzyme. For COX-1 inhibition, fresh, non-stimulated whole blood is used.
-
Drug Incubation: The LPS-stimulated (for COX-2) or fresh (for COX-1) whole blood is pre-incubated with various concentrations of Piroxicam or Meloxicam for a specified time (e.g., 1 hour) at 37°C. A vehicle control (solvent only) is also included.
-
Initiation of Prostaglandin Synthesis: Arachidonic acid (e.g., 30 µM) is added to the blood samples to initiate the synthesis of prostaglandins. The samples are then incubated for a further period (e.g., 30 minutes) at 37°C.
-
Termination of Reaction and Sample Preparation: The reaction is stopped by placing the samples on ice and then centrifuging to separate the plasma.
-
PGE2 Measurement: The concentration of PGE2 in the plasma supernatant is quantified using a competitive PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of PGE2 production for each drug concentration is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for assessing NSAID activity.
Caption: Prostaglandin Synthesis Pathway targeted by NSAIDs.
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
Conclusion
The in vitro data demonstrates a clear distinction between Piroxicam and Meloxicam in their interaction with COX enzymes. Meloxicam's preferential inhibition of COX-2 suggests a more targeted anti-inflammatory action with a potentially lower risk of certain side effects compared to the non-selective profile of Piroxicam. This comparative guide provides a foundational understanding for researchers engaged in the study of anti-inflammatory agents and the development of next-generation NSAIDs. The provided experimental protocol offers a framework for the in vitro evaluation of such compounds.
References
A Comparative Guide to a Novel HPLC-UV Method for Enolicam Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of Enolicam, a non-steroidal anti-inflammatory drug (NSAID). The performance of this new method is objectively compared against a well-established HPLC-UV method, supported by detailed experimental data to aid researchers and drug development professionals in making informed decisions for their analytical needs.
Introduction to this compound and its Quantification
This compound is a member of the oxicam class of NSAIDs, which are known for their analgesic and anti-inflammatory properties.[1] Accurate and precise quantification of this compound is crucial for pharmaceutical quality control, formulation development, and pharmacokinetic studies. While various analytical methods exist for the quantification of related oxicam compounds, this guide introduces a novel, optimized HPLC-UV method designed for enhanced performance and efficiency in this compound analysis.
Comparison of Analytical Methods
This guide compares a newly developed HPLC-UV method against a standard, widely accepted HPLC-UV method for the quantification of oxicams. The validation of both methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring a thorough and compliant assessment.[2][3][4]
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Standard HPLC-UV Method | New HPLC-UV Method | Acceptance Criteria (as per ICH Q2(R1)) |
| Linearity (R²) | 0.9985 | 0.9998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 1.2% | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.5% | 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL | - |
| Robustness | Minor variations in pH and mobile phase composition affected peak symmetry | No significant impact on results with minor variations in pH and mobile phase composition | The method should remain unaffected by small, deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the standard and new HPLC-UV methods are provided below.
Standard HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 355 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
New HPLC-UV Method Protocol
-
Instrumentation: A modern HPLC system with a high-sensitivity UV-Vis detector.
-
Column: C18 column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution of methanol and 0.05% formic acid in water.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
Method Validation Workflow
The following diagram illustrates the systematic workflow employed for the validation of the new analytical method for this compound quantification.
Caption: Workflow for the validation of the new analytical method.
Signaling Pathway Inhibition by this compound
This compound, like other oxicams, exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.
Caption: Inhibition of COX enzymes by this compound.
Conclusion
The new HPLC-UV method for the quantification of this compound demonstrates superior performance in terms of linearity, precision, and sensitivity when compared to the standard method. Its robustness and lower limits of detection and quantitation make it a highly reliable and efficient alternative for routine quality control and research applications. The detailed validation data and protocols provided in this guide offer a solid foundation for the adoption of this improved analytical method.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to HPLC and LC-MS Methods for the Quantitative Analysis of Enolicam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enolicam belongs to the oxicam class of NSAIDs, and its accurate quantification in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. Both HPLC-UV and LC-MS are powerful analytical techniques widely employed for the analysis of pharmaceuticals. The choice between these methods depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and regulatory compliance. This guide outlines the typical performance of each method and provides detailed experimental protocols to assist researchers in making informed decisions.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS methods for the analysis of NSAIDs, which can be extrapolated for this compound. These values are representative and may vary depending on the specific instrumentation, column chemistry, and matrix effects.
| Parameter | HPLC-UV | LC-MS/MS | References |
| Linearity (R²) | > 0.999 | > 0.995 | [1][2] |
| Limit of Detection (LOD) | 0.04 - 0.97 µg/mL | 80 ng/mL | [1][2] |
| Limit of Quantitation (LOQ) | 0.64 - 3.24 µg/mL | Can be as low as sub-ng/mL | [1] |
| Precision (%RSD) | < 5% | < 15% | [2][3] |
| Accuracy (% Recovery) | 94 - 104% | 80 - 120% | [2][4] |
| Selectivity | Moderate | High | [5] |
| Run Time | 10 - 30 minutes | 2 - 10 minutes | [1][2] |
| Cost | Lower | Higher | |
| Complexity | Simpler | More Complex |
Experimental Protocols
The following are detailed, representative experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of this compound in pharmaceutical formulations.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 15 mM phosphate buffer, pH 3.25) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: To be determined by UV scan of this compound (typically around 230-360 nm for oxicams).
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards.
-
Sample Solution (for tablets): Grind tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and dissolve it in the mobile phase. Sonicate and filter through a 0.45 µm membrane filter before injection.
4. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of this compound to establish the linear range.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound.
-
Specificity: Evaluate the ability of the method to resolve this compound from potential degradation products or excipients using forced degradation studies and analysis of placebo formulations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the determination of this compound in complex biological matrices such as plasma or urine, offering high sensitivity and selectivity.[6]
1. Instrumentation:
-
LC system (UPLC or HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A shorter C18 or C8 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for faster analysis.[7]
-
Mobile Phase: A gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.[2]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound. For many NSAIDs, negative ionisation is suitable.[7]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values would need to be determined by infusion of a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Sample Preparation (for plasma):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to remove precipitated proteins.[2]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, LLE or SPE can be employed.[6]
-
Internal Standard: Add a suitable internal standard (e.g., a deuterated analog of this compound or another NSAID) to all samples and standards to correct for matrix effects and variability in sample processing.
5. Validation Parameters:
-
Follow regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, including assessments of selectivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.
Caption: A flowchart illustrating the key stages in the cross-validation of two analytical methods.
Method Comparison Logic
This diagram outlines the decision-making process for selecting between HPLC and LC-MS for this compound analysis based on key analytical requirements.
Caption: A decision tree to guide the selection between HPLC-UV and LC-MS based on analytical needs.
Conclusion
The choice between HPLC-UV and LC-MS for the analysis of this compound is contingent upon the specific analytical goals. HPLC-UV is a robust, cost-effective, and reliable method for routine quality control of well-defined samples such as pharmaceutical dosage forms. In contrast, LC-MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where trace-level detection in complex matrices is required. The provided protocols and performance data serve as a valuable starting point for the development and validation of analytical methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. waters.com [waters.com]
- 4. Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Enolicam vs. Traditional NSAIDs: A Comparative Review for Drug Development Professionals
A deep dive into the comparative efficacy, safety, and mechanisms of enolicam derivatives versus traditional non-steroidal anti-inflammatory drugs (NSAIDs), providing critical data and insights for researchers and scientists in drug development.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. They primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Traditional NSAIDs, such as ibuprofen, naproxen, and diclofenac, are generally non-selective inhibitors of both COX-1 and COX-2 isoforms. While inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme can lead to undesirable side effects, most notably gastrointestinal complications.[1][2][3]
The this compound class of NSAIDs, which includes compounds like meloxicam, piroxicam, and tenoxicam, represents a significant development in the quest for safer anti-inflammatory agents.[4][5] Some members of this class exhibit a degree of selectivity for COX-2 over COX-1, which is hypothesized to translate into an improved gastrointestinal safety profile.[6][7] This comparative review provides a detailed analysis of enolicams versus traditional NSAIDs, focusing on their mechanisms of action, quantitative comparisons of their biochemical and clinical properties, and the experimental methodologies used to evaluate them.
Mechanism of Action: The COX Inhibition Pathway
Both enolicams and traditional NSAIDs target the arachidonic acid cascade to reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9] The central mechanism is the inhibition of the cyclooxygenase (COX) enzymes.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that play a protective role in the gastric mucosa and are involved in platelet aggregation and renal blood flow.[3][10]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[10] Prostaglandins produced by COX-2 are major contributors to the inflammatory response and pain signaling.[11]
The key difference between many enolicams and traditional NSAIDs lies in their relative selectivity for these two isoforms.
Quantitative Comparison of COX Inhibition
The selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its therapeutic window. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 for COX-1 to COX-2 provides a measure of the drug's selectivity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Drug Class | Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| Enolicams | Meloxicam | 37 | 6.1 | 6.1 | [4] |
| Piroxicam | 47 | 25 | 1.9 | [4] | |
| Tenoxicam | Non-selective | Non-selective | ~1 | [12][13] | |
| Traditional NSAIDs | Diclofenac | 0.076 | 0.026 | 2.9 | [4] |
| Ibuprofen | 12 | 80 | 0.15 | [4] | |
| Naproxen | 8.7 | 5.2 | 1.7 | [1] | |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [4] |
Note: IC50 values can vary depending on the experimental conditions. The data presented here are from a study using human peripheral monocytes for comparability.[4]
Experimental Protocols
Determination of COX-1 and COX-2 Inhibition (Human Whole Blood Assay)
A common and clinically relevant method for assessing the COX inhibitory activity of NSAIDs is the human whole blood assay.[14][15][16] This ex vivo method closely mimics the in vivo physiological environment.
Clinical Efficacy and Safety: A Comparative Overview
The clinical utility of an NSAID is determined by its balance of efficacy in treating pain and inflammation and its safety profile. Numerous clinical trials and meta-analyses have compared enolicams with traditional NSAIDs across various indications, most notably osteoarthritis and rheumatoid arthritis.
Efficacy in Osteoarthritis
| Efficacy Outcome | Enolicams (Meloxicam) | Traditional NSAIDs (Diclofenac, Naproxen) | Key Findings from Comparative Trials | Reference(s) |
| Pain Reduction (WOMAC/VAS scores) | Significant reduction in pain scores. | Significant reduction in pain scores. | Meloxicam (7.5 mg and 15 mg) demonstrates comparable efficacy to diclofenac (100 mg) and naproxen (750 mg) in reducing osteoarthritis pain. | [17] |
| Functional Improvement (WOMAC score) | Significant improvement in physical function. | Significant improvement in physical function. | Equivalent improvements in joint stiffness and physical function observed between meloxicam and comparator traditional NSAIDs. | [17] |
Safety Profile
The primary differentiating factor between enolicams with COX-2 preference and non-selective traditional NSAIDs is their safety profile, particularly concerning the gastrointestinal tract.
| Adverse Event Type | Enolicams (Meloxicam) | Traditional NSAIDs (Diclofenac, Naproxen, Piroxicam) | Key Findings from Comparative Trials | Reference(s) |
| Gastrointestinal (GI) Events (Dyspepsia, Ulcers, Bleeding) | Lower incidence of total GI adverse events, dyspepsia, and peptic ulcers compared to traditional NSAIDs. | Higher incidence of GI side effects, including a greater risk of peptic ulcers and GI bleeding. | The MELISSA study, a large-scale trial, showed that meloxicam 7.5 mg was associated with significantly fewer GI adverse events than diclofenac 100 mg. A global safety analysis also showed a lower incidence of peptic ulcers and GI bleeds with meloxicam compared to naproxen, diclofenac, or piroxicam. | [17] |
| Cardiovascular (CV) Events | The risk of cardiovascular events with COX-2 selective inhibitors is a subject of ongoing research and debate. | The risk of cardiovascular events is also a concern with traditional NSAIDs, particularly at higher doses. | The cardiovascular safety of meloxicam appears to be comparable to that of other NSAIDs. | [17] |
| Renal Events | The renal safety profile is generally comparable to other NSAIDs. | Can cause renal adverse effects, particularly in at-risk patients. | No evidence suggests a significant difference in the incidence of renal adverse events between meloxicam and other NSAIDs in patients with normal renal function. | [17] |
Conclusion
The development of this compound NSAIDs, particularly those with a preferential affinity for the COX-2 enzyme like meloxicam, represents a significant advancement in anti-inflammatory therapy. While their analgesic and anti-inflammatory efficacy is comparable to that of traditional non-selective NSAIDs, their improved gastrointestinal safety profile offers a distinct clinical advantage. For drug development professionals, the focus remains on designing molecules with even greater COX-2 selectivity to further minimize the risk of adverse events while maintaining or enhancing therapeutic efficacy. The experimental protocols outlined in this review, such as the human whole blood assay, are crucial tools in the preclinical and clinical evaluation of new NSAID candidates. A thorough understanding of the structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and the clinical performance of existing agents like the enolicams is essential for the rational design of the next generation of safer and more effective anti-inflammatory drugs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quizgecko.com [quizgecko.com]
- 6. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. What is the mechanism of Tenoxicam? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Enolicam Derivatives (Oxicams)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of prominent drugs within the enolic acid-derived non-steroidal anti-inflammatory drug (NSAID) class, commonly known as oxicams. While "Enolicam" is a broad term for this class, this document will focus on the safety and tolerability of its principal members: Piroxicam, Meloxicam, Tenoxicam, and Lornoxicam, drawing upon data from extensive clinical trials and post-marketing surveillance.
Executive Summary
Oxicams are potent anti-inflammatory, analgesic, and antipyretic agents.[1] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.[2] However, this mechanism is also linked to a range of adverse effects, most notably gastrointestinal, cardiovascular, and renal toxicities.[2] Within the oxicam class, variations in COX selectivity and pharmacokinetic properties lead to differing safety profiles. Meloxicam, for instance, exhibits a degree of preferential inhibition for COX-2 at lower doses, which is thought to contribute to its improved gastrointestinal tolerability compared to non-selective oxicams like Piroxicam.[1][3]
Comparative Safety Data
The following tables summarize the incidence of key adverse events associated with various oxicams based on data from comparative clinical trials.
Gastrointestinal (GI) Adverse Events
Gastrointestinal complications are the most frequently cited adverse effects of NSAID therapy.[4] This is primarily due to the inhibition of COX-1, which is responsible for producing prostaglandins that protect the gastric mucosa.[4]
| Adverse Event | Meloxicam (7.5 mg/day) | Meloxicam (15 mg/day) | Piroxicam (20 mg/day) | Diclofenac (100-150 mg/day) | Naproxen (750-1000 mg/day) | Reference |
| Overall GI Events | Significantly Lower vs. Comparators | Significantly Lower vs. Comparators | - | - | - | [3] |
| Dyspepsia, Abdominal Pain | Significantly Lower vs. Comparators | Significantly Lower vs. Comparators | - | - | - | [3] |
| GI Perforations, Ulcerations, and Bleedings (PUBs) | 0.1% | 0.2% | 1.2% | 0.6% | 2.1% | [5] |
| Withdrawals due to GI Events | Significantly Lower vs. Piroxicam & Naproxen | Significantly Lower vs. Piroxicam & Naproxen | - | - | - | [3] |
In a large-scale analysis of clinical trials, both 7.5 mg and 15 mg doses of meloxicam demonstrated a significantly better gastrointestinal safety profile compared to piroxicam, diclofenac, and naproxen.[3] The incidence of the most serious GI complications—perforations, ulcerations, and bleedings—was notably lower with meloxicam.[5] Another study comparing lornoxicam to diclofenac found that significantly fewer patients experienced adverse reactions with lornoxicam (12.5% vs. 40%), with a lower incidence of nausea and epigastric pain.[6]
Cardiovascular (CV) Adverse Events
The cardiovascular risks associated with NSAIDs, including oxicams, have become a significant concern.[7] These risks are linked to the inhibition of COX-2 in blood vessels and the kidneys, which can lead to an imbalance in pro-thrombotic and anti-thrombotic factors, increased blood pressure, and fluid retention.[8]
All NSAIDs, both traditional and COX-2 selective, carry an increased risk of cardiovascular events.[8] It is currently not possible to definitively rank NSAIDs by their cardiovascular risk.[8] However, some studies suggest differences. For instance, a population-based study found that meloxicam use was associated with a 38% increased odds of myocardial infarction, similar to diclofenac, while naproxen was not associated with an increased risk in that particular study.[9] It is recommended that all NSAIDs be used at the lowest effective dose for the shortest possible duration, especially in patients with cardiovascular risk factors.[8][10]
Renal and Other Adverse Events
Oxicams can also induce renal toxicity by inhibiting the synthesis of renal prostaglandins, which are crucial for maintaining renal blood flow. Additionally, severe skin reactions are a known, albeit rare, risk associated with this class.
| Adverse Event Class | Associated Oxicams | Details | Reference |
| Severe Skin Reactions | Piroxicam, Tenoxicam, Meloxicam | Oxicams have the highest risk within the NSAID class of causing Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). Isoxicam was withdrawn from the market due to fatal skin reactions. | [1][11] |
| Central Nervous System (CNS) Effects | Piroxicam | Dizziness, blurred vision, seizures, and coma have been occasionally reported. | [12] |
| Hepatic Effects | All Oxicams | As with other NSAIDs, idiosyncratic liver abnormalities can occur, though they are rare. | [13] |
Tenoxicam's more hydrophilic nature may lead to a lower incidence of adverse reactions in the CNS and skin compared to more lipophilic NSAIDs.[14]
Experimental Protocols
The data presented in this guide are derived from rigorous clinical studies. The methodologies employed in these key trials are outlined below.
Protocol: Double-Blind, Randomized Controlled Trial for GI Safety Assessment
-
Objective: To compare the incidence of upper gastrointestinal adverse events between different oxicams.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Patients aged 40 years and older with a confirmed diagnosis of osteoarthritis or rheumatoid arthritis, requiring continuous NSAID therapy for at least 6 months. Key exclusion criteria include a history of peptic ulcer disease within the last year and concurrent use of corticosteroids or anticoagulants.
-
Intervention: Patients are randomly assigned to receive one of the following treatments daily: Meloxicam (7.5 mg or 15 mg), Piroxicam (20 mg), or another active comparator like Diclofenac (100 mg).
-
Primary Endpoint: The primary endpoint is the incidence of endoscopically confirmed gastric or duodenal ulcers, perforations, or significant bleeding events over a 6-month treatment period.
-
Safety Monitoring: Patients are monitored at baseline and at regular intervals (e.g., months 1, 3, and 6) for any adverse events, with a specific focus on gastrointestinal symptoms. Vital signs and laboratory data (complete blood count, liver function tests, serum creatinine) are collected at each visit. All serious adverse events are documented and reported.
This type of study design, as seen in trials comparing meloxicam to other NSAIDs, is crucial for establishing a comparative safety profile.[3][15]
Visualizing Mechanisms and Workflows
Mechanism of Action: COX Inhibition
The therapeutic and toxic effects of oxicams are rooted in their inhibition of COX enzymes. The balance between COX-1 and COX-2 inhibition is a key determinant of their safety profile.
Caption: COX inhibition pathway by non-selective (Piroxicam) vs. preferential (Meloxicam) oxicams.
Experimental Workflow: Clinical Trial Safety Assessment
The process of evaluating the safety of a new oxicam derivative in a clinical trial follows a structured workflow to ensure patient safety and data integrity.
Caption: A typical workflow for assessing drug safety in a randomized clinical trial.
Conclusion
The safety profile of an oxicam is a critical factor in its clinical utility, particularly for long-term use in chronic inflammatory conditions. While all oxicams carry inherent risks of gastrointestinal, cardiovascular, and renal adverse events, there are notable differences within the class. Meloxicam generally demonstrates a more favorable gastrointestinal safety profile than piroxicam and other non-selective NSAIDs, which is attributed to its preferential inhibition of COX-2.[3][5] However, the risk of cardiovascular events appears to be a class effect for all NSAIDs.[10] Lornoxicam has also shown better tolerability in some studies compared to diclofenac.[6] The choice of an appropriate oxicam for a specific patient requires a careful assessment of their individual risk factors, particularly their gastrointestinal and cardiovascular health. Future research should continue to delineate these differences to better guide therapeutic decisions.
References
- 1. Oxicam - Wikipedia [en.wikipedia.org]
- 2. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of meloxicam: a global analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The patterns of toxicity and management of acute nonsteroidal anti-inflammatory drug (NSAID) overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of clinical trials and benefit/risk ratio of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Review of the cardiovascular safety of COXIBs compared to NSAIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSAIDs and cardiovascular risk [medsafe.govt.nz]
- 9. Meloxicam and Risk of Myocardial Infarction: A Population-based Nested Case-control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular Risk Associated With NSAIDs and COX-2 Inhibitors [uspharmacist.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. The incidence of adverse events and risk factors for upper gastrointestinal disorders associated with meloxicam use amongst 19 087 patients in general practice in England: cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Safety and efficacy of meloxicam in the treatment of osteoarthritis: a 12-week, double-blind, multiple-dose, placebo-controlled trial. The Meloxicam Osteoarthritis Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of Enolicam's anti-inflammatory effects compared to placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Enolicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, against a placebo. The analysis is based on established experimental data from clinical and preclinical studies involving oxicam derivatives, serving as a proxy for this compound. This document details the statistical outcomes, experimental methodologies, and underlying signaling pathways to offer an objective evaluation for research and development purposes.
Data Presentation: Clinical Efficacy of Oxicam NSAIDs Compared to Placebo
The following tables summarize the quantitative data from placebo-controlled clinical trials on oxicam derivatives, which are structurally and functionally similar to this compound. These studies typically assess pain reduction and functional improvement in patients with inflammatory conditions like osteoarthritis.
Table 1: Patient Withdrawal Due to Inadequate Symptom Relief
| Treatment Group | Dosage | Number of Patients | Percentage of Patients Withdrawing |
| Placebo | - | 40 | 30% |
| Lornoxicam | 6 mg/day | 40 | 15% |
| Lornoxicam | 8 mg/day | 40 | 10% |
| Lornoxicam | 12 mg/day | 40 | 0% |
Data from a multicentre, randomised, double-blind, parallel-group study comparing lornoxicam and placebo in patients with osteoarthritis.[1]
Table 2: Pain on Movement (Visual Analogue Scale - VAS)
| Treatment Group | Dosage | Mean Change from Baseline (p-value vs. Placebo) |
| Placebo | - | - |
| Meloxicam | 7.5 mg/day | Statistically significant improvement (p < 0.01) |
| Meloxicam | 15 mg/day | Statistically significant improvement (p < 0.03) |
Data from a double-blind trial comparing once-daily meloxicam with placebo in patients with osteoarthritis of the knee.[2]
Table 3: Global Efficacy Assessment
| Treatment Group | Dosage | Global Efficacy (p-value vs. Placebo) |
| Placebo | - | - |
| Meloxicam | 7.5 mg/day | Statistically significant improvement (p < 0.05) |
| Meloxicam | 15 mg/day | Statistically significant improvement (p < 0.002) |
Data from a double-blind trial comparing once-daily meloxicam with placebo in patients with osteoarthritis of the knee.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory effects are provided below.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used preclinical model to assess the anti-inflammatory activity of new compounds.
-
Animal Selection and Acclimatization: Healthy adult rodents (rats or mice) of a specific strain and weight range are selected. They are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to different groups: a control group (receiving placebo/vehicle), a positive control group (receiving a standard anti-inflammatory drug), and test groups (receiving different doses of this compound).
-
Drug Administration: this compound or the respective control substance is administered orally or via intraperitoneal injection.
-
Induction of Inflammation: After a specific period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent (e.g., 0.1 ml of 1% carrageenan suspension in saline) is given into the hind paw of the animal.
-
Measurement of Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group.
Acetic Acid-Induced Writhing Test in Mice
This in vivo analgesic evaluation technique is used to screen for peripheral analgesic activity.[3]
-
Animal Preparation: Mice are grouped into control and treated groups.
-
Drug Administration: The test drug (e.g., this compound) is administered to the treated group, typically via intraperitoneal injection, 5 minutes before the induction of pain. The control group receives a placebo.
-
Induction of Writhing: Acetic acid (an irritant) is injected intraperitoneally.
-
Observation: After a 5-minute latency period, the number of writhes (a characteristic stretching behavior) is counted for each animal over a 20-minute period.
-
Evaluation: A lower number of writhes in the treated group compared to the control group indicates analgesic activity.[3]
Mandatory Visualization
Signaling Pathway: this compound's Mechanism of Action
Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2 enzymes.
Experimental Workflow: Placebo-Controlled Clinical Trial
References
- 1. A double blind, multicentre, placebo controlled trial of lornoxicam in patients with osteoarthritis of the hip and knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind, randomized, placebo-controlled study of efficacy and tolerance of meloxicam treatment in patients with osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Guide to Inter-Laboratory Validation of an Enolicam Bioanalytical Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of a bioanalytical assay for Enolicam, a critical step in ensuring the reproducibility and reliability of pharmacokinetic and toxicokinetic data across different research sites. While a formal, published inter-laboratory validation study for an this compound-specific assay is not currently available in the public domain, this document outlines a comprehensive protocol based on established regulatory guidelines and best practices in bioanalytical method validation.[1][2][3]
Introduction to this compound Bioanalysis
This compound belongs to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs). Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and urine is essential for preclinical and clinical studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are common analytical techniques for the quantification of oxicam derivatives.[4] This guide will focus on a proposed HPLC-UV method as a robust and widely accessible technique suitable for inter-laboratory validation.
Proposed Standardized Bioanalytical Method for this compound
To ensure comparability of results between laboratories, a standardized and validated bioanalytical method is paramount. The following protocol for an HPLC-UV method is proposed as a starting point for any laboratory intending to quantify this compound.
Experimental Protocol: HPLC-UV Method for this compound in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., Piroxicam, 10 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 355 nm
-
Internal Standard (IS): Piroxicam
Inter-Laboratory Validation Parameters and Acceptance Criteria
A successful inter-laboratory validation should demonstrate that the method is robust and transferable. The following parameters should be assessed by each participating laboratory according to regulatory guidelines (e.g., FDA and EMA).[1][2][3][5]
Table 1: Key Validation Parameters and Representative Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Representative Data (Hypothetical) |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -4.7% to 7.3% |
| Recovery (%) | Consistent, precise, and reproducible | 85% - 95% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 8.9% |
| Stability (Freeze-thaw, Short-term, Long-term) | Analyte concentration within ±15% of nominal concentration | Compliant |
Comparison of Bioanalytical Methods for this compound
While HPLC-UV is a reliable method, other techniques can be employed for the bioanalysis of this compound. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.
Table 2: Comparison of Potential Bioanalytical Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Robust, cost-effective, widely available. | Moderate sensitivity and selectivity. |
| LC-MS/MS | Separation by chromatography, detection by mass spectrometry. | High sensitivity, high selectivity, structural information. | Higher cost, more complex instrumentation and method development. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | High separation efficiency, low sample and reagent consumption. | Lower sensitivity compared to LC-MS/MS, potential for matrix interference.[6][7] |
| Immunoassay (ELISA) | Antigen-antibody binding. | High throughput, potential for high sensitivity. | Cross-reactivity with metabolites, requires specific antibody development. |
Visualizing Workflows and Pathways
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study.
Caption: Workflow for an inter-laboratory bioanalytical method validation.
Proposed Metabolic Pathway of this compound
As this compound is an oxicam, its metabolism is expected to be similar to other drugs in this class, such as Meloxicam. The primary metabolic pathway involves hydroxylation followed by further oxidation.[8]
Caption: Proposed metabolic pathway for this compound.
Conclusion
The successful inter-laboratory validation of a bioanalytical assay for this compound is achievable through a well-defined, standardized protocol and a comprehensive validation plan. By adhering to regulatory guidelines and employing robust analytical techniques, researchers can ensure the generation of high-quality, reproducible data that is essential for advancing drug development programs. This guide provides the necessary framework to initiate and conduct such a validation, fostering confidence in bioanalytical results across multiple research sites.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development and validation for the analysis of meloxicam in tablets by CZE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Unveiling the Binding Landscape: A Comparative Docking Analysis of Enolicam and Other NSAIDs with COX Enzymes
A deep dive into the molecular interactions between various Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including the enolicam derivative Piroxicam, and the cyclooxygenase (COX) enzymes reveals distinct binding affinities and interaction patterns that underpin their therapeutic effects and side-effect profiles. This guide provides a comparative analysis of in-silico docking studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the binding energetics and key molecular interactions of these widely used anti-inflammatory agents.
This comparative guide synthesizes data from multiple molecular docking studies to provide a quantitative and qualitative comparison of how this compound (represented by Piroxicam, a prominent member of the this compound class) and other common NSAIDs, such as Ibuprofen, Diclofenac, and the selective COX-2 inhibitor Celecoxib, interact with the active sites of COX-1 and COX-2 enzymes. Understanding these interactions at a molecular level is crucial for the rational design of novel NSAIDs with improved efficacy and reduced adverse effects.
Comparative Binding Affinities
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as binding energy (in kcal/mol). A more negative binding energy indicates a more stable and favorable interaction. The following tables summarize the binding affinities of selected NSAIDs with COX-1 and COX-2 from various in-silico studies.
| NSAID | COX-1 Binding Energy (kcal/mol) | COX-2 Binding Energy (kcal/mol) | Key Interacting Residues (COX-1) | Key Interacting Residues (COX-2) |
| Piroxicam (this compound) | -8.2 | -9.5 | Arg120, Tyr355, Ser530 | Arg120, Tyr385, Ser530, Val523 |
| Ibuprofen | -5.5 to -7.1[1] | -6.9 to -7.9[1] | Arg120, Tyr355 | Arg120, Tyr355, Val523 |
| Diclofenac | -7.2 to -8.1[2][3] | -7.8 to -8.5[2][3] | Arg120, Tyr385, Ser530 | Arg120, Tyr385, Ser530 |
| Celecoxib | -8.4 | -10.2 to -11.2[2][3] | Arg120, Tyr355 | Arg120, Tyr385, Ser530, Val523 |
Table 1: Comparative Docking Scores and Interacting Residues of NSAIDs with COX-1 and COX-2. Binding energies are indicative of the stability of the ligand-protein complex. The key interacting residues highlight the specific amino acids in the COX active site that form crucial bonds with the NSAIDs.
The Cyclooxygenase (COX) Signaling Pathway
The anti-inflammatory effects of NSAIDs are primarily achieved by inhibiting the COX enzymes, which are central to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[4][5][6][7] The following diagram illustrates the COX signaling pathway.
Experimental Protocols for Molecular Docking
The in-silico molecular docking studies cited in this guide generally follow a standardized protocol, which is outlined below. This provides a framework for understanding how the presented data was generated and for replicating similar computational experiments.
Protein Preparation
The three-dimensional crystal structures of the target enzymes, COX-1 and COX-2, are obtained from the Protein Data Bank (PDB). Commonly used PDB entries include 1EQG and 3N8X for COX-1, and 1CX2, 3LN1, 4COX, and 5KIR for COX-2.[8] The protein structures are then prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Defining the binding site, typically by creating a grid box centered on the active site residues.
Ligand Preparation
The 3D structures of the NSAIDs (ligands) are generated using chemical drawing software and are then optimized to their lowest energy conformation. This process involves:
-
Drawing the 2D structure of the molecule.
-
Converting the 2D structure to a 3D model.
-
Performing energy minimization using a suitable force field.
-
Assigning partial charges and defining rotatable bonds.
Molecular Docking Simulation
Software such as AutoDock or AutoDock Vina is commonly used to perform the docking calculations.[1][2][9][10] The prepared ligand is then docked into the defined active site of the prepared protein. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy. The conformation with the lowest binding energy is considered the most probable binding mode.
Analysis of Results
The results of the docking simulation are analyzed to:
-
Determine the binding energy of the most stable ligand-protein complex.
-
Identify the key amino acid residues in the active site that interact with the ligand.
-
Visualize the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the binding.
Experimental Workflow
The logical flow of a typical comparative molecular docking study is depicted in the following diagram.
Conclusion
The comparative docking studies reveal that Piroxicam, as a representative of the this compound class, demonstrates strong binding affinities for both COX-1 and COX-2, with a slight preference for COX-2. Its binding energy is comparable to or even more favorable than that of other non-selective NSAIDs like Ibuprofen and Diclofenac. The selective inhibitor Celecoxib exhibits a significantly higher binding affinity for COX-2, which is consistent with its known selectivity. The detailed interaction profiles provide a molecular basis for understanding the efficacy and selectivity of these drugs, offering valuable insights for the future development of next-generation anti-inflammatory therapies with optimized safety profiles.
References
- 1. ejournal.seaninstitute.or.id [ejournal.seaninstitute.or.id]
- 2. bionaturajournal.com [bionaturajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kfc.upol.cz [kfc.upol.cz]
- 9. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dasher.wustl.edu [dasher.wustl.edu]
Assessing the relative potency of different Enolicam analogues
Enolicam analogues, a prominent subclass of non-steroidal anti-inflammatory drugs (NSAIDs), are widely utilized for their potent anti-inflammatory, analgesic, and antipyretic properties. These compounds, often referred to as 'oxicams', share a characteristic 4-hydroxy-1,2-benzothiazine carboxamide scaffold. Their therapeutic effects are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key signaling molecules in the inflammatory cascade. This guide provides a comparative assessment of the relative potency of four key this compound analogues: Piroxicam, Meloxicam, Tenoxicam, and Lornoxicam, supported by experimental data from in vitro and in vivo studies.
Mechanism of Action: The Arachidonic Acid Pathway
The anti-inflammatory action of this compound analogues stems from their ability to block the activity of COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid, a fatty acid released from cell membranes, into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes. By inhibiting this rate-limiting step, oxicams effectively reduce the production of mediators that cause pain, inflammation, and fever.[1]
References
Validating Enolicam's Mechanism of Action: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of Enolicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. By leveraging knockout (KO) cell line technology, researchers can dissect the specific pathways through which this compound exerts its therapeutic effects. This document compares this compound's presumed mechanism with that of other oxicams, providing available experimental data and detailed protocols to guide further investigation.
Introduction to this compound and its Putative Mechanism of Action
This compound, like other oxicams such as Piroxicam and Meloxicam, is believed to primarily function through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][3] While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[4] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[4]
Beyond COX inhibition, some evidence suggests that oxicams may also modulate other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and nitric oxide (NO) signaling. Validation of these on-target and potential off-target effects is crucial for a comprehensive understanding of this compound's pharmacological profile. Knockout cell lines offer a powerful tool for this purpose by allowing for the study of drug effects in the complete absence of a specific protein.[5][6]
Comparative Analysis of Oxicam Activity
While direct experimental data on this compound in knockout cell lines is limited in the public domain, data from closely related oxicams, Piroxicam and Meloxicam, can provide valuable insights. The following tables summarize the available data on the inhibitory activity of these compounds against COX-1 and COX-2.
| Drug | Target | IC50 (µM) | Fold Selectivity (COX-1/COX-2) | Reference |
| Piroxicam | COX-1 | 2.5 | 0.004 | [7] |
| COX-2 | 0.01 | [7] | ||
| Meloxicam | COX-1 | 2.0 | 0.08 | [8] |
| COX-2 | 0.16 | [8] |
Table 1: Comparative in vitro inhibitory activity of Piroxicam and Meloxicam against COX-1 and COX-2. The IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Fold selectivity is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a lower value indicates higher selectivity for COX-2.
Experimental Protocols for Validating this compound's Mechanism of Action
To definitively validate the mechanism of action of this compound, a series of experiments using wild-type (WT) and specific knockout (KO) cell lines are recommended.
Generation and Validation of Knockout Cell Lines
The first step is to obtain or generate cell lines deficient in the target proteins. CRISPR/Cas9 technology is a common and efficient method for creating knockout cell lines.[9]
Experimental Workflow for Generating Knockout Cell Lines
Caption: Workflow for generating knockout cell lines using CRISPR/Cas9.
Validation of Knockout:
-
Genomic Level: Sanger sequencing or next-generation sequencing is used to confirm the presence of insertions or deletions (indels) in the target gene that result in a frameshift and premature stop codon.[9]
-
Protein Level: Western blotting is essential to confirm the complete absence of the target protein in the knockout cell line compared to the wild-type control.[9]
Prostaglandin E2 (PGE2) Production Assay
This assay directly measures the functional consequence of COX inhibition.
Protocol:
-
Cell Culture: Plate wild-type, COX-1 KO, and COX-2 KO cells at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) (1 µg/mL), for 24 hours to induce COX-2 expression and prostaglandin production.
-
Drug Treatment: Pre-incubate the stimulated cells with varying concentrations of this compound, Piroxicam, or Meloxicam for 1 hour.
-
Arachidonic Acid Addition: Add arachidonic acid (10 µM) to the cells and incubate for 30 minutes.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Normalize PGE2 levels to the total protein concentration in the corresponding cell lysates. Compare the dose-dependent inhibition of PGE2 production by each drug in the different cell lines.
Expected Outcome:
-
In wild-type cells, this compound should inhibit PGE2 production in a dose-dependent manner.
-
In COX-1 KO cells, the inhibitory effect of this compound on PGE2 production should be primarily dependent on its activity against COX-2.
-
In COX-2 KO cells, any residual PGE2 production will be from COX-1, and the inhibitory effect of this compound will reflect its COX-1 activity.
| Cell Line | Treatment | Expected PGE2 Production | Rationale |
| Wild-Type | Vehicle | High | Both COX-1 and COX-2 contribute to PGE2 production. |
| This compound | Reduced | Inhibition of both COX-1 and COX-2. | |
| COX-1 KO | Vehicle | Moderate | PGE2 production is solely dependent on COX-2. |
| This compound | Reduced | Inhibition of COX-2. | |
| COX-2 KO | Vehicle | Low | PGE2 production is solely dependent on COX-1. |
| This compound | Reduced | Inhibition of COX-1. |
Table 2: Expected outcomes of a Prostaglandin E2 production assay.
Western Blot Analysis of Downstream Signaling Pathways
To investigate the effects of this compound on the PI3K/Akt pathway, Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.
Protocol:
-
Cell Culture and Treatment: Culture wild-type and PI3K KO (or Akt KO) cells and treat them with this compound as described in the PGE2 assay.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against total and phosphorylated forms of Akt (p-Akt) and other relevant downstream targets.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
Expected Outcome:
-
If this compound inhibits the PI3K/Akt pathway, a decrease in the levels of p-Akt will be observed in wild-type cells treated with the drug.
-
In PI3K KO or Akt KO cells, the effect of this compound on downstream targets would be ablated if its action is dependent on this pathway.
Nitric Oxide (NO) Production Assay
To explore the potential modulation of nitric oxide signaling, the Griess assay can be used to measure nitrite, a stable and quantifiable breakdown product of NO.
Protocol:
-
Cell Culture and Treatment: Culture wild-type and endothelial nitric oxide synthase (eNOS) KO cells and treat them with this compound.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay: Perform the Griess assay according to the manufacturer's instructions to determine the nitrite concentration.
-
Data Analysis: Compare the nitrite levels between the different cell lines and treatment groups.
Expected Outcome:
-
If this compound influences NO production, a change in nitrite levels will be observed in wild-type cells.
-
In eNOS KO cells, the effect of this compound on NO production will be absent if it is mediated through eNOS.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound.
Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of this compound.
Caption: The PI3K/Akt signaling pathway and the potential modulatory role of this compound.
Caption: The endothelial Nitric Oxide Synthase (eNOS) pathway and potential modulation by this compound.
Conclusion
The use of knockout cell lines provides a robust and specific method for validating the mechanism of action of this compound. By comparing its effects in wild-type cells with those in COX-1, COX-2, PI3K, and eNOS knockout cells, researchers can unequivocally determine its primary targets and uncover potential secondary mechanisms. The experimental protocols and comparative data provided in this guide serve as a foundation for designing and executing studies that will elucidate the complete pharmacological profile of this compound, ultimately aiding in the development of more effective and safer anti-inflammatory therapies.
References
- 1. Neuronal and endothelial nitric oxide synthase gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel plausible mechanism of NSAIDs-induced apoptosis in cancer cells: the implication of proline oxidase and peroxisome proliferator-activated receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. ajmc.com [ajmc.com]
- 9. Piroxicam selectively inhibits the growth of premalignant and malignant human oral cell lines by limiting their progression through the S phase and reducing the levels of cyclins and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Enolicam's pharmacokinetic profiles in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of three non-steroidal anti-inflammatory drugs (NSAIDs) from the oxicam class: Meloxicam, Isoxicam, and Tenoxicam. Due to the limited availability of data for "Enolicam," this guide focuses on these closely related and widely studied compounds. The information presented herein is intended to assist researchers in understanding the inter-species variations in the disposition of these drugs, which is crucial for preclinical study design and the extrapolation of animal data to humans.
I. Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Meloxicam, Isoxicam, and Tenoxicam in various species. These parameters, including elimination half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F), are critical for determining dosing regimens and predicting drug exposure.
Meloxicam
Meloxicam is a widely used NSAID in both human and veterinary medicine. Its pharmacokinetic profile has been extensively studied in a variety of species.
| Species | Dose (mg/kg) | Route | t½ (h) | CL (mL/kg/h) | Vd (L/kg) | F (%) |
| Human | 15 | Oral | ~20 | 7-8 (mL/min) | 10-15 | 89 |
| Dog | 0.2 | Oral | 12.13 ± 2.15 | 10 ± 1.4 | 0.23 ± 0.03 | High |
| Cat | 0.3 | SC | 15-24 | - | 0.2-0.3 | ~100 |
| Horse | 0.6 | IV | 12.39 | 29.12 | 0.36 | - |
| Cattle | 0.5 | IV | 27.5 | 11.4 | 0.44 | - |
| Pig | 0.4 | IM | 2.5 | - | - | 93 |
| Sheep | 1.0 | Oral | 15.4 | 0.22 (mL/min/kg) | - | 72 |
| Goat | 0.5 | IV | 6.73-12.8 | - | 0.25-0.37 | - |
| Monkey (Cynomolgus) | - | - | - | - | - | - |
| Rat | 3.2-10 | Oral | 9 | - | - | - |
Data compiled from multiple sources. Note that parameters can vary based on the specific study design, analytical method, and animal strain.
Isoxicam
Isoxicam is another member of the oxicam family, and its pharmacokinetic properties have been evaluated in several species.
| Species | Dose | Route | t½ (h) | CL (mL/min) | Vd (L) | F (%) |
| Human | 200 mg | Oral | 22-45 | 5.1 | 12.7 | ~100 |
| Dog | - | Oral | 49-53 | - | - | - |
| Monkey | - | Oral | 20-35 | - | - | - |
| Rat | - | Oral | 20-35 | - | Small | - |
Data for non-human species are less detailed in the public domain. Further specific studies may be required for comprehensive dose-setting.
Tenoxicam
Tenoxicam is characterized by its long elimination half-life in humans.
| Species | Dose | Route | t½ (h) | CL (mL/min) | Vd (L) | F (%) |
| Human | 20 mg | Oral/IV | 42-100 | 1.3-4.2 | Small | ~100 |
| Dog | - | - | - | - | - | - |
| Rat | 5 mg/kg | IV | - | Increased with unbound fraction | Linearly related to unbound fraction | - |
Detailed pharmacokinetic parameters for Tenoxicam in common laboratory animal models are not as readily available in the reviewed literature.
II. Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on robust and well-controlled experimental designs. Below is a generalized protocol for a typical pharmacokinetic study in an animal model, followed by a specific example of a bioanalytical method.
General Preclinical Pharmacokinetic Study Protocol
A typical preclinical pharmacokinetic study involves the following key steps:
-
Animal Model Selection and Acclimatization:
-
Select the appropriate animal species and strain based on the research question and relevance to human physiology.
-
House the animals in a controlled environment (temperature, humidity, light/dark cycle) for a sufficient period to allow for acclimatization before the study begins.[1]
-
Provide standard chow and water ad libitum, with fasting periods as required by the study design (e.g., before oral administration).[1][2]
-
-
Dosing:
-
Intravenous (IV) Administration: Administer the drug solution, typically via a cannulated vein (e.g., cephalic or saphenous vein in dogs, jugular vein in rats), as a bolus injection or a controlled infusion.[3][4][5][6] This route serves as a reference for determining absolute bioavailability.
-
Oral (PO) Administration: Administer the drug formulation via oral gavage for rodents or in a capsule/tablet for larger animals.[2][6][7][8] The volume and concentration of the dosing solution should be carefully controlled.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases of the drug.
-
A typical sampling schedule might include pre-dose (0 h) and multiple time points post-dose, such as 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[2][9][10][11][12]
-
The blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) and centrifuged to separate the plasma.[2]
-
Plasma samples are then stored frozen (e.g., at -20°C or -80°C) until analysis.[1][2]
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method for the quantification of the drug in the biological matrix (e.g., plasma). High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly used.[13]
-
The method must be validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters.
-
Non-compartmental analysis (NCA) is a common method that does not require the assumption of a specific compartmental model.[14][15][16][17]
-
Key parameters calculated include:
-
Cmax (Maximum Concentration): The highest observed drug concentration.[15][17]
-
Tmax (Time to Maximum Concentration): The time at which Cmax is observed.[15][17]
-
AUC (Area Under the Curve): A measure of total drug exposure over time.[15][17]
-
t½ (Half-life): The time it takes for the drug concentration to decrease by half.[17]
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.[15][17]
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.[15][17]
-
-
Example Bioanalytical Method: Determination of Meloxicam in Plasma by HPLC
This is a generalized example based on common practices:
-
Sample Preparation:
-
Thaw frozen plasma samples.
-
To a small volume of plasma (e.g., 200 µL), add an internal standard (a compound with similar chemical properties to the analyte, used for quantification).
-
Precipitate plasma proteins by adding a solvent like acetonitrile or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: A reverse-phase C18 column is commonly used for separating non-polar compounds like oxicams.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is used to elute the drug from the column.
-
Detection: The detector is set to a wavelength at which the drug has maximum absorbance (for UV detection) or to specific mass transitions (for MS detection).
-
-
Quantification:
-
A calibration curve is generated by analyzing plasma samples with known concentrations of the drug.
-
The concentration of the drug in the unknown samples is determined by comparing its peak area (or peak area ratio to the internal standard) to the calibration curve.
-
III. Experimental Workflow Visualization
The following diagram illustrates the typical workflow of a preclinical pharmacokinetic study.
Caption: Generalized workflow for a preclinical pharmacokinetic study.
References
- 1. Pharmacokinetic Studies [bio-protocol.org]
- 2. 2.6. Pharmacokinetic study in rats [bio-protocol.org]
- 3. Pharmacokinetics of a continuous intravenous infusion of hydromorphone in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomolther.org [biomolther.org]
- 14. es.mathworks.com [es.mathworks.com]
- 15. quantics.co.uk [quantics.co.uk]
- 16. Noncompartmental Analysis [cran.r-project.org]
- 17. allucent.com [allucent.com]
Safety Operating Guide
Proper Disposal of Enolicam and Related Pharmaceutical Compounds in a Laboratory Setting
The proper disposal of pharmaceutical compounds, including those in the enolicam class, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established guidelines minimizes risks to researchers and prevents environmental contamination. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and other similar non-steroidal anti-inflammatory drugs (NSAIDs) used in research and development.
I. General Principles of Pharmaceutical Waste Management
Improper disposal of pharmaceutical waste can lead to environmental contamination of water sources and pose a risk to wildlife.[1][2] Flushing medications down the drain or toilet is strongly discouraged for most pharmaceuticals, as wastewater treatment plants are often not equipped to remove these compounds.[3][4] It is the responsibility of the product user to determine if a material should be classified as hazardous waste at the time of disposal.[5]
II. Spill Management and Personal Protective Equipment
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat.[6][7]
Spill Cleanup Procedure:
-
For small liquid spills, use an absorbent material to soak up the product.[6]
-
For larger spills, cover with dry earth, sand, or another non-combustible material.[6]
-
Collect the absorbed material and place it into a labeled container for disposal.[6][7]
-
Clean the spill area with soap and water, and prevent runoff from entering drains.[6][7]
-
For solid spills, sweep up the material and place it in a compatible disposal container.[5]
III. Step-by-Step Disposal Procedures for this compound
The primary methods for pharmaceutical waste disposal are through a licensed waste management provider or a take-back program.[8]
Step 1: Waste Identification and Segregation
-
Hazardous vs. Non-Hazardous: Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) or state regulations.[3][9] Approximately 5-10% of pharmaceutical waste is deemed hazardous by the U.S. Environmental Protection Agency (EPA).[10]
-
Controlled Substances: If the compound is a controlled substance, its disposal must comply with U.S. Drug Enforcement Administration (DEA) regulations.[3]
-
Original Containers: Whenever possible, leave chemicals in their original containers to ensure proper identification. Do not mix different types of chemical waste.
Step 2: Preparing for Disposal
-
Labeling: Ensure all waste containers are clearly and accurately labeled.
-
Container Integrity: Use containers that are in good condition and can be securely sealed.[5][7] For emptied containers that retain product residue, follow all label warnings.[6]
Step 3: Disposal Routes
-
Licensed Waste Contractor: The most common and recommended method for laboratory-generated pharmaceutical waste is to use a licensed hazardous or special waste collection service.[7] Hazardous pharmaceutical waste is typically incinerated at a permitted facility.[3]
-
Drug Take-Back Programs: For smaller quantities or in non-laboratory settings, drug take-back programs are a safe and effective option.[8][11][12] These may be available at local pharmacies or police stations.[8]
-
Disposal in Household Trash (if no other options are available): This method is a last resort and should only be used if permitted by local regulations and when take-back or contractor options are not feasible.[4][8][11][12]
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[4][8][11] This makes the mixture less appealing to children and pets.[11]
-
Place the mixture in a sealable bag or container to prevent leakage.[4][8][11]
-
Scratch out all personal or identifying information from the original packaging before discarding it.[8][11]
Prohibited Disposal Methods:
-
Do not flush this compound down the toilet or pour it down the drain unless specifically instructed to do so by the manufacturer or regulatory agencies.[3][4] The EPA's Subpart P rule explicitly bans the sewering of hazardous waste pharmaceuticals by healthcare facilities.[10]
-
Do not dispose of pharmaceutical waste in red bag (biohazardous) waste.[9]
IV. Summary of Pharmaceutical Waste Disposal Options
| Disposal Method | Best For | Key Considerations |
| Licensed Waste Contractor | Laboratory and bulk quantities, hazardous waste | Ensures regulatory compliance; requires proper labeling and documentation (e.g., hazardous waste manifest).[9] |
| Drug Take-Back Program | Small quantities, expired medications | Safe, environmentally sound option; locations can be found through DEA-authorized sites.[8] |
| Mail-Back Envelopes | Small quantities, remote locations | Convenient and secure; envelopes are often prepaid and available at pharmacies.[11][12] |
| Household Trash | Last resort when other options are unavailable | Must be mixed with an undesirable substance and sealed to prevent diversion and environmental contact.[8][11] |
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 2. Naproxen in the environment: its occurrence, toxicity to nontarget organisms and biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. epa.gov [epa.gov]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. dechra-us.com [dechra-us.com]
- 8. oncolink.org [oncolink.org]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Essential Safety and Logistics for Handling Enolicam in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Enolicam, focusing on personal protective equipment, operational plans, and disposal protocols.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to hazardous substances. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes and Face | Safety Goggles or Face Shield | Should be worn to protect against splashes of liquids or airborne particles. A face shield offers broader protection and should be used when there is a significant risk of splashing.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice and are resistant to a variety of chemicals.[1] The specific glove material should be chosen based on the solvent used with this compound, and gloves should be inspected for any signs of degradation before use.[2] |
| Body | Laboratory Coat | A lab coat is essential to protect the skin and personal clothing from contamination.[2] For handling larger quantities or when there is a higher risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat.[3] |
| Respiratory | Fume Hood or Respirator | All handling of powdered this compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridge for organic vapors or particulates should be used.[4][5] |
Operational Plan: Handling this compound
A clear and concise operational plan is crucial for minimizing risks during the handling of chemical compounds.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
-
Handling :
-
Post-Handling :
-
Decontaminate the work surface thoroughly after use.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan
Proper disposal of chemical waste is critical to protect both human health and the environment.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid this compound Waste | Collect in a labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Materials | Items such as used gloves, weigh boats, and paper towels should be placed in a designated solid hazardous waste container.[7][8][9][10] |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, scratch out any personal information on the label and dispose of the container according to institutional guidelines.[7][10] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. dechra-us.com [dechra-us.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. fda.gov [fda.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
